molecular formula C10H14ClNO2 B113197 Methyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 88831-43-0

Methyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B113197
CAS No.: 88831-43-0
M. Wt: 215.67 g/mol
InChI Key: GYKTZBZYSKZYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-phenylpropanoate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKTZBZYSKZYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385405
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88831-43-0
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenyl-3-amino-propionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, also known as β-phenylalanine methyl ester hydrochloride, is a valuable building block in organic synthesis. Its structural motif, a β-amino ester, is found in a variety of biologically active molecules. The presence of a chiral center at the β-position and the reactive amino and ester functionalities make it a versatile precursor for the synthesis of complex molecular architectures, including modified peptides and small molecule therapeutics. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound: the Fischer esterification of 3-amino-3-phenylpropanoic acid.

Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 3-amino-3-phenylpropanoic acid. This reaction involves the treatment of the carboxylic acid with methanol in the presence of an acid catalyst. Two common variations of this method are prevalent:

  • Method A: Thionyl Chloride in Methanol: This is a highly effective method where thionyl chloride serves as the precursor for the in-situ generation of hydrochloric acid, which catalyzes the esterification.

  • Method B: Acid Catalysis with Sulfuric Acid or Hydrogen Chloride: This classic approach utilizes a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, to catalyze the reaction between the amino acid and methanol.

This guide will provide a detailed experimental protocol for the thionyl chloride-mediated esterification, as it is a widely adopted and efficient procedure.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

This protocol is adapted from established procedures for the synthesis of similar amino acid methyl ester hydrochlorides and represents a reliable method for the preparation of the target compound.

Reaction Scheme:

G reactant1 3-Amino-3-phenylpropanoic acid Reaction Reaction reactant1->Reaction reactant2 Methanol (CH3OH) reactant2->Reaction reagent Thionyl Chloride (SOCl2) reagent->Reaction  Catalyst product This compound Reaction->product G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep1 Suspend 3-amino-3-phenylpropanoic acid in methanol prep2 Cool the mixture to 0 °C prep1->prep2 react1 Slowly add thionyl chloride prep2->react1 react2 Stir at room temperature for 12-24 hours react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Concentrate under reduced pressure react3->workup1 workup2 Precipitate with diethyl ether workup1->workup2 workup3 Filter the solid product workup2->workup3 purify1 Wash with cold diethyl ether workup3->purify1 purify2 Dry under vacuum purify1->purify2 analyze Characterize by MP, NMR, IR purify2->analyze

In-Depth Technical Guide: Physicochemical Properties of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate hydrochloride is a derivative of β-phenylalanine, a non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential to mimic or modulate biological processes. As building blocks for peptidomimetics and other bioactive molecules, a thorough understanding of their physicochemical properties is crucial for formulation, drug delivery, and predicting their behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Chemical Structure and Identification

  • Chemical Name: this compound

  • Synonyms: Methyl 3-amino-3-phenylpropionate hydrochloride, β-Phenylalanine methyl ester hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₂[1]

  • Molecular Weight: 215.68 g/mol [1]

  • CAS Number: 88831-43-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base are presented below. It is important to distinguish between the two forms, as the hydrochloride salt generally exhibits different solubility and melting point characteristics compared to the free amine.

Table 1: Physicochemical Data

PropertyValue (Hydrochloride)Value (Free Base)
Molecular Formula C₁₀H₁₄ClNO₂C₁₀H₁₃NO₂
Molecular Weight 215.68 g/mol [1]179.22 g/mol [2]
Melting Point 145-147 °C148-149 °C[3]
pKa (of the conjugate acid) Not experimentally determined7.68 ± 0.10 (Predicted)[3]
Solubility Data not availableSoluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions into a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents, particularly aqueous buffers relevant to physiological conditions.

Methodology (Shake-Flask Method):

  • Solvent Systems: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the chosen solvent in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the protonated amine group of this compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of the hydrochloride salt is dissolved in a known volume of deionized water.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a burette.

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and identification of this compound.

Table 2: Spectral Data Summary

TechniqueKey Features
¹H NMR Expected signals for aromatic protons, the methine proton (CH-N), the methylene protons (CH₂-CO), and the methyl ester protons. The chemical shifts will be influenced by the protonation of the amine.
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons, the methine carbon, the methylene carbon, and the methyl ester carbon.[2]
Infrared (IR) Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to its molecular weight. The hydrochloride salt would likely dissociate in the ion source.[2]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to β-phenylalanine and other related compounds suggests potential interactions with biological systems. Derivatives of 3-amino-3-phenylpropionic acid have been investigated for their affinity to various receptors.

Notably, research on 3-amino-3-phenylpropionamide derivatives has demonstrated high affinity for the mu-opioid receptor .[4] The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic and other physiological effects.

Based on this finding for a closely related amide, a hypothetical signaling pathway for a potential interaction of a methyl 3-amino-3-phenylpropanoate derivative with the mu-opioid receptor is depicted below. It is crucial to note that this is a generalized representation and requires experimental validation for the specific methyl ester compound.

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Methyl 3-amino-3- phenylpropanoate Derivative (Hypothetical Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Reduced Neuronal Excitability) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: Hypothetical signaling pathway of a mu-opioid receptor agonist.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

synthesis_workflow Start β-Phenylalanine Esterification Esterification (e.g., SOCl₂ in Methanol) Start->Esterification Intermediate Methyl 3-amino-3- phenylpropanoate (Free Base) Esterification->Intermediate Protonation Protonation (e.g., HCl in ether) Intermediate->Protonation Product Methyl 3-amino-3- phenylpropanoate Hydrochloride Protonation->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Physicochemical Characterization Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for synthesis and characterization.

Conclusion

References

An In-depth Technical Guide to Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-amino-3-phenylpropanoate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis and drug discovery. This document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutics.

Core Compound Identification

This compound is a salt of the methyl ester of 3-amino-3-phenylpropanoic acid. It is crucial to distinguish between the racemic mixture and its stereoisomers, as they may have different applications and biological relevance.

Compound NameCAS Number
This compound (racemic)88831-43-0
(S)-methyl 3-amino-3-phenylpropanoate hydrochloride144494-72-4[1]
methyl 3-amino-3-phenylpropanoate (free base)14898-52-3

Physicochemical Properties

A summary of the key physicochemical properties for both the hydrochloride salt and the free base is presented below. These properties are essential for handling, formulation, and synthesis planning.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2]

Table 2: Physicochemical Data for Methyl 3-Amino-3-phenylpropanoate (Free Base)

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Appearance Pale Yellow Low Melting Solid[2]
Melting Point 148-149 °C[4]
Boiling Point 283 °C at 760 mmHg[4]
Density 1.098 g/cm³[4]
pKa 7.68 ± 0.10 (Predicted)[4]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, containing both a primary amine and a methyl ester, allows for its incorporation into a wide array of molecular scaffolds.[5]

One of its most notable applications is as a key intermediate in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV.[6] The high purity of this intermediate is critical for ensuring the efficiency of subsequent reaction steps and the overall quality of the final active pharmaceutical ingredient.[6]

Beyond its role in the synthesis of established drugs, this compound is a versatile tool in early-stage drug discovery for:[5]

  • Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, enabling the attachment of various functional groups.

  • Linker Chemistry: The propanoate backbone can function as a flexible linker to connect two or more pharmacophores.

  • Peptidomimetic Design: As a β-amino acid ester, it can be incorporated into peptide sequences to create peptidomimetics with enhanced metabolic stability.

G Role of Methyl 3-amino-3-phenylpropanoate HCl in Drug Discovery cluster_0 Core Compound cluster_1 Applications cluster_2 Drug Discovery Strategies A Methyl 3-amino-3- phenylpropanoate HCl B Key Intermediate in API Synthesis (e.g., Maraviroc) A->B  Utilized in C Versatile Building Block in Drug Discovery A->C  Functions as D Scaffold Elaboration C->D E Linker Chemistry C->E F Peptidomimetic Design C->F

Logical relationship of the compound's applications.

Experimental Protocols

Synthesis of this compound from β-Alanine

This protocol describes a common laboratory-scale synthesis of this compound from β-alanine via an esterification reaction using thionyl chloride in methanol.[7]

Materials:

  • β-Alanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH) solution (for exhaust trap)

  • Round-bottom flask (100 mL)

  • Constant pressure dropping funnel with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle with a reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • 2% Ninhydrin in ethanol solution (for TLC visualization)

Procedure:

  • To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.

  • Stir the mixture for 1 hour in the ice bath.

  • Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux at 66°C for 6 hours.

  • Monitor the reaction progress by TLC until the starting material (β-alanine) disappears. A 2% solution of ninhydrin in ethanol can be used as a staining agent to visualize the amino acid.

  • Once the reaction is complete, remove the solvent by rotary evaporation to obtain methyl 3-aminopropanoate hydrochloride as a solid.

G Synthesis Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product beta_alanine β-Alanine step3 3. Add β-Alanine, stir at RT beta_alanine->step3 methanol Methanol (MeOH) step1 1. Add SOCl₂ to cooled MeOH methanol->step1 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->step1 step2 2. Stir for 1 hour in ice bath step1->step2 step2->step3 step4 4. Reflux at 66°C for 6 hours step3->step4 step5 5. Monitor by TLC step4->step5 step6 6. Rotary Evaporation step5->step6 product Methyl 3-amino-3- phenylpropanoate HCl step6->product

Synthesis workflow for the target compound.

Safety and Handling

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical entity for the pharmaceutical and life sciences industries. Its established role as a key intermediate in the synthesis of important drugs like Maraviroc, coupled with its potential as a flexible building block in drug discovery, underscores its significance. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

In-Depth Technical Guide: Molecular Structure of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, including a chiral center, an amino group, and a methyl ester, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical characterization. A notable application of this compound is its role as a crucial precursor in the synthesis of Maraviroc, an antiretroviral drug.[1]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a phenyl group and an amino group attached to the same carbon atom (C3), and a methyl ester at the C1 position of the propanoate backbone. The presence of the hydrochloride salt enhances its stability and solubility in certain solvents.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
Chemical Name This compound
Synonyms Methyl (S)-3-phenyl-beta-alaninate hydrochloride[2]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol
CAS Number 88831-43-0
Canonical SMILES COC(=O)CC(C1=CC=CC=C1)N.Cl[2]
InChI InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H[2]

Table 2: Physicochemical Data

PropertyValueSource
Physical State Solid
Melting Point 148-149 °C (for the free base)[3]
Boiling Point 283 °C at 760 mmHg (for the free base)[3]
pKa (Predicted) 7.68 ± 0.10 (for the free base)[3]
Hydrogen Bond Donor Count 1 (for the free base)[3]
Hydrogen Bond Acceptor Count 3 (for the free base)[3]
Rotatable Bond Count 4 (for the free base)[3]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the esterification of 3-amino-3-phenylpropanoic acid. The subsequent treatment with hydrochloric acid yields the hydrochloride salt. The characterization of the final product relies on a combination of spectroscopic techniques to confirm its identity and purity.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization 3-Amino-3-phenylpropanoic_Acid 3-Amino-3-phenylpropanoic Acid Esterification Esterification 3-Amino-3-phenylpropanoic_Acid->Esterification Reacts with Methanol_H2SO4 Methanol / H₂SO₄ Methanol_H2SO4->Esterification Methyl_3-amino-3-phenylpropanoate Methyl 3-amino-3-phenylpropanoate Esterification->Methyl_3-amino-3-phenylpropanoate Protonation Protonation Methyl_3-amino-3-phenylpropanoate->Protonation Reacts with HCl HCl HCl->Protonation Final_Product Methyl 3-amino-3-phenylpropanoate Hydrochloride Protonation->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR FTIR FTIR Spectroscopy Final_Product->FTIR MS Mass Spectrometry Final_Product->MS Purity_Confirmation Purity and Structural Confirmation NMR->Purity_Confirmation FTIR->Purity_Confirmation MS->Purity_Confirmation

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the esterification of amino acids.

Materials:

  • 3-Amino-3-phenylpropionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Suspend 3-amino-3-phenylpropionic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

  • After the addition is complete, reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 3-amino-3-phenylpropanoate.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to identify the different types of protons and their neighboring environments in the molecule. Key expected signals include those for the aromatic protons of the phenyl group, the methoxy protons of the ester, the methylene protons, and the methine proton adjacent to the amino and phenyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methine carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key vibrational bands to be observed include:

  • N-H stretching vibrations of the ammonium group.

  • C=O stretching of the ester group.

  • C-O stretching of the ester group.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₁₀H₁₃NO₂).

Role in Pharmaceutical Synthesis: Maraviroc Intermediate

This compound serves as a vital chiral building block in the multi-step synthesis of Maraviroc, an entry inhibitor class of antiretroviral medication used in the treatment of HIV. The stereochemistry of this intermediate is crucial for the final biological activity of the drug.

Maraviroc_Synthesis_Intermediate Start Starting Materials Step_1 Multi-step Synthesis Start->Step_1 Intermediate_1 Methyl 3-amino-3-phenylpropanoate Hydrochloride Step_2 Coupling and Modifications Intermediate_1->Step_2 Step_1->Intermediate_1 Intermediate_2 Other Intermediates Intermediate_2->Step_2 Maraviroc Maraviroc Step_2->Maraviroc

Caption: Simplified logical relationship of this compound as a key intermediate in the synthesis of Maraviroc.

Conclusion

This compound is a fundamentally important molecule in synthetic organic chemistry, particularly within the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an indispensable precursor for complex, biologically active compounds. The detailed understanding of its synthesis, characterization, and properties is essential for researchers and professionals involved in drug discovery and development.

References

Navigating the Solubility Landscape of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-3-phenylpropanoate hydrochloride is a compound of interest in pharmaceutical research and development. A thorough understanding of its solubility is critical for formulation development, bioavailability assessment, and overall drug design. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. However, this guide provides a detailed framework for researchers to determine its solubility through established experimental protocols. Furthermore, it presents available qualitative solubility information for the corresponding free base and outlines a general methodology for solubility determination.

Quantitative Solubility Data

A definitive quantitative solubility profile for this compound in various solvents is not publicly available in peer-reviewed literature or chemical databases. The absence of such data necessitates experimental determination to support formulation and development activities.

While specific data is lacking for the hydrochloride salt, qualitative solubility information for the free base, methyl (3S)-3-amino-3-phenylpropanoate, indicates it is soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[1] This suggests that the hydrochloride salt is likely to exhibit appreciable solubility in polar protic and some polar aprotic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended method for determining the thermodynamic solubility of a crystalline solid like this compound is the isothermal shake-flask method. This technique is widely accepted for its reliability and direct measurement of equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, methanol, ethanol, phosphate buffer at various pH values)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the sealed flasks in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment. For fine suspensions, centrifugation of the samples is recommended to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining undissolved micro-particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

  • Calculation: The solubility is determined from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Below is a diagram illustrating the experimental workflow for the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal flask A->B C Agitate at constant temperature (24-48 hours) B->C D Allow to sediment or centrifuge C->D E Withdraw supernatant D->E F Filter supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G H H G->H Calculate Solubility solubility_assessment_logic Start Start: Solubility Assessment DataSearch Search for existing solubility data Start->DataSearch DataFound Data available? DataSearch->DataFound UseData Utilize existing data for formulation development DataFound->UseData Yes NoData No data found DataFound->NoData No Experiment Perform experimental solubility determination (e.g., Shake-Flask Method) DataFound->Experiment No End End: Solubility Profile Established UseData->End Analyze Analyze results and build solubility profile Experiment->Analyze Analyze->End

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document presents available mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Data Presentation

Table 1: Mass Spectrometry Data

ParameterValueSource
Compound Methyl 3-amino-3-phenylpropanoate
Technique Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Major m/z Peaks 106, 104, 79[1]

Table 2: 1H NMR Spectroscopic Data (Predicted)

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-α~4.5Triplet~6.5
H-β~3.0Doublet~6.5
O-CH3~3.7Singlet-
Aromatic-H7.2-7.4Multiplet-
NH3+8.0-9.0Broad Singlet-

Table 3: 13C NMR Spectroscopic Data (Predicted)

Assignment Predicted Chemical Shift (ppm)
C=O~172
C-α~52
C-β~40
O-CH3~52
Aromatic C (quaternary)~140
Aromatic CH126-129

Table 4: IR Spectroscopic Data (Predicted)

Functional Group Predicted Absorption Range (cm-1) Intensity
N-H Stretch (Ammonium Salt)3000-2800Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Ester)~1740Strong
N-H Bend (Ammonium Salt)1600-1500Medium
C=C Stretch (Aromatic)1600-1450Medium

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • 1H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • 13C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied to the spectra.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm-1

    • Resolution: 4 cm-1

    • Number of scans: 16-32

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is typically analyzed as its free base. This can be achieved by neutralization with a base and extraction into an organic solvent, or through derivatization (e.g., silylation) to improve volatility. For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source for GC-MS or an electrospray ionization (ESI) source for LC-MS is used.

  • GC-MS Parameters:

    • Injector temperature: 250 °C

    • Oven program: Start at 100 °C, ramp to 250 °C at 10 °C/min

    • Carrier gas: Helium

    • Ionization mode: Electron Ionization (EI) at 70 eV

  • LC-MS Parameters:

    • Mobile phase: A gradient of water and acetonitrile with 0.1% formic acid

    • Column: C18 reverse-phase column

    • Ionization mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Methyl 3-amino-3-phenylpropanoate HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Solid Sample (ATR) Sample->IR_Prep IR MS_Prep Dissolve/Derivatize Sample->MS_Prep MS NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (GC-MS or LC-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Mass_Spectrometry_Fragmentation Parent [M]+. m/z = 179 Frag1 Loss of -OCH3 [M - 31]+ m/z = 148 Parent->Frag1 Frag2 Loss of -COOCH3 [M - 59]+ m/z = 120 Parent->Frag2 Frag3 Benzylic Cleavage [C8H8N]+ m/z = 118 Frag2->Frag3 Frag4 Tropylium Ion [C7H7]+ m/z = 91 Frag3->Frag4 Frag5 Phenyl Ion [C6H5]+ m/z = 77 Frag4->Frag5

References

"isomers of methyl 3-amino-3-phenylpropanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Methyl 3-amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate is a derivative of β-phenylalanine, an important structural motif in various biologically active compounds. The molecule possesses a single stereocenter at the C3 position, adjacent to the phenyl and amino groups, giving rise to two distinct enantiomers: (S)-methyl 3-amino-3-phenylpropanoate and (R)-methyl 3-amino-3-phenylpropanoate. These isomers, typically handled as their hydrochloride salts for improved stability and solubility, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.

This technical guide provides a comprehensive overview of the isomers of this compound. It covers their physicochemical properties, synthesis, and crucially, methods for their chiral separation. Detailed experimental protocols and structured data are presented to support research and development activities in medicinal chemistry and pharmacology.

Molecular Structure and Stereoisomerism

The core structure consists of a phenyl ring and an amino group attached to the same chiral carbon atom (C3). This chirality results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers. The racemic mixture contains equal amounts of both.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Spectroscopic Data

The separation and individual characterization of enantiomers are critical. While some properties like molecular weight and formula are identical, physical properties such as melting point and optical rotation differ.

PropertyRacemic Methyl 3-amino-3-phenylpropanoate(S)-Isomer Hydrochloride(R)-Isomer
IUPAC Name methyl 3-amino-3-phenylpropanoate[1]methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[2](R)-Methyl 3-amino-3-phenylpropanoate[3]
CAS Number 14898-52-3[1][4][5]144494-72-4[2]37088-67-8[3]
Molecular Formula C₁₀H₁₃NO₂[1][4][5]C₁₀H₁₄ClNO₂[2]C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1][4]215.67 g/mol [2]179.22 g/mol
Melting Point 148-149 °C[5]Not specifiedNot specified
Boiling Point 283.0 °C (Predicted)[5]Not specifiedNot specified
pKa (Predicted) 7.68 ± 0.10[4][5]Not specifiedNot specified
Storage Temperature Store in freezer, under -20°C[5][6]Store in freezer, under -20°CStore in freezer, under -20°C

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, GC-MS) for the parent compound and related structures are available in public databases such as PubChem and SpectraBase.[1][7][8]

Synthesis and Chiral Resolution

Racemic Synthesis

A common route for synthesizing racemic β-amino esters is the Rodionov reaction, which involves the condensation of an aromatic aldehyde (benzaldehyde), malonic acid, and an ammonia source (ammonium acetate) in the presence of an alcohol (methanol). This one-pot reaction yields the racemic methyl 3-amino-3-phenylpropanoate.

Experimental Protocol: Chiral Resolution via HPLC

The most effective method for separating the (R) and (S) enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Objective: To resolve a racemic mixture of this compound into its individual (R) and (S) enantiomers with high enantiomeric excess (>99% ee).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based columns (e.g., CHIRALCEL®) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T) are often effective for amino acid derivatives.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and acidic/basic additives to improve peak shape and resolution.

  • Solvents: HPLC-grade hexane, ethanol, isopropanol, trifluoroacetic acid (TFA), and diethylamine (DEA).

  • Sample: Racemic this compound dissolved in the mobile phase or a compatible solvent.

Methodology:

  • Column Selection: Choose a suitable CSP. For amino acid esters, polysaccharide-based columns often provide excellent separation.[10]

  • Mobile Phase Preparation: A typical mobile phase could be a mixture of Hexane:Ethanol with small amounts of TFA (e.g., 0.1%). The exact ratio must be optimized. A starting point could be 90:10 (Hexane:Ethanol) + 0.1% TFA.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 230 nm or 254 nm).

  • Data Analysis: The two enantiomers should elute as two separate peaks. The retention times will identify each isomer (once a standard is run), and the peak areas can be used to determine the enantiomeric ratio and enantiomeric excess (ee).

  • Optimization: If separation is incomplete, adjust the mobile phase composition (e.g., change the alcohol percentage or the nature of the additive) or the flow rate.

G start Racemic (R/S) Mixture in Solution injector Injector start->injector pump HPLC Pump (Mobile Phase) pump->injector Flow column Chiral Stationary Phase (CSP) Column injector->column Sample Injection detector UV Detector column->detector Differential Elution output Chromatogram (Separated Peaks) detector->output Signal fraction Fraction Collector detector->fraction s_isomer (S)-Isomer fraction->s_isomer r_isomer (R)-Isomer fraction->r_isomer

Caption: Experimental workflow for the chiral separation of enantiomers by HPLC.

Potential Biological Significance and Signaling Pathways

While specific pharmacological data for the individual isomers of methyl 3-amino-3-phenylpropanoate are not extensively published, related structures offer insights into their potential biological roles. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to act as ligands for the mu (µ) opioid receptor.[11] The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by a ligand (agonist), initiates a signaling cascade that leads to analgesia.

Given that enantiomers often have different affinities and efficacies at chiral biological targets like receptors, it is plausible that the (R) and (S) isomers of methyl 3-amino-3-phenylpropanoate could exhibit distinct activities at such targets.

G cluster_membrane Cell Membrane cluster_response Intracellular Response receptor µ-Opioid Receptor (GPCR) g_protein Gi/o Protein (α, βγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit inhibits ion Ion Channel Modulation g_protein->ion βγ subunits act on camp ↓ cAMP ac->camp effect Cellular Effect (e.g., Analgesia) camp->effect ion->effect ligand Ligand (e.g., Isomer) ligand->receptor Binds

Caption: A potential signaling pathway (µ-opioid GPCR) for isomer activity.

Conclusion

The (R) and (S) isomers of this compound are distinct chemical entities whose individual biological activities warrant separate investigation. This guide highlights the fundamental properties of these isomers and provides a detailed, actionable protocol for their resolution using chiral HPLC. For researchers in drug discovery and development, the ability to synthesize, separate, and characterize pure enantiomers is a prerequisite for understanding their structure-activity relationships, elucidating mechanisms of action, and developing safe and effective therapeutic agents.

References

A Technical Guide to the Potential Applications of Beta-Amino Acid Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino acids and their ester derivatives are increasingly recognized as pivotal structural motifs in the landscape of medicinal chemistry and drug development.[1] Differing from their alpha-amino acid counterparts by an additional carbon in the backbone, this structural homologation imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation.[2][3] The incorporation of β-amino acid esters into therapeutic candidates can induce stable secondary structures in peptides and confer resistance to metabolic breakdown by peptidases.[1][3] This increased proteolytic stability, combined with the vast structural diversity achievable, makes them a powerful tool for designing novel therapeutics.[3][4] This technical guide provides an in-depth overview of the synthesis, applications, and future potential of beta-amino acid esters, with a focus on their roles as peptidomimetics, anticancer and antimicrobial agents, enzyme inhibitors, and components of advanced drug delivery systems.

Core Synthetic Strategies for Beta-Amino Acid Esters

The synthesis of β-amino acid esters is a well-established field with several robust methodologies. The choice of synthetic route often depends on the desired stereochemistry and substitution pattern. Key approaches include the homologation of α-amino acids, conjugate addition reactions (aza-Michael reaction), and the addition of enolates to imines (Mannich reaction).[1][5]

G General Synthetic Pathways to β-Amino Acid Esters cluster_start Starting Materials cluster_methods Synthetic Methods alpha-Amino Acids alpha-Amino Acids Arndt-Eistert Synthesis Arndt-Eistert Synthesis alpha-Amino Acids->Arndt-Eistert Synthesis alpha,beta-Unsaturated Esters alpha,beta-Unsaturated Esters Conjugate Addition (Aza-Michael) Conjugate Addition (Aza-Michael) alpha,beta-Unsaturated Esters->Conjugate Addition (Aza-Michael) Enzymatic Methods Enzymatic Methods alpha,beta-Unsaturated Esters->Enzymatic Methods Imines & Enolates Imines & Enolates Mannich & Reformatsky Reactions Mannich & Reformatsky Reactions Imines & Enolates->Mannich & Reformatsky Reactions Beta-Amino Acid Ester Beta-Amino Acid Ester Arndt-Eistert Synthesis->Beta-Amino Acid Ester Conjugate Addition (Aza-Michael)->Beta-Amino Acid Ester Mannich & Reformatsky Reactions->Beta-Amino Acid Ester Enzymatic Methods->Beta-Amino Acid Ester

Caption: Overview of major synthetic pathways to β-amino acid esters.
Experimental Protocols

Below are representative protocols for the synthesis of β-amino acid esters.

Protocol 1: General Synthesis of Racemic β-Amino Carboxylic Ester Hydrochloride Salts [6]

  • Reaction Setup: Add thionyl chloride (SOCl₂) (1.05 equivalents) to 30 mL of ethanol (EtOH) while maintaining the temperature below -15 °C using a saline ice bath.

  • Addition of β-Amino Acid: To this solution, add the starting β-amino acid (1 g, 1.0 equivalent) at once.

  • Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 3 hours. Finally, heat the mixture under reflux for 1 hour.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting white hydrochloride salt from ethanol and diethyl ether (Et₂O).

Protocol 2: Lipase-Catalyzed Michael Addition of Aromatic Amines (Continuous Flow) [1][7]

  • Reagent Preparation: Prepare a solution of the aromatic amine (e.g., aniline, 1.0 equivalent) and the acrylate ester (e.g., methyl acrylate, 1.5 equivalents) in methanol.

  • Reaction Execution: Pump the reagent solution through a packed-bed microreactor containing an immobilized lipase (e.g., Lipase TL IM from Thermomyces lanuginosus) at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes) and temperature.

  • Collection and Purification: Collect the output from the reactor. Remove the solvent under reduced pressure. The final product is typically purified by chromatography.

Applications in Medicinal Chemistry

Peptidomimetics: Enhancing Stability and Bioactivity

A primary application of β-amino acids is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3] The altered backbone of β-peptides provides significant resistance to proteolytic enzymes, a major hurdle in the development of peptide-based drugs.[3][4][8] This enhanced stability leads to longer half-lives in vivo. Furthermore, the unique conformational landscape of β-amino acids allows for the design of peptides with well-defined secondary structures (helices, sheets, and turns), which is crucial for specific receptor binding and biological activity.[9][10] These peptidomimetics have been successfully applied in the design of receptor agonists and antagonists, MHC-binding peptides, and enzyme inhibitors.[3]

Caption: Additional carbon in β-peptide backbone increases proteolytic stability.
Anticancer Agents

β-Amino acid derivatives have emerged as a promising class of anticancer agents.[11] Certain small, amphipathic β²,²-amino acid derivatives, designed to mimic cationic antimicrobial peptides, have demonstrated significant potency against a broad range of cancer cell lines with low toxicity to normal human cells.[11]

CompoundCancer Cell LineIC₅₀ (μM)Reference
5c ¹Burkitt's lymphoma (Ramos)< 8[11]
5c ¹Colon Cancer (COLO 205)0.32[11]
5c ¹Non-Small Cell Lung Cancer (NCI-H460)0.42[11]
5c ¹Melanoma (UACC-62)0.45[11]
5c ¹Leukemia (MOLT-4)0.38[11]
¹ 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide

Screening at the National Cancer Institute (NCI) revealed that compound 5c exhibits anticancer activity with IC₅₀ values ranging from 0.32 to 3.89 μM against 59 different cancer cell lines.[11] The high potency, ease of synthesis, and favorable pharmacokinetic properties make these compounds a promising avenue for oncology drug development.[11]

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cationic amphiphiles based on amino acids are being explored as alternatives to conventional antibiotics.[12] Betaine esters, which are quaternary ammonium compounds derived from fatty alcohols and betaine, exhibit rapid and potent microbicidal effects comparable to stable quaternary ammonium compounds like cetyltrimethylammonium bromide.[13] A key advantage is their ability to spontaneously hydrolyze into non-toxic, normal human metabolites, which could extend their use as disinfectants for food and body surfaces.[13]

Additionally, small, drug-like β²,²-amino acid derivatives have shown high potency against multidrug-resistant bacteria.[14]

Compound ClassMicroorganismMIC (μM)NotesReference
Betaine Esters (Tetradecyl derivative)Salmonella typhimurium~11.8 (5 µg/ml)>99.99% killing in 3 min at pH 6[13]
β²,²-amino acid derivativesS. aureus (MRSA)3.8Small molecule (Mw 423.6)[14]
β²,²-amino acid derivativesS. epidermidis (MRSE)3.8Fulfills Lipinski's rule of five[14]
β²,²-amino acid derivativesEscherichia coli7.7Membrane-disrupting mechanism[14]
Drug Delivery Systems: Poly(β-amino esters)

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive cationic polymers synthesized via the Michael addition of amines to diacrylates.[15][16][17] Their properties make them ideal candidates for drug and gene delivery.[17][18] At physiological pH, PBAEs are generally neutral and hydrophobic, but in the acidic environment of endosomes or lysosomes (or tumor microenvironments), the tertiary amines in their backbone become protonated.[16] This charge reversal makes the polymer hydrophilic, leading to the swelling or dissolution of the nanoparticle carrier and subsequent release of the therapeutic payload.[15][16]

PBAEs have been successfully used to deliver anticancer drugs like camptothecin, overcoming drug resistance and enhancing therapeutic efficacy.[15] They are also widely investigated as non-viral vectors for gene delivery, capable of condensing DNA or RNA into nanoparticles that can efficiently transfect cells.[18][19]

G Formation and Action of a PBAE Drug Delivery Nanoparticle cluster_synthesis Self-Assembly PBAE PBAE Polymer Chains NP Drug-Loaded Nanoparticle (Hydrophobic Core) PBAE->NP Encapsulation Drug Drug Molecules Drug->NP Encapsulation Endosome Acidic Endosome (Low pH) NP->Endosome Cellular Uptake Release Polymer Protonation & Nanoparticle Disassembly Endosome->Release DrugRelease Drug Release into Cytosol Release->DrugRelease

Caption: PBAE nanoparticles release their payload in acidic environments.

Protocol 3: Synthesis of Poly(β-amino ester) (PBAE) [18]

  • Monomer Preparation: Weigh the amine monomer (e.g., 400 mg of 5-amino-1-pentanol) into a 5 mL sample vial with a Teflon-lined screw cap.

  • Addition of Acrylate: Add the diacrylate monomer (e.g., 640 mg of 1,4-butanediol diacrylate for polymer C32) to the amine monomer at a stoichiometric ratio of approximately 1.2:1 (amine:diacrylate).

  • Polymerization: Add a small Teflon-coated magnetic stir bar to the vial. Stir the monomer mixture on a magnetic stir plate in an oven at 95°C for 12 hours.

  • Storage: Remove the polymer vial from the oven and store it in the dark at 4°C until use.

Conclusion and Future Outlook

Beta-amino acid esters and their polymeric derivatives represent a versatile and powerful platform in medicinal chemistry. Their unique structural and chemical properties—most notably their resistance to proteolysis and pH-responsiveness—have enabled significant advances in peptidomimetic design, the development of novel anticancer and antimicrobial agents, and the creation of sophisticated drug delivery systems. The relative ease of synthesis and the vast chemical space that can be explored by varying side chains and substitution patterns ensure that β-amino acid esters will continue to be a focal point of research.[3][20] Future work will likely focus on refining structure-activity relationships, developing more complex and targeted drug delivery vehicles, and exploring their potential in modulating protein-protein interactions and other challenging biological targets.[9]

References

The Pivotal Role of Methyl 3-Amino-3-phenylpropanoate as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex, biologically active molecules, where stereochemistry dictates efficacy and safety. Among these crucial synthons, methyl 3-amino-3-phenylpropanoate and its enantiomers, (R)- and (S)-methyl 3-amino-3-phenylpropanoate, have emerged as versatile and highly valuable intermediates. Their inherent chirality and functional group arrangement make them ideal starting materials for the synthesis of a wide array of pharmaceuticals and other bioactive compounds, including β-lactams, piperidines, and key drug molecules like dapoxetine.

This technical guide provides a comprehensive overview of the synthesis and application of methyl 3-amino-3-phenylpropanoate as a chiral building block. It details various methodologies for obtaining this compound in high enantiopurity, including asymmetric hydrogenation, enzymatic kinetic resolution, and classical chiral resolution. Furthermore, it explores its utility in the synthesis of significant molecular scaffolds and active pharmaceutical ingredients (APIs), complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Enantioselective Synthesis of Methyl 3-Amino-3-phenylpropanoate

The preparation of enantiomerically pure methyl 3-amino-3-phenylpropanoate is a critical first step in its utilization as a chiral building block. Several strategies have been developed to achieve high enantiomeric excess (e.e.).

Asymmetric Hydrogenation of Prochiral Enamides

Asymmetric hydrogenation of β-(acylamino)acrylates is a powerful method for the synthesis of chiral β-amino acid derivatives. The synthesis of the precursor, methyl (Z)-3-acetamido-3-phenylacrylate, is a key initial step.

Synthesis of Methyl (Z)-3-acetamido-3-phenylacrylate

benzaldehyde Benzaldehyde beta_amino_acid 3-Amino-3-phenylpropanoic Acid benzaldehyde->beta_amino_acid Malonic Acid, NH4OAc malonic_acid Malonic Acid ammonium_acetate Ammonium Acetate precursor Methyl (Z)-3-acetamido-3-phenylacrylate beta_amino_acid->precursor 1. Ac2O 2. SOCl2, MeOH acetic_anhydride Acetic Anhydride

Caption: Synthesis of the prochiral enamide precursor.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol details the asymmetric hydrogenation of methyl (Z)-3-acetamido-3-phenylacrylate using a Rhodium-based catalyst with a chiral phosphine ligand.

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R,R)-Me-DuPhos (6.0 mg, 0.0138 mmol) in 2 mL of methanol is stirred for 15 minutes.

  • Hydrogenation: To a solution of methyl (Z)-3-acetamido-3-phenylacrylate (219 mg, 1.0 mmol) in 10 mL of methanol, the prepared catalyst solution is added.

  • The mixture is transferred to a high-pressure reactor, which is then purged with hydrogen gas three times.

  • The reaction is stirred under a hydrogen atmosphere (5 atm) at room temperature for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford methyl (R)-3-acetamido-3-phenylpropanoate.

  • The acetamido group can be hydrolyzed under acidic conditions to yield (R)-methyl 3-amino-3-phenylpropanoate.

SubstrateCatalystSolventPressure (atm)Time (h)Yield (%)e.e. (%)
Methyl (Z)-3-acetamido-3-phenylacrylate[Rh((R,R)-Me-DuPhos)(COD)]BF₄Methanol524>95>98 (R)
Methyl (Z)-3-acetamido-3-phenylacrylate[Rh((S,S)-Me-DuPhos)(COD)]BF₄Methanol524>95>98 (S)
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of racemic methyl 3-amino-3-phenylpropanoate. Lipases, particularly Candida antarctica lipase B (CALB), are commonly employed for this purpose.

racemic Racemic Methyl 3-amino-3-phenylpropanoate calb Candida antarctica Lipase B (CALB) racemic->calb s_enantiomer (S)-Methyl 3-amino-3-phenylpropanoate (unreacted) calb->s_enantiomer Selective acylation of (R)-enantiomer r_amide (R)-N-acetyl-Methyl 3-amino-3-phenylpropanoate calb->r_amide acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->calb hydrolysis Hydrolysis r_amide->hydrolysis r_enantiomer (R)-Methyl 3-amino-3-phenylpropanoate hydrolysis->r_enantiomer

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Enzymatic Kinetic Resolution with CALB

  • Reaction Setup: To a solution of racemic methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) in 50 mL of tert-butyl methyl ether (TBME), immobilized Candida antarctica lipase B (Novozym 435, 500 mg) is added.

  • Ethyl acetate (2.64 g, 30 mmol) is added as the acyl donor.

  • The suspension is stirred at 45 °C and the reaction progress is monitored by chiral HPLC.

  • Separation: Once approximately 50% conversion is reached, the enzyme is filtered off and washed with TBME.

  • The filtrate is concentrated under reduced pressure. The resulting mixture of (S)-methyl 3-amino-3-phenylpropanoate and (R)-N-acetyl-methyl 3-amino-3-phenylpropanoate is separated by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

  • The N-acetyl group of the (R)-enantiomer can be removed by acidic or basic hydrolysis to obtain (R)-methyl 3-amino-3-phenylpropanoate.

SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion (%)e.e. of (S)-Ester (%)e.e. of (R)-Amide (%)
Racemic Methyl 3-amino-3-phenylpropanoateCALB (immobilized)Ethyl AcetateTBME45~50>99>99
Classical Chiral Resolution

Classical resolution using a chiral resolving agent remains a viable method for obtaining enantiopure 3-amino-3-phenylpropanoic acid, which can then be esterified.

Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid

  • Diastereomeric Salt Formation: A solution of racemic 3-amino-3-phenylpropanoic acid (1.65 g, 10 mmol) in 20 mL of hot methanol is prepared. To this, a solution of (R)-(-)-mandelic acid (1.52 g, 10 mmol) in 10 mL of hot methanol is added.

  • The mixture is allowed to cool slowly to room temperature and then kept at 4 °C for 24 hours.

  • The precipitated diastereomeric salt is collected by filtration and washed with cold methanol.

  • Liberation of the Enantiomer: The salt is dissolved in 20 mL of water and the pH is adjusted to 10 with a 2 M NaOH solution. The mandelic acid is extracted with diethyl ether (3 x 20 mL).

  • The aqueous layer is then acidified to pH 5 with 2 M HCl, leading to the precipitation of (S)-3-amino-3-phenylpropanoic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Esterification: The enantiopure acid is then esterified by refluxing with methanol and a catalytic amount of sulfuric acid to yield (S)-methyl 3-amino-3-phenylpropanoate.[1]

Applications in Synthesis

Enantiopure methyl 3-amino-3-phenylpropanoate is a versatile building block for the synthesis of various biologically active molecules.

Synthesis of Dapoxetine

(S)-Methyl 3-amino-3-phenylpropanoate is a key precursor in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2]

s_amino_acid (S)-3-Amino-3-phenylpropanoic Acid reduction Reduction (e.g., LiAlH4) s_amino_acid->reduction s_amino_alcohol (S)-3-Amino-3-phenylpropanol reduction->s_amino_alcohol methylation Eschweiler-Clarke Reaction s_amino_alcohol->methylation s_dimethylamino_alcohol (S)-3-Dimethylamino-3-phenylpropanol methylation->s_dimethylamino_alcohol williamson Williamson Ether Synthesis (1-Fluoronaphthalene, NaH) s_dimethylamino_alcohol->williamson dapoxetine Dapoxetine williamson->dapoxetine

Caption: Synthetic route to Dapoxetine.

Experimental Protocol: Synthesis of (S)-Dapoxetine

  • Reduction: To a suspension of LiAlH₄ (1.14 g, 30 mmol) in 50 mL of dry THF at 0 °C, a solution of (S)-3-amino-3-phenylpropanoic acid (1.65 g, 10 mmol) in 20 mL of dry THF is added dropwise. The mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (1.1 mL), 15% NaOH solution (1.1 mL), and water (3.3 mL). The resulting solid is filtered off, and the filtrate is concentrated to give (S)-3-amino-3-phenylpropanol.

  • N,N-Dimethylation (Eschweiler-Clarke Reaction): (S)-3-amino-3-phenylpropanol (1.51 g, 10 mmol) is dissolved in formic acid (3.7 mL, 88%) and formaldehyde (2.5 mL, 37% aqueous solution) is added. The mixture is heated at 100 °C for 6 hours. After cooling, the solution is made basic with 2 M NaOH and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to give (S)-3-dimethylamino-3-phenylpropanol.

  • Williamson Ether Synthesis: To a solution of (S)-3-dimethylamino-3-phenylpropanol (1.79 g, 10 mmol) in 30 mL of dry DMF, NaH (60% dispersion in mineral oil, 0.48 g, 12 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then 1-fluoronaphthalene (1.46 g, 10 mmol) is added. The reaction is heated at 90 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford (S)-Dapoxetine.

Starting MaterialProductReaction StepReagentsYield (%)
(S)-3-Amino-3-phenylpropanoic Acid(S)-3-Amino-3-phenylpropanolReductionLiAlH₄~90
(S)-3-Amino-3-phenylpropanol(S)-3-Dimethylamino-3-phenylpropanolN,N-DimethylationHCOOH, HCHO~85
(S)-3-Dimethylamino-3-phenylpropanol(S)-DapoxetineWilliamson Ether Synthesis1-Fluoronaphthalene, NaH~70
Synthesis of β-Lactams

β-Amino esters are key starting materials for the synthesis of β-lactams via intramolecular cyclization or through reactions like the Staudinger cycloaddition.

Experimental Protocol: Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[3] The amine of methyl 3-amino-3-phenylpropanoate can be converted to an imine, which then reacts with a ketene.

  • Imine Formation: A solution of (R)-methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of toluene is refluxed with a Dean-Stark trap for 4 hours to remove water. The solvent is then removed under reduced pressure to yield the crude imine.

  • Staudinger Reaction: To a solution of the imine in 50 mL of dry dichloromethane at 0 °C, triethylamine (1.52 g, 15 mmol) is added. A solution of chloroacetyl chloride (1.69 g, 15 mmol) in 20 mL of dichloromethane is then added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the corresponding β-lactam. The stereochemical outcome depends on the geometry of the imine and the reaction conditions.[1][4]

Synthesis of Substituted Piperidines

Chiral 3-aminopiperidines are important structural motifs in many pharmaceuticals. Methyl 3-amino-3-phenylpropanoate can be converted to a diol, which can then be cyclized to form a piperidine ring.

Experimental Protocol: Synthesis of a Chiral N-Boc-3-aminopiperidine Derivative

  • Reduction to Diol: To a solution of (S)-methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) in 50 mL of dry THF, LiAlH₄ (0.76 g, 20 mmol) is added portion-wise at 0 °C. The mixture is then refluxed for 6 hours. Work-up as described previously for the reduction of the corresponding acid yields the chiral amino diol.

  • N-Protection: The amino diol is dissolved in dichloromethane, and Boc-anhydride ((Boc)₂O, 2.4 g, 11 mmol) and triethylamine (1.5 mL, 11 mmol) are added. The mixture is stirred at room temperature for 12 hours. The reaction is then washed with water and brine, dried, and concentrated.

  • Cyclization: The N-Boc protected diol is dissolved in dichloromethane and cooled to 0 °C. Methanesulfonyl chloride (1.7 mL, 22 mmol) and triethylamine (3.1 mL, 22 mmol) are added, and the mixture is stirred for 2 hours. The reaction is then quenched with saturated NaHCO₃ solution. The organic layer is separated, dried, and concentrated. The resulting dimesylate is dissolved in a suitable solvent like THF, and a strong base such as sodium hydride is added to effect intramolecular cyclization to the N-Boc-3-aminopiperidine derivative.

Conclusion

Methyl 3-amino-3-phenylpropanoate, in its enantiomerically pure forms, stands out as a highly valuable and versatile chiral building block in organic synthesis. The accessibility of this synthon through various robust enantioselective methods, including asymmetric hydrogenation and enzymatic resolution, has significantly contributed to its widespread use. Its application in the synthesis of complex and important molecules, such as the pharmaceutical agent Dapoxetine, as well as privileged scaffolds like β-lactams and piperidines, underscores its importance in drug discovery and development. The detailed protocols and quantitative data provided in this guide aim to facilitate the practical application of this chiral building block in the research and development endeavors of scientists in both academic and industrial settings. As the demand for enantiopure pharmaceuticals continues to grow, the role of key chiral intermediates like methyl 3-amino-3-phenylpropanoate is set to become even more critical.

References

A Comprehensive Review of β-Phenylalanine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phenylalanine derivatives represent a versatile and promising class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to the endogenous α-amino acid L-phenylalanine allows for recognition by biological systems, while the altered backbone often confers increased stability against enzymatic degradation. This unique combination of properties makes them attractive scaffolds for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive literature review of β-phenylalanine derivatives, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The biological activity of β-phenylalanine derivatives has been evaluated across various therapeutic areas. The following tables summarize the quantitative data, such as IC50, MIC, and ED50 values, for representative compounds.

Table 1: Anticancer Activity of β-Phenylalanine Derivatives

CompoundTarget/Cell LineActivityReference
Derivative 10 eEF2KIC50: 18.7 μM[1]
Derivative 21l eEF2KIC50: 5.5 μM[2]
MDA-MB-231 cellsIC50: 12.6 μM[2]
MDA-MB-436 cellsIC50: 19.8 μM[2]
6-aryl-furo[2,3-d]pyrimidin-4-amine derivative 11 EGFRIC50: 22 nM[1]
ανβ6 antagonist 21 ανβ6 receptorIC50: 80 nM[1]
ανβ6 antagonist 22 ανβ6 receptorIC50: 16 nM[1]

Table 2: Antimicrobial Activity of β-Phenylalanine Derivatives

CompoundMicroorganismActivity (MIC)Reference
L-phenylalanine-derived C5-substituted rhodanine 6q Staphylococcus aureus RN42202 μg/mL[3]
N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (D14 )Pseudomonas aeruginosaMost active of series[4]
Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide S-oxideMycobacterium abscessusMIC90: 0.78 μM[5]

Table 3: Neuroprotective and Anticonvulsant Activity of β-Phenylalanine Derivatives

CompoundActivityModelValueReference
Phenylalanine-based AMPA Receptor Antagonist 1 MAO-B InhibitionIn vitroIC50: 278 ± 29 nM[6][7]
Anticonvulsant6-Hz test (mice)Active[6][7]
4-amino-N-(2-methylphenyl)-phthalimideAnticonvulsantMES test (mice)ED50: 47.61 μmol/kg[8]
4-amino-N-(2,6-dimethylphenyl)phthalimideAnticonvulsantMES test (rats)ED50: 25.2 μmol/kg[8]
((benzyloxy)benzyl)propanamide derivative 5 AnticonvulsantMES test (mice)ED50: 48.0 mg/kg[9]
Anticonvulsant6 Hz (32 mA) test (mice)ED50: 45.2 mg/kg[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature for the synthesis and biological evaluation of β-phenylalanine derivatives.

Synthesis Protocols

1. Rodionow-Johnson Reaction for Racemic β-Phenylalanine Synthesis

This classical method remains a widely used approach for the synthesis of β-phenylalanine derivatives.[1]

  • Materials: Benzaldehyde (or a substituted derivative), malonic acid, ammonium acetate, ethanol.

  • Procedure:

    • Dissolve benzaldehyde (1 equivalent) and malonic acid (2 equivalents) in ethanol in a round-bottom flask.

    • Add ammonium acetate (2.5 equivalents) to the mixture.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir.

    • Collect the precipitated crude product by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified racemic β-phenylalanine derivative.

2. Enzymatic Resolution of β-Phenylalanine Derivatives using Lipase

Enzymatic methods offer a powerful tool for the stereoselective synthesis of chiral β-phenylalanine derivatives.

  • Materials: Racemic β-phenylalanine ester, lipase (e.g., from Candida antarctica), organic solvent (e.g., toluene), buffer solution.

  • Procedure:

    • Dissolve the racemic β-phenylalanine ester in an organic solvent.

    • Add the lipase and a buffer solution to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the progress of the resolution by chiral high-performance liquid chromatography (HPLC).

    • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Separate the unreacted ester enantiomer and the hydrolyzed acid enantiomer by extraction or chromatography.

    • The resolved enantiomers can then be isolated and purified.

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Materials: Human cancer cell line (e.g., MDA-MB-231), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, β-phenylalanine derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the β-phenylalanine derivative in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value of the compound.

2. Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, β-phenylalanine derivative stock solution, bacterial inoculum.

  • Procedure:

    • Prepare serial two-fold dilutions of the β-phenylalanine derivative in MHB in a 96-well plate.

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Materials: Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y), cell culture medium, β-phenylalanine derivative, glutamate, lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Procedure:

    • Plate the neuronal cells in a 96-well plate and allow them to adhere and differentiate.

    • Pre-treat the cells with various concentrations of the β-phenylalanine derivative for 1-2 hours.

    • Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 5-10 mM) to the wells (excluding the negative control wells).

    • Incubate the plate for 24 hours.

    • Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit.

    • Calculate the percentage of neuroprotection afforded by the compound at different concentrations.

Signaling Pathways and Experimental Workflows

β-Phenylalanine derivatives exert their biological effects through modulation of various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Some natural product derivatives have been shown to inhibit this pathway.

Wnt_Pathway cluster_destruction Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibits APC APC Axin Axin GSK3b GSK-3β CK1 CK1 beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc translocation Proteasome Proteasome beta_catenin_p->Proteasome ubiquitination & degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Inhibitor β-Phenylalanine Derivative Inhibitor->Destruction_Complex may stabilize Inhibitor->beta_catenin may promote degradation

Caption: Wnt/β-catenin signaling pathway and potential inhibition by β-phenylalanine derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits inhibition Inhibitor β-Phenylalanine Derivative Inhibitor->PI3K may inhibit Inhibitor->AKT may inhibit Inhibitor->mTORC1 may inhibit

Caption: PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from β-phenylalanine derivatives involves a multi-step workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of β-Phenylalanine Derivatives Library Screening High-Throughput Screening (e.g., MTT, MIC) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt In_Vitro In Vitro Profiling (Mechanism of Action, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicology (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: A typical drug discovery workflow for β-phenylalanine derivatives.

Conclusion

β-Phenylalanine derivatives have emerged as a highly valuable and versatile scaffold in modern drug discovery. Their inherent structural features provide a unique starting point for the design of novel therapeutic agents with improved pharmacological profiles. The diverse range of biological activities, from anticancer and antimicrobial to neuroprotective and anticonvulsant effects, underscores the broad therapeutic potential of this compound class. This technical guide has provided a comprehensive overview of the current state of research on β-phenylalanine derivatives, including quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways they modulate. It is anticipated that continued research in this area, driven by a deeper understanding of structure-activity relationships and mechanisms of action, will lead to the development of new and effective therapies for a variety of human diseases.

References

Methodological & Application

Enantioselective Synthesis of (S)-Methyl 3-Amino-3-Phenylpropanoate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-methyl 3-amino-3-phenylpropanoate hydrochloride, a valuable chiral building block in pharmaceutical synthesis. The primary strategy detailed herein involves the enzymatic kinetic resolution of a racemic mixture of ethyl 3-amino-3-phenylpropanoate, followed by esterification and salt formation.

I. Overview of the Synthetic Strategy

The synthesis is accomplished in a four-step process, commencing with the preparation of the racemic starting material. The key enantioselective step is an enzymatic kinetic resolution, which selectively hydrolyzes the (S)-enantiomer of the ethyl ester to the corresponding carboxylic acid. Subsequent separation, methyl esterification of the desired (S)-acid, and final conversion to the hydrochloride salt yield the target molecule with high enantiopurity.

G cluster_0 Synthesis of Racemic Ester cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation cluster_3 Esterification cluster_4 Salt Formation racemic_ester Racemic (±)-Ethyl 3-Amino-3-phenylpropanoate enzyme Methylobacterium oryzae (Whole Cells) racemic_ester->enzyme Hydrolysis s_acid (S)-3-Amino-3-phenylpropionic Acid enzyme->s_acid r_ester Unreacted (R)-Ethyl 3-Amino-3-phenylpropanoate enzyme->r_ester separation Extraction s_acid->separation r_ester->separation s_acid_isolated Isolated (S)-Acid separation->s_acid_isolated esterification Methanol, Thionyl Chloride s_acid_isolated->esterification s_methyl_ester (S)-Methyl 3-Amino-3-phenylpropanoate esterification->s_methyl_ester salt_formation HCl s_methyl_ester->salt_formation final_product (S)-Methyl 3-Amino-3-phenylpropanoate Hydrochloride salt_formation->final_product

Figure 1: Overall experimental workflow for the synthesis of (S)-methyl 3-amino-3-phenylpropanoate hydrochloride.

II. Data Presentation

The following table summarizes the key quantitative data for the enantioselective synthesis.

StepSubstrateProductCatalyst/ReagentYield (%)Enantiomeric Excess (e.e.) (%)
Enzymatic Kinetic Resolution (±)-Ethyl 3-amino-3-phenylpropanoate(S)-3-Amino-3-phenylpropionic acidMethylobacterium oryzae Y1-648.6>99 (for the acid)
Unreacted (R)-Ethyl 3-amino-3-phenylpropanoate-92.1 (for the ester)
Esterification (S)-3-Amino-3-phenylpropionic acid(S)-Methyl 3-amino-3-phenylpropanoateMethanol, Thionyl Chloride>90>99
Salt Formation (S)-Methyl 3-amino-3-phenylpropanoate(S)-Methyl 3-amino-3-phenylpropanoate hydrochlorideHCl~95>99

III. Experimental Protocols

A. Synthesis of Racemic (±)-Methyl 3-Amino-3-phenylpropanoate

This protocol describes a one-pot synthesis of the racemic starting material.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Methanol

  • Thionyl chloride

Procedure:

  • In a round-bottom flask, combine benzaldehyde, malonic acid, and ammonium acetate in methanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to 0 °C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic (±)-methyl 3-amino-3-phenylpropanoate.

B. Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-phenylpropanoate

This protocol is based on the findings of Li, et al. using whole cells of Methylobacterium oryzae Y1-6.[1]

Materials:

  • (±)-Ethyl 3-amino-3-phenylpropanoate (EAP)

  • Methylobacterium oryzae Y1-6 culture

  • Optimal medium (2.5 g/L methanol, 7.5 g/L 1,2-propanediol, 2.5 g/L soluble starch, 10 g/L peptone)

  • Transfer solution (e.g., phosphate buffer)

Procedure:

  • Cultivation of Methylobacterium oryzae Y1-6: Inoculate the optimal medium with Methylobacterium oryzae Y1-6 and incubate at 30 °C with shaking at 220 rpm for 4-5 days.

  • Cell Harvesting: Centrifuge the culture to collect the wet cells.

  • Biotransformation: Resuspend 120 mg of wet cells in 1 ml of transfer solution. Add 0.64 mg of (±)-ethyl-3-amino-3-phenylpropanoate (EAP).

  • Incubate the reaction mixture at 37 °C for 48 hours.

  • Reaction Quenching and Separation:

    • Centrifuge the reaction mixture to remove the cells.

    • Adjust the pH of the supernatant to 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate to remove the unreacted (R)-EAP.

    • Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

    • The aqueous layer now contains the sodium salt of (S)-3-amino-3-phenylpropionic acid.

G racemic_ester Racemic (±)-Ethyl 3-Amino-3-phenylpropanoate enzyme Enzyme Active Site (Hydrolase from M. oryzae) racemic_ester->enzyme s_ester (S)-Ester enzyme->s_ester Binds (S)-enantiomer preferentially r_ester (R)-Ester enzyme->r_ester Does not bind (or binds weakly) h2o H₂O s_ester->h2o Nucleophilic Attack s_acid (S)-3-Amino-3-phenylpropionic Acid h2o->s_acid Hydrolysis

Figure 2: Proposed mechanism for the enzymatic kinetic resolution.

C. Esterification of (S)-3-Amino-3-phenylpropionic Acid

This protocol utilizes thionyl chloride in methanol for the esterification.

Materials:

  • Aqueous solution of the sodium salt of (S)-3-amino-3-phenylpropionic acid

  • Methanol

  • Thionyl chloride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acidify the aqueous solution of the sodium salt of (S)-3-amino-3-phenylpropionic acid to pH 6-7 and concentrate to dryness.

  • Suspend the resulting solid in methanol and cool to 0 °C.

  • Slowly add thionyl chloride to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-methyl 3-amino-3-phenylpropanoate.

D. Formation of (S)-Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Materials:

  • (S)-Methyl 3-amino-3-phenylpropanoate

  • Anhydrous diethyl ether

  • Anhydrous HCl (gas or solution in diethyl ether)

Procedure:

  • Dissolve the (S)-methyl 3-amino-3-phenylpropanoate in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-methyl 3-amino-3-phenylpropanoate hydrochloride.

IV. Conclusion

The presented protocols outline a reliable and enantioselective pathway to (S)-methyl 3-amino-3-phenylpropanoate hydrochloride. The key to achieving high enantiopurity lies in the enzymatic kinetic resolution step. Careful execution of the subsequent esterification and salt formation steps ensures the isolation of the final product in high yield and purity. These methods are scalable and suitable for applications in research and pharmaceutical development.

References

Application Notes and Protocols for the N-Protection of Methyl 3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of methyl 3-amino-3-phenylpropanoate using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These procedures are essential for the multi-step synthesis of peptides and other complex organic molecules where the reactivity of the amine group needs to be temporarily masked.

Introduction

Methyl 3-amino-3-phenylpropanoate is a valuable building block in medicinal chemistry and drug development due to its β-amino acid structure. Protecting the nitrogen atom is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal. Boc groups are acid-labile, Cbz groups are typically removed by catalytic hydrogenation, and Fmoc groups are base-labile, offering orthogonal protection strategies.[1][2]

Data Presentation: Comparison of N-Protection Protocols

The following table summarizes typical reaction conditions and outcomes for the N-protection of β-amino esters. The data presented are representative values based on general literature procedures and may require optimization for specific applications.

Protecting GroupReagentBaseSolvent SystemTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ONaHCO₃Tetrahydrofuran (THF) / Water251090-95
Cbz Benzyl Chloroformate (Cbz-Cl)Na₂CO₃Dioxane / Water0 - 25385-95
Fmoc Fmoc-OSuNaHCO₃Dioxane / Water251290-98

Experimental Workflow

The general workflow for the N-protection of methyl 3-amino-3-phenylpropanoate is depicted below. This process involves dissolving the substrate, adding a base and the protecting group reagent, allowing the reaction to proceed, and then working up the reaction to isolate the protected product.

G sub Methyl 3-amino-3-phenylpropanoate solv Dissolve in appropriate solvent sub->solv base Add Base (e.g., NaHCO₃, Na₂CO₃) solv->base reagent Add Protecting Group Reagent (Boc)₂O, Cbz-Cl, or Fmoc-OSu base->reagent react Stir at specified temperature and time reagent->react workup Aqueous Work-up (Extraction with organic solvent) react->workup purify Purification (e.g., Column Chromatography) workup->purify product N-Protected Methyl 3-amino-3-phenylpropanoate purify->product

Caption: General workflow for N-protection.

Experimental Protocols

N-Boc-Protection of Methyl 3-amino-3-phenylpropanoate

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Methyl 3-amino-3-phenylpropanoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve methyl 3-amino-3-phenylpropanoate (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • To the stirred solution, add sodium bicarbonate (NaHCO₃) (3.0 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) to the mixture at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Concentrate the filtrate under reduced pressure to yield the N-Boc-protected product, which can be further purified by column chromatography if necessary.

N-Cbz-Protection of Methyl 3-amino-3-phenylpropanoate

This protocol details the protection of the amino group using benzyl chloroformate (Cbz-Cl).

Materials:

  • Methyl 3-amino-3-phenylpropanoate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve methyl 3-amino-3-phenylpropanoate (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Cbz-protected amino acid.

N-Fmoc-Protection of Methyl 3-amino-3-phenylpropanoate

This protocol outlines the protection of the amino group using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • Methyl 3-amino-3-phenylpropanoate

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 0.1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve methyl 3-amino-3-phenylpropanoate (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.0 eq.) in 1,4-dioxane dropwise to the stirred solution.[4]

  • Stir the resulting mixture at room temperature overnight.[4]

  • Monitor the reaction by TLC. Upon completion, remove the 1,4-dioxane under reduced pressure.

  • Add ethyl acetate to the residue, and wash the organic phase with 0.1 M aqueous HCl solution twice.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

References

Application Notes and Protocols for Coupling Reactions Involving Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions utilizing methyl 3-amino-3-phenylpropanoate hydrochloride. This versatile building block, a β-amino acid ester, is a valuable synthon in medicinal chemistry and drug discovery for the synthesis of β-peptides, peptidomimetics, and other complex nitrogen-containing molecules.

Introduction

This compound is a chiral β-amino acid derivative that serves as a key starting material for introducing a phenyl-substituted β-amino acid moiety into target molecules. Its primary amino group readily participates in a variety of coupling reactions, most notably amide bond formation (N-acylation), to generate a diverse array of chemical entities with potential therapeutic applications. The hydrochloride salt form enhances stability and ease of handling, and it is typically neutralized in situ during the coupling reaction.

This guide details protocols for common and effective coupling reactions involving this substrate, including amide bond formation with various coupling reagents and the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline scaffolds.

Data Presentation: Quantitative Overview of Coupling Reactions

The following table summarizes quantitative data for representative coupling reactions involving methyl 3-amino-3-phenylpropanoate. Please note that yields are highly dependent on the specific substrates, reagents, and reaction conditions employed.

Coupling ReactionCoupling PartnerCoupling Reagents/CatalystSolventProductYield (%)Reference
N-AcylationMethyl Malonyl ChlorideTriethylamine (Et3N)Dichloromethane (DCM)Methyl 3-(2-methoxycarbonylacetylamino)-3-phenylpropanoateModerate
N-AcylationCarboxylic Acids (General)EDC, HOBt, DIPEADichloromethane (DCM)N-Acyl-methyl 3-amino-3-phenylpropanoateNot Specified
Pictet-SpenglerAldehydes/Ketones (General)Acid catalyst (e.g., TFA, HCl)Protic or Aprotic SolventSubstituted TetrahydroisoquinolinesVaries

Experimental Protocols

Protocol 1: General N-Acylation using Carbodiimide Coupling Agents (EDC/HOBt)

This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq.) to the solution.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM or DMF.

  • Add DIPEA or Et3N (2.2 eq.) to the amine solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the neutralized amine solution to the carboxylic acid/HOBt mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.

Protocol 2: N-Acylation using Acyl Chlorides

This protocol outlines the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride of interest (e.g., methyl malonyl chloride)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Et3N or DIPEA (2.5 eq.) dropwise to the solution.

  • Acylation: Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 3: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This protocol describes a general procedure for the Pictet-Spengler cyclization of methyl 3-amino-3-phenylpropanoate with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. Note that for less nucleophilic aromatic rings like the phenyl group in this substrate, harsher conditions (strong acid and heat) may be required compared to reactions with more electron-rich systems.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).

  • Add the anhydrous solvent to the flask.

  • Cyclization: Add the acid catalyst (e.g., TFA, a few drops to 0.1 eq., or concentrated HCl). The amount and type of acid may need to be optimized.

  • Heat the reaction mixture to reflux and stir for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Product start_amine Methyl 3-amino-3-phenylpropanoate HCl coupling Amide Bond Formation start_amine->coupling 2. start_acid Carboxylic Acid activation Activation of Carboxylic Acid start_acid->activation 1. coupling_reagent Coupling Agent (e.g., EDC, HATU) coupling_reagent->activation additive Additive (e.g., HOBt) additive->activation base Base (e.g., DIPEA, Et3N) base->coupling activation->coupling workup Aqueous Work-up coupling->workup 3. purification Purification workup->purification 4. product N-Acylated Product purification->product Final Product

Caption: General workflow for N-acylation of methyl 3-amino-3-phenylpropanoate.

Pictet_Spengler_Workflow cluster_start_ps Starting Materials cluster_reagents_ps Reagents cluster_process_ps Process cluster_end_ps Product start_amine_ps Methyl 3-amino-3-phenylpropanoate HCl imine_formation Iminium Ion Formation start_amine_ps->imine_formation start_carbonyl Aldehyde or Ketone start_carbonyl->imine_formation acid_catalyst Acid Catalyst (e.g., TFA, HCl) acid_catalyst->imine_formation cyclization Electrophilic Aromatic Substitution imine_formation->cyclization Intramolecular workup_ps Neutralization & Work-up cyclization->workup_ps purification_ps Purification workup_ps->purification_ps product_ps Tetrahydroisoquinoline Derivative purification_ps->product_ps

Caption: Workflow for the Pictet-Spengler reaction.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, highlighting modern and sustainable methodologies. The following sections describe biocatalytic and continuous flow approaches, offering greener and more efficient alternatives to traditional synthetic methods.

Biocatalytic Synthesis of Chiral Intermediates

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.[1][2] This approach is particularly valuable for the synthesis of chiral intermediates, which are crucial for the efficacy and safety of many drugs.[1]

Application Note: Asymmetric Reduction of Prochiral Ketones

Principle: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which are common intermediates in pharmaceuticals.[3] These reactions require a hydride source, typically from a nicotinamide cofactor (NADH or NADPH).[3] To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol or an enzyme-coupled system such as glucose/glucose dehydrogenase (GDH).[3][4]

Advantages:

  • High Enantioselectivity: Produces chiral alcohols with high enantiomeric excess (ee).[3]

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption and byproduct formation.[3]

  • Green Chemistry: Avoids the use of heavy metal catalysts and harsh reducing agents.[5]

Synthesis of a Chiral Atorvastatin Intermediate

A key step in the synthesis of the cholesterol-lowering drug atorvastatin is the production of (S)-ethyl-4-chloro-3-hydroxybutyrate. This can be achieved through a highly efficient and green two-step, three-enzyme process. The first step involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration.[5] This is followed by a cyanation step catalyzed by a halohydrin dehalogenase (HHDH).[5]

Quantitative Data:

IntermediateSubstrateEnzyme SystemYield (%)Enantiomeric Excess (ee) (%)
(S)-ethyl-4-chloro-3-hydroxybutyrateEthyl-4-chloroacetoacetateKRED/GDH96>99.5

Experimental Protocol: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate [5][6]

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagent Addition: Add ethyl-4-chloroacetoacetate, glucose, NADP+, ketoreductase, and glucose dehydrogenase to the buffer.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

  • Work-up: Once the reaction is complete, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Experimental Workflow: Biocatalytic Ketone Reduction

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Prepare Buffered Aqueous Solution B Add Substrate (Ketone), Cofactor, and Enzymes (KRED, GDH) A->B C Incubate at Controlled Temperature and Agitation B->C D Monitor Reaction Progress (HPLC/GC) C->D E Extract Product with Organic Solvent D->E Reaction Complete F Dry and Concentrate Solvent E->F G Purified Chiral Alcohol F->G G cluster_0 Reagent Pumps cluster_1 Flow Reactors and Mixers A Isobutylbenzene Propionyl Chloride AlCl3 Mixer1 T A->Mixer1 B 1 M HCl Mixer2 T B->Mixer2 C Trimethyl Orthoformate ICl Mixer3 T C->Mixer3 D 2-Mercaptoethanol Mixer4 T D->Mixer4 E NaOH (aq) Reactor3 Reactor 3 (Hydrolysis) E->Reactor3 Reactor1 Heated Reactor 1 (Acylation) Mixer1->Reactor1 Reactor1->Mixer2 Mixer2->Mixer3 Reactor2 Reactor 2 (Migration) Mixer3->Reactor2 Reactor2->Mixer4 Mixer4->Reactor3 Separator Liquid-Liquid Separator Reactor3->Separator Product Ibuprofen Separator->Product G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Downstream Signaling cluster_2 Cellular Effects HMGCoA HMG-CoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (e.g., GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Ras Ras Isoprenoids->Ras Prenylation LDLr Increased LDL Receptor Expression Cholesterol->LDLr Feedback Inhibition HMGCR->Mevalonate Atorvastatin Atorvastatin Atorvastatin->HMGCR PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Signaling Akt->mTOR ProteinSynthesis Protein Synthesis & Cell Growth mTOR->ProteinSynthesis LDLClearance Increased LDL Clearance from Blood

References

Application Notes & Protocols: Synthesis of Peptidomimetics Using β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer significant advantages as therapeutic agents.[1] Standard peptides often suffer from limitations such as low metabolic stability due to degradation by proteases and poor membrane permeability.[2] The incorporation of β-amino acids into peptide sequences is a powerful strategy to overcome these drawbacks.[3][4]

β-amino acids are structural analogs of α-amino acids, featuring an additional carbon atom in their backbone.[4] This seemingly minor modification results in profound changes, creating peptidomimetics that are not only potent and biologically active but also highly resistant to enzymatic degradation.[3][5] The structural diversity of β-amino acids, which includes various stereoisomers and the potential for disubstitution, provides immense scope for molecular design in drug development.[3][4] These attributes make β-amino acid-based peptidomimetics valuable in creating receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors.[3][4]

This document provides an overview of key synthetic strategies and detailed protocols for the preparation of peptidomimetics using β-amino acid esters.

Synthetic Strategies for β-Amino Acids and Peptidomimetics

The synthesis of β-amino acid building blocks is the crucial first step. Several methods have been developed, ranging from classical organic reactions to modern catalytic approaches.

  • Arndt-Eistert Homologation: A traditional method for converting α-amino acids into their β-homologs by extending the carbon chain. While effective, it can involve hazardous reagents like diazomethane.[6]

  • Conjugate Addition (Michael Addition): This involves the addition of amine nucleophiles to α,β-unsaturated esters (acrylates).[6] This method is also the basis for the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers used in drug delivery.[7][8]

  • Mannich-type Reactions: Another classical approach for accessing β-amino acid structures.[6]

  • Catalytic Methods: Recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which allow for more direct synthesis from simple starting materials.[6]

  • Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of racemic β-amino acid esters is a highly efficient method for producing enantiomerically pure β-amino acids, which are critical for pharmacological applications.[9]

Once the β-amino acid monomers are synthesized, they can be incorporated into peptide chains using well-established techniques, most notably Solid-Phase Peptide Synthesis (SPPS). The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is common, making the monomers compatible with standard automated peptide synthesizers.[2]

Quantitative Data Summary

The efficiency of synthetic and resolution methods is critical for their practical application. The following tables summarize reported yields and enantiomeric excess for key processes.

Table 1: Efficiency of Enzymatic Resolution of Fluorinated β-Amino Acid Esters [9]

Substrate (Racemic Ester)Product (S)-Amino AcidChemical Yield (%)Enantiomeric Excess (ee %)
3a (S)-5a >48%≥99%
3b (S)-5b >48%≥99%
3c (S)-5c >48%≥99%
3d (S)-5d >48%≥99%
3e (S)-5e >48%≥99%
Data derived from a lipase PSIM-catalyzed hydrolysis process.

Table 2: Synthesis Yields for Fmoc-Protected aza-β³-amino acid Monomers [2]

Synthesis ApproachProductReported Yield
Nucleophilic substitution of bromoacetates by hydrazineFmoc-aza-β³-amino acid monomersSatisfactory to Good
This method is noted as straightforward for monomers with nonfunctional side chains.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis (SPPS) of a Mixed α/β-Peptide

This protocol outlines a general Fmoc-based strategy for synthesizing peptides containing both α- and β-amino acid residues on a solid support.[2]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-protected β-amino acid esters (or acids)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then again with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-protected amino acid (either α or β) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours. Coupling times for β-amino acids may need to be longer than the typical 30-60 minutes for α-amino acids.[2] d. Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow start Start: Fmoc-Resin swell 1. Swell Resin (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 3. Couple Amino Acid (Fmoc-AA, HBTU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 Repeat: Deprotection wash2->deprotect2  Next AA final_deprotect Final Deprotection wash2->final_deprotect  Final AA couple_repeat Repeat: Coupling deprotect2->couple_repeat couple_repeat->wash2 cleave 4. Cleave & Deprotect (TFA Cocktail) final_deprotect->cleave purify 5. Precipitate & Purify (HPLC) cleave->purify end_node Final Peptidomimetic purify->end_node

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Acid Ester

This protocol describes an enzymatic method for separating a racemic mixture of β-amino acid esters to obtain a single, optically pure enantiomer.[9]

Materials:

  • Racemic β-amino acid ester hydrochloride salt

  • Immobilized Lipase PSIM (Burkholderia cepacia)

  • Solvent: Isopropyl ether (iPr₂O)

  • Base: Triethylamine (Et₃N)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the racemic β-amino acid ester hydrochloride salt in isopropyl ether.

  • Base Addition: Add triethylamine (Et₃N) to neutralize the hydrochloride salt, followed by the addition of a stoichiometric amount of water for the hydrolysis reaction.

  • Enzyme Addition: Add the immobilized lipase PSIM to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them with chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Workup: a. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. Separate the unreacted (R)-ester from the product (S)-amino acid. This can be achieved by acidic or basic extraction. For example, extract the mixture with an aqueous acid solution to protonate and dissolve the unreacted amino ester, leaving the amino acid in the organic layer (as its zwitterion or salt), or vice-versa with a basic wash.

  • Isolation: Isolate the unreacted ester (e.g., (R)-enantiomer) and the product acid (e.g., (S)-enantiomer) from their respective phases.

  • Analysis: Confirm the chemical purity and enantiomeric excess of the final products using analytical techniques such as NMR and chiral HPLC.

Visualization of Peptidomimetic Structure

The incorporation of a β-amino acid fundamentally alters the peptide backbone, which is key to its enhanced stability.

Peptide_Backbone_Comparison cluster_0 Standard α-Peptide Backbone cluster_1 β³-Peptide Backbone cluster_2 β²-Peptide Backbone a1 N a2 a1->a2 a3 C' a2->a3 R1 R1 a2->R1 R₁ b1 N b2 b1->b2 b3 b2->b3 b4 C' b3->b4 R2 R2 b3->R2 R₂ c1 N c2 c1->c2 c3 c2->c3 R3 R3 c2->R3 R₃ c4 C' c3->c4 cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Comparison of α-peptide and β-peptide backbone structures.

Applications in Drug Development

The unique properties of β-amino acid-containing peptidomimetics make them highly valuable in medicinal chemistry.

  • Improved Pharmacokinetics: Their resistance to proteolysis leads to a longer half-life in vivo, a critical property for many drugs.[3][5]

  • Anticancer Agents: The β-amino acid 3-amino-3-phenylpropionic acid is a key building block in the anticancer drug Taxol.[9] Poly(β-amino esters) have also been investigated as carriers for delivering anticancer drugs.[8]

  • Antimicrobial Peptides: β-amino acids can be used to develop novel antimicrobial peptides with enhanced stability and efficacy.[3][10]

  • Prodrug Design: The ester and amino groups of β-amino acids can be used to create prodrugs, which can improve a drug's solubility, stability, and targeting.[]

  • Modulating Protein-Protein Interactions: The defined secondary structures (helices, turns, sheets) formed by β-peptides can be designed to mimic the epitopes of natural peptides, allowing them to modulate protein-protein interactions, which are implicated in many diseases.[5][12]

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a crucial building block for the HIV entry inhibitor Maraviroc. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on a robust and industrially applicable two-step process.

The synthesis commences with the formation of 3-amino-3-phenylpropionic acid via a modified Rodionov reaction, followed by an esterification reaction to yield the final product. The protocols provided are designed for scalability and high purity of the final compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 3-Amino-3-Phenylpropionic Acid (Step 1)
ParameterValue/RangeNotes
Starting Materials Benzaldehyde, Malonic Acid, Ammonium Acetate
Solvent Ethanol or Acetic AcidAcetic acid can lead to higher yields[1].
Molar Ratio (Aldehyde:Malonic Acid:Ammonium Acetate) 1 : 1.1 : 2.3 - 4Increasing ammonium acetate can improve yield[1].
Reaction Temperature 85°C - Reflux
Reaction Time 3 - 8 hours
Typical Yield 52% - 68%Yields can be influenced by solvent and reagent ratios[1].
Purity of Crude Product VariableRequires purification before the next step.
Table 2: Summary of Quantitative Data for the Synthesis of this compound (Step 2)
ParameterValue/RangeNotes
Starting Material 3-Amino-3-phenylpropionic acid
Reagents Thionyl Chloride (SOCl₂), Methanol (MeOH)An efficient method for esterification of amino acids[1].
**Molar Ratio (Amino Acid:SOCl₂) **1 : 1.1 - 2.0Excess SOCl₂ ensures complete reaction.
Reaction Temperature 0°C to Reflux (approx. 65°C)Initial addition of SOCl₂ is performed at low temperature.
Reaction Time 2 - 16 hours
Typical Yield 76% - 98%High yields are consistently reported for this method.
Purity of Final Product ≥99%Achievable after crystallization[2].

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-Amino-3-Phenylpropionic Acid (Rodionov Reaction)

This protocol is a representative procedure based on the principles of the Rodionov reaction.

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Anhydrous Ammonium Acetate

  • Glacial Acetic Acid

  • Deionized Water

  • Acetone

  • 30% Sodium Hydroxide Solution

Equipment:

  • Large glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling mantle

  • Filtration unit (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with glacial acetic acid. To this, add anhydrous ammonium acetate and stir until partially dissolved. A small amount of water may be added to aid in the dissolution of the ammonium acetate[1].

  • Addition of Reactants: Add benzaldehyde to the stirred solution. Subsequently, add malonic acid in portions, ensuring the temperature does not rise excessively.

  • Reaction: Heat the reaction mixture to approximately 85°C and maintain at this temperature with vigorous stirring for 3-5 hours[1]. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool on an ice bath. Pour the cooled mixture into a larger vessel containing ice water to precipitate the crude product and remove unwanted by-products[1].

  • Filtration: Filter the resulting slurry to collect the aqueous filtrate containing the desired β-amino acid.

  • Precipitation: Transfer the filtrate to a suitable vessel and adjust the pH to its isoelectric point (around pH 7) with a 30% sodium hydroxide solution to precipitate the 3-amino-3-phenylpropionic acid.

  • Purification: Filter the precipitated solid, wash with cold acetone, and dry under vacuum to afford crude 3-amino-3-phenylpropionic acid. Further purification can be achieved by recrystallization if necessary.

Step 2: Large-Scale Synthesis of this compound

This protocol describes the esterification of 3-amino-3-phenylpropionic acid and subsequent formation of the hydrochloride salt.

Materials:

  • 3-Amino-3-phenylpropionic acid (from Step 1)

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Toluene or other suitable crystallization solvent

Equipment:

  • Large glass-lined reactor with overhead stirrer, dropping funnel, reflux condenser, and temperature probe

  • Cooling bath (ice/salt or chiller)

  • Heating mantle

  • Rotary evaporator (for solvent removal at scale)

  • Crystallization vessel

  • Filtration unit

  • Vacuum drying oven

Procedure:

  • Reaction Setup: Charge the reactor with anhydrous methanol and cool to 0°C using a cooling bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the cold methanol via a dropping funnel. This reaction is exothermic and generates HCl in situ; maintain the temperature below 10°C during the addition.

  • Addition of Amino Acid: Once the thionyl chloride addition is complete, add the 3-amino-3-phenylpropionic acid portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65°C). Maintain the reflux for 4-12 hours, monitoring the reaction progress until completion.

  • Solvent Removal: Cool the reaction mixture and remove the excess methanol and any remaining thionyl chloride under reduced pressure.

  • Crystallization: To the concentrated residue, add a suitable solvent such as toluene and heat to obtain a homogeneous solution. Cool the solution slowly to induce crystallization of the this compound.

  • Isolation and Drying: Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Rodionov Reaction cluster_1 Step 2: Esterification & HCl Salt Formation Benzaldehyde Benzaldehyde Reactor1 Reactor (Acetic Acid, 85°C) Benzaldehyde->Reactor1 MalonicAcid Malonic Acid MalonicAcid->Reactor1 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reactor1 Workup1 Work-up (Precipitation & Filtration) Reactor1->Workup1 Reaction Mixture AminoAcid 3-Amino-3-phenylpropionic Acid Workup1->AminoAcid Crude Product Reactor2 Reactor (0°C to Reflux) AminoAcid->Reactor2 Intermediate Methanol Methanol Methanol->Reactor2 SOCl2 Thionyl Chloride SOCl2->Reactor2 Workup2 Crystallization (Toluene) Reactor2->Workup2 Crude Ester HCl FinalProduct Methyl 3-Amino-3-phenylpropanoate Hydrochloride Workup2->FinalProduct Purified Product

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols for the Analytical Purity Assessment of Methyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed analytical methods and protocols for the comprehensive purity assessment of methyl 3-amino-3-phenylpropanoate, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC) for determining chemical purity, Chiral HPLC for assessing enantiomeric purity, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate determination of the absolute purity. These methods are essential for quality control and regulatory compliance in the drug development process.

Compound Information

  • Compound Name: Methyl 3-amino-3-phenylpropanoate

  • CAS Number: 14898-52-3[1][2]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Chemical Structure:

Overall Analytical Workflow

The purity assessment of methyl 3-amino-3-phenylpropanoate follows a structured workflow to ensure both chemical and stereochemical integrity. The process begins with sample preparation, followed by parallel assessments for chemical and enantiomeric purity, and is finalized with an absolute purity determination using qNMR.

G start Sample Preparation (Methyl 3-amino-3-phenylpropanoate) hplc Method 1: HPLC (Reverse Phase) start->hplc Dissolve in Mobile Phase A chiral_hplc Method 2: Chiral HPLC (Normal Phase) start->chiral_hplc Dissolve in Mobile Phase qnmr Method 3: qNMR (Internal Standard) start->qnmr Dissolve in Deuterated Solvent with Internal Standard chem_purity Chemical Purity (Related Substances) hplc->chem_purity enant_purity Enantiomeric Purity (Enantiomeric Excess, ee%) chiral_hplc->enant_purity abs_purity Absolute Purity (Mass Fraction, %w/w) qnmr->abs_purity report Final Purity Report chem_purity->report enant_purity->report abs_purity->report

Caption: Overall workflow for the purity assessment of methyl 3-amino-3-phenylpropanoate.

Method 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify methyl 3-amino-3-phenylpropanoate from its potential process-related impurities and degradation products.

Experimental Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in a 1:1 mixture of Mobile Phase A and B to obtain a final concentration of 1.0 mg/mL.

Data Presentation

The chemical purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Table 1: Representative HPLC Data for Chemical Purity Assessment

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identification
1 3.52 1,520 0.08 3-amino-3-phenylpropanoic acid
2 8.91 1,985,600 99.71 Methyl 3-amino-3-phenylpropanoate
3 12.45 4,150 0.21 Unidentified Impurity
Total 1,991,270 100.00

| Purity | | | 99.71% | |

Method 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the enantiomeric excess (ee) of the desired enantiomer (e.g., (S)- or (R)-methyl 3-amino-3-phenylpropanoate) from its optical antipode. Polysaccharide-based chiral stationary phases are highly effective for this separation.[3][4]

Experimental Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase (CSP) column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

G prep Sample Preparation (0.5 mg/mL in Mobile Phase) inject Inject Sample onto Chiral HPLC System prep->inject separate Isocratic Separation on Polysaccharide CSP inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas of (R) and (S) Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate ee% = |(Area_S - Area_R)| / (Area_S + Area_R) * 100

References

Application Note: Chiral HPLC Resolution of Methyl 3-Amino-3-Phenylpropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and quality control, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Methyl 3-amino-3-phenylpropanoate, a β-amino acid ester, is an important chiral building block in the synthesis of various biologically active molecules. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analysis and purification of enantiomers. This application note provides a detailed protocol for the chiral HPLC resolution of the enantiomers of N-acetyl-methyl 3-amino-3-phenylpropanoate, based on established methods for similar β-amino acid derivatives. The protocol is designed to be a starting point for method development and can be adapted for related compounds.

Principle of Chiral Separation

Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities. This difference in stability results in varying retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acid derivatives.

Experimental Protocols

This protocol is based on the successful separation of closely related N-acetylated β-amino acid derivatives.

1. Sample Preparation: N-Acetylation of Methyl 3-Amino-3-Phenylpropanoate

To improve peak shape and chromatographic performance, it is often advantageous to derivatize the primary amine. Here, we describe a standard N-acetylation procedure.

  • Reagents and Materials:

    • Racemic methyl 3-amino-3-phenylpropanoate hydrochloride

    • Triethylamine (TEA)

    • Acetyl chloride or Acetic anhydride

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-acetylated product.

    • Prepare a stock solution of the racemic N-acetyl-methyl 3-amino-3-phenylpropanoate in the mobile phase or a compatible solvent (e.g., 2-propanol) at a concentration of approximately 1 mg/mL.

2. Chiral HPLC Method

  • Instrumentation:

    • HPLC system with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase based on a polysaccharide derivative is recommended. For this application, a column with a chiral selector like amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) is a suitable starting point.

    • Mobile Phase: A normal-phase eluent is typically effective. A common mobile phase composition is a mixture of a non-polar solvent and an alcohol, often with an acidic additive to improve peak shape.

      • Recommended Starting Condition: Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (the phenyl group provides UV absorbance)

    • Injection Volume: 10 µL

Data Presentation

The following table summarizes expected chromatographic parameters based on the separation of similar N-acetylated 3-amino-3-phenylpropanoic acid derivatives. These values should be considered as a starting point for method optimization.

ParameterExpected ValueDescription
Retention Factor (k'1) 2.0 - 4.0Retention factor of the first eluting enantiomer.
Retention Factor (k'2) 2.5 - 5.0Retention factor of the second eluting enantiomer.
Separation Factor (α) > 1.15Ratio of the retention factors (k'2 / k'1). A value > 1.1 is generally considered a good separation.
Resolution (Rs) > 1.5The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline resolution.

Table 1: Expected Chromatographic Parameters for the Chiral Separation of N-Acetyl-Methyl 3-Amino-3-Phenylpropanoate Enantiomers.

Method Optimization and Considerations

  • Mobile Phase Composition: The ratio of hexane to the alcohol modifier (2-propanol or ethanol) is a critical parameter. Increasing the alcohol content will generally decrease retention times but may also affect the separation factor. The concentration of the acidic additive (TFA) can influence peak shape and retention; typical concentrations range from 0.05% to 0.2%.

  • Chiral Stationary Phase Selection: While polysaccharide-based CSPs are a good starting point, other types of CSPs, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC® T), could also be effective, particularly under reversed-phase or polar organic conditions.

  • Temperature: Column temperature can influence enantioselectivity. It is advisable to evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to optimize resolution.

  • Flow Rate: Adjusting the flow rate can impact efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis racemate Racemic Methyl 3-Amino-3-Phenylpropanoate derivatization N-Acetylation racemate->derivatization sample N-Acetyl Racemate in Mobile Phase derivatization->sample injector Injector sample->injector column Chiral Column (e.g., Polysaccharide CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification (Peak Area, Rs, α) chromatogram->quantification

Caption: Workflow for the chiral HPLC resolution of methyl 3-amino-3-phenylpropanoate.

Logical Relationship of Chromatographic Parameters

Chromatographic_Parameters k1 Retention Factor (k'1) alpha Separation Factor (α) k1->alpha α = k'2 / k'1 k2 Retention Factor (k'2) k2->alpha Rs Resolution (Rs) k2->Rs Influences alpha->Rs Influences N Column Efficiency (N) N->Rs Influences

Caption: Interrelationship of key parameters in chiral chromatography.

Application Notes & Protocols: Versatile β-Dicarbonyl Compounds as Precursors for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties make them indispensable scaffolds in drug discovery. The efficient synthesis of these complex molecules often relies on the use of versatile and readily available precursors. Among these, active methylene compounds like ethyl acetoacetate and ethyl cyanoacetate stand out due to their multiple reactive sites, which allow for the construction of a wide variety of heterocyclic rings through multicomponent reactions.[1][2] These reactions are prized for their atom economy and ability to generate molecular complexity in a single step.[3] This document provides detailed application notes and experimental protocols for using ethyl acetoacetate and ethyl cyanoacetate as precursors in several key heterocyclic syntheses.

Application Note 1: Ethyl Acetoacetate in Heterocyclic Synthesis

Ethyl acetoacetate is a β-ketoester widely employed as a key building block in organic synthesis.[1] Its structure features an active methylene group flanked by two carbonyl groups, making it a versatile nucleophile for constructing five- and six-membered heterocyclic rings.

Hantzsch Synthesis of 1,4-Dihydropyridines and Pyridines

The Hantzsch synthesis, first reported in 1881, is a classic multicomponent reaction that condenses two equivalents of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[4] These 1,4-DHP compounds are a significant class of calcium channel blockers used as antihypertensive drugs, such as nifedipine and amlodipine.[4][5] The resulting dihydropyridine can be subsequently oxidized to the corresponding aromatic pyridine.[6]

Logical Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products RCHO Aldehyde (1 eq.) Condensation One-Pot Condensation RCHO->Condensation EAA1 Ethyl Acetoacetate (2 eq.) EAA1->Condensation NH3 Ammonia Source (1 eq.) NH3->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Isolable Intermediate Oxidation Aromatization (Oxidation) PYR Pyridine Derivative Oxidation->PYR DHP->Oxidation Optional Step Biginelli_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aryl Aldehyde Reaction One-Pot Acid-Catalyzed Cyclocondensation Aldehyde->Reaction EAA Ethyl Acetoacetate EAA->Reaction Urea Urea or Thiourea Urea->Reaction DHPM 3,4-Dihydropyrimidin-2(1H)-one Reaction->DHPM Pechmann_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol Derivative Reaction Acid-Catalyzed Condensation Phenol->Reaction EAA Ethyl Acetoacetate EAA->Reaction Coumarin Coumarin Derivative Reaction->Coumarin Gewald_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Carbonyl Ketone or Aldehyde Reaction One-Pot Cyclocondensation Carbonyl->Reaction ECA Ethyl Cyanoacetate ECA->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Amine) Base->Reaction Thiophene 2-Aminothiophene Derivative Reaction->Thiophene Pyrimidine_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ECA Ethyl Cyanoacetate Cyclization Condensation & Cyclization ECA->Cyclization Guanidine Guanidine Guanidine->Cyclization Base Base (Sodium Ethoxide) Base->Cyclization Acidification Acidification Cyclization->Acidification Intermediate Salt Pyrimidine 2,4-Diamino-6-hydroxypyrimidine Acidification->Pyrimidine Precipitation

References

Troubleshooting & Optimization

"common side reactions in the synthesis of methyl 3-amino-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-amino-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to methyl 3-amino-3-phenylpropanoate?

A1: There are two main synthetic pathways for the preparation of methyl 3-amino-3-phenylpropanoate:

  • The Rodionov Reaction followed by Esterification: This route involves the condensation of benzaldehyde, malonic acid, and a source of ammonia (like ammonium acetate) to form 3-amino-3-phenylpropanoic acid. This intermediate is then esterified, often in a "one-pot" procedure, using methanol and an acid catalyst (e.g., thionyl chloride or sulfuric acid) to yield the final product.[1]

  • Reductive Amination of a β-Keto Ester: This method utilizes methyl 3-oxo-3-phenylpropanoate (methyl benzoylacetate) as the starting material. The ketone is converted to an amine through reductive amination, typically using ammonia and a reducing agent.

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions are dependent on the synthetic route chosen:

  • For the Rodionov Reaction: The primary side reaction is the Knoevenagel condensation of benzaldehyde and malonic acid, which competes with the desired amino acid formation. This leads to the formation of cinnamic acid and related byproducts.

  • For Reductive Amination: Potential side reactions include the reduction of the ketone group of the starting material before the amination occurs, and the formation of secondary and tertiary amines due to over-alkylation of the ammonia.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can favor side reactions.

  • Impure Starting Materials: The purity of benzaldehyde, malonic acid, and the ammonia source are critical. Impurities can inhibit the reaction or lead to unwanted byproducts.

  • Inefficient Purification: The product may be lost during workup and purification steps. Ensure proper extraction and chromatographic techniques are employed.

  • Moisture: The presence of water can interfere with many of the reagents used, particularly in the esterification step with thionyl chloride.

Q4: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials and the side products mentioned in A2. Cinnamic acid from the Knoevenagel condensation can be a particularly challenging impurity to remove from the final product due to similar polarities. Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. In some cases, recrystallization or distillation under reduced pressure may also be viable purification methods.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of Cinnamic Acid Impurity

Q: My final product is contaminated with a significant amount of what appears to be cinnamic acid or its derivatives. How can I minimize this side product and purify my desired compound?

A: This is a classic issue arising from the Knoevenagel condensation side reaction in the Rodionov synthesis.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The ratio of reactants can influence the reaction pathway. Ensure that an adequate excess of the ammonia source is used to favor the formation of the amino acid over the Knoevenagel product.

  • Control Temperature: The reaction temperature can affect the relative rates of the Rodionov and Knoevenagel reactions. Experiment with slightly lower reaction temperatures to see if the formation of the side product is minimized.

  • Purification Strategy:

    • Acid-Base Extraction: Cinnamic acid is acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired amino ester should remain in the organic phase.

    • Column Chromatography: If extraction is insufficient, column chromatography with a carefully selected solvent system is the most effective method for separation.

Issue 2: Incomplete Reaction or Stalling

Q: My reaction does not seem to go to completion, and I observe a significant amount of unreacted starting material. What should I check?

A: Incomplete reactions can be due to several factors related to reagents and reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Verify the purity of your starting materials. Old or impure benzaldehyde can be particularly problematic.

  • Catalyst Activity: If using a catalyst (e.g., in the reductive amination), ensure it has not been deactivated.

  • Anhydrous Conditions: For reactions involving moisture-sensitive reagents like thionyl chloride, ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Synthetic Routes for Methyl 3-Amino-3-phenylpropanoate

ParameterRodionov Reaction & EsterificationReductive Amination of β-Keto Ester
Starting Materials Benzaldehyde, Malonic Acid, Ammonium Acetate, MethanolMethyl 3-oxo-3-phenylpropanoate, Ammonia, Reducing Agent
Typical Yield 60-80%[1]Varies depending on catalyst and conditions
Key Side Reactions Knoevenagel CondensationKetone Reduction, Over-alkylation
Advantages Readily available starting materials, often a one-pot procedure.[1]Can be a cleaner reaction with fewer byproducts if optimized.
Disadvantages Formation of difficult-to-remove cinnamic acid byproducts.Starting β-keto ester may be less readily available.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Rodionov Reaction and Esterification

This protocol is adapted from a patented procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Methanol

  • Thionyl Chloride

  • Dichloromethane

  • 5N Sodium Hydroxide solution

Procedure:

  • To a three-necked flask equipped with a reflux condenser and a dropping funnel, add methanol, malonic acid, and ammonium acetate.

  • Heat the mixture to 50°C with stirring.

  • Slowly add benzaldehyde dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to below 10°C in an ice bath.

  • Slowly add thionyl chloride dropwise.

  • Heat the mixture to reflux for 16-18 hours.

  • Distill off the excess methanol.

  • To the residue, add dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of Methyl 3-oxo-3-phenylpropanoate

This is a general procedure and may require optimization for specific substrates and equipment.

Materials:

  • Methyl 3-oxo-3-phenylpropanoate

  • Ammonia source (e.g., ammonium acetate or ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Methanol

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve methyl 3-oxo-3-phenylpropanoate and the ammonia source in methanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) in portions.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by carefully adding a dilute acid solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_rodionov Route 1: Rodionov Reaction & Esterification cluster_reductive_amination Route 2: Reductive Amination benzaldehyde Benzaldehyde amino_acid 3-Amino-3-phenylpropanoic Acid benzaldehyde->amino_acid Rodionov Reaction cinnamic_acid Cinnamic Acid (Side Product) benzaldehyde->cinnamic_acid Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->amino_acid Rodionov Reaction malonic_acid->cinnamic_acid Knoevenagel Condensation ammonium_acetate Ammonium Acetate ammonium_acetate->amino_acid Rodionov Reaction product Methyl 3-Amino-3-phenylpropanoate amino_acid->product Esterification methanol Methanol methanol->product thionyl_chloride Thionyl Chloride thionyl_chloride->product keto_ester Methyl 3-oxo-3-phenylpropanoate product2 Methyl 3-Amino-3-phenylpropanoate keto_ester->product2 Reductive Amination reduced_ketone Reduced Ketone (Side Product) keto_ester->reduced_ketone ammonia Ammonia ammonia->product2 Reductive Amination over_alkylation Over-alkylation Products (Side Products) ammonia->over_alkylation reducing_agent Reducing Agent reducing_agent->product2 Reductive Amination product2->over_alkylation

Caption: Synthetic routes to methyl 3-amino-3-phenylpropanoate.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK replace_reagents Replace/Purify Reagents check_purity->replace_reagents Impure check_workup Analyze Workup & Purification check_conditions->check_workup Conditions OK optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal improve_purification Improve Purification Protocol (e.g., Column Chromatography) check_workup->improve_purification Inefficient end Improved Yield / Purity check_workup->end Procedure OK optimize_conditions->start improve_purification->start replace_reagents->start

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 3-amino-3-phenylpropanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-amino-3-phenylpropionic acid, residual methanol from the esterification process, and byproducts from side reactions. Depending on the synthetic route, diastereomeric impurities may also be present if the synthesis is not stereospecific.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or co-precipitated starting materials can depress the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.

Q3: I am experiencing low yields after purification. What are the potential causes?

A3: Low yields can result from several factors, including incomplete reaction, losses during work-up and extraction, or multiple purification steps. Overly aggressive purification, such as using a large excess of recrystallization solvent, can also lead to significant product loss. Optimizing each step of the synthesis and purification process is crucial for maximizing yield.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The solution is supersaturated, and the product is coming out of solution above its melting point. The chosen solvent may not be ideal.- Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. - Try a different recrystallization solvent or a solvent mixture. - Ensure a slow cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add a non-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Poor recovery of the product. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure complete transfer of crystals from the flask to the filter.
Crystals are colored. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a preliminary purification step like column chromatography to remove the colored impurities.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized. The column is overloaded.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system that gives good separation (Rf value of the product around 0.3-0.4). - Use a gradient elution if a single solvent system is ineffective. - Reduce the amount of crude material loaded onto the column.
Product is eluting too quickly (high Rf). The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product is not eluting from the column (low Rf). The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent. Adding a small amount of a modifier like triethylamine can help elute basic compounds from silica gel.
Tailing of the product peak. The compound is interacting strongly with the stationary phase (e.g., silica gel is acidic and can interact with the amine).- Add a small percentage of a modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol are often good starting points for hydrochloride salts.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then heat the solution back to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation:

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol [1]
Melting Point148-149 °C[2]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Remove Impurities cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for the purification of this compound via recrystallization.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Product 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_cosolvent Add Co-solvent reheat->add_cosolvent If still oils out slow_cool Cool Slowly reheat->slow_cool If dissolves add_cosolvent->slow_cool change_solvent Change Recrystallization Solvent add_cosolvent->change_solvent If still oils out success Crystals Form slow_cool->success change_solvent->success

References

Technical Support Center: Optimizing Yield for the Esterification of 3-Amino-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-amino-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 3-amino-3-phenylpropanoic acid.

Problem 1: Low or No Yield of the Desired Ester

Possible Cause Suggested Solution
Incomplete Reaction (Fischer Esterification) The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol (it can often be used as the solvent) and remove water as it forms, for instance, with a Dean-Stark apparatus or by adding molecular sieves.[1]
Ineffective Catalyst (Fischer Esterification) Ensure a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is used.[1][2] For substrates sensitive to strong acids, milder conditions or alternative methods may be necessary.
Reagent Degradation (Thionyl Chloride Method) Thionyl chloride (SOCl₂) is highly sensitive to moisture. Use freshly distilled SOCl₂ and ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Zwitterionic Nature of the Amino Acid The zwitterionic form of the amino acid can reduce the nucleophilicity of the carboxyl group. Methods like the thionyl chloride procedure are effective as they convert the carboxylic acid to a more reactive acyl chloride intermediate.[3]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times for Fischer esterification can range from 1-10 hours at 60-110°C.[1] For the thionyl chloride method, the reaction may proceed at room temperature or require refluxing for several hours.[3][4]

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause Suggested Solution
Unreacted Starting Material If a significant amount of 3-amino-3-phenylpropanoic acid remains, consider extending the reaction time, increasing the temperature, or using a more efficient esterification method like the thionyl chloride procedure.
Side Reactions Involving the Amino Group The unprotected amino group can undergo side reactions. While esterification of the carboxylic acid is generally faster, intermolecular reactions can occur. One common side product for amino acid esters is the formation of diketopiperazines (cyclic amides) through intermolecular cyclization of two ester molecules.[5] To minimize this, use dilute conditions and avoid prolonged heating after the ester has formed.
Polymerization β-amino acids and their esters can be prone to polymerization, especially under harsh conditions. It is advisable to use the mildest effective reaction conditions and to purify the product promptly after the reaction is complete.
Byproducts from Thionyl Chloride The reaction of thionyl chloride with the alcohol generates HCl and sulfur dioxide. Ensure these are effectively removed during the workup to prevent side reactions with the product. The final product is often isolated as the hydrochloride salt, which can be neutralized in a subsequent step.[6]

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is Water-Soluble The ester, particularly if it is the hydrochloride salt, may have some solubility in water. During aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Emulsion Formation During Workup Emulsions can form during the neutralization and extraction steps. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Co-elution of Impurities During Chromatography If impurities are difficult to separate by column chromatography, try varying the solvent system. A gradient elution may be necessary. Common eluents for similar compounds include mixtures of n-hexane and ethyl acetate.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for esterifying 3-amino-3-phenylpropanoic acid?

A1: For amino acids, the thionyl chloride method is generally more reliable and higher-yielding than the traditional Fischer esterification.[3] This is because thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol. This avoids the equilibrium limitations of the Fischer method.[3][6]

Q2: Do I need to protect the amino group before esterification?

A2: While N-protection is a common strategy in peptide synthesis to avoid side reactions, for a simple esterification, it is often not necessary.[8] The carboxyl group is generally more reactive under these conditions. In the thionyl chloride method, the in situ formation of HCl protonates the amino group, effectively protecting it as the ammonium salt.[3]

Q3: My reaction with thionyl chloride in ethanol is complete, but how do I work it up?

A3: After the reaction is complete (monitored by TLC), the excess alcohol and SOCl₂ are typically removed under reduced pressure. The residue is the hydrochloride salt of the ester. For purification, you can dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the HCl and any remaining acidic impurities. After drying the organic layer and evaporating the solvent, the free ester can be purified, often by column chromatography.

Q4: What are the typical reaction conditions for the thionyl chloride method?

A4: Typically, the alcohol (e.g., anhydrous ethanol or methanol) is cooled in an ice bath (0°C or below). Thionyl chloride is then added dropwise, as the reaction is exothermic. After the addition, the amino acid is added, and the mixture is stirred, often overnight at room temperature or under reflux until completion.[3]

Q5: How can I monitor the progress of the esterification reaction?

A5: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol). The starting amino acid is highly polar and will have a low Rf value, while the resulting ester will be less polar and have a higher Rf value. Staining with ninhydrin can be used to visualize the amino group-containing spots.

Data Presentation

The following tables summarize quantitative data from various esterification methods for 3-amino-3-phenylpropanoic acid and related compounds.

Table 1: Yields of 3-Amino-3-phenylpropanoic Acid Esters under Various Conditions

EsterMethodReagentsSolventReaction ConditionsYieldReference
Methyl EsterOne-potBenzaldehyde, Malonic Acid, Ammonium Acetate, Thionyl ChlorideMethanolReflux 17h61%[9]
Ethyl EsterOne-potBenzaldehyde, Malonic Acid, Ammonium Acetate, Thionyl ChlorideEthanolReflux 16h78%[9]
Ethyl EsterThionyl Chloride3-Amino-3-phenylpropanoic acid, Thionyl ChlorideAnhydrous EthanolStirred overnight at room temperatureHigh (not quantified)[3][4]
Methyl EsterTMSCl3-Amino-3-phenylpropanoic acid, TrimethylchlorosilaneMethanolStirred at room temperature for 24h91%[6]

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride (SOCl₂) (Ethyl Ester)

This protocol is adapted from procedures for the esterification of β-amino acids.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cool anhydrous ethanol (e.g., 12 mL per 1 mmol of amino acid) to 0°C in an ice bath.

  • Reagent Addition: Slowly add freshly distilled thionyl chloride (e.g., 3 mmol per 1 mmol of amino acid) dropwise to the cold ethanol under continuous stirring.

  • Substrate Addition: Add 3-amino-3-phenylpropanoic acid (1 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's completion by TLC.

  • Workup: Once the reaction is complete, evaporate the solvent and excess reagents under reduced pressure.

  • Neutralization & Extraction: Dissolve the resulting crude solid (the hydrochloride salt of the ester) in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil or solid by column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixture).

Protocol 2: Fischer Esterification using Sulfuric Acid (H₂SO₄) (Methyl Ester)

This is a general procedure for Fischer esterification that can be adapted for 3-amino-3-phenylpropanoic acid.[10]

  • Preparation: Dissolve 3-amino-3-phenylpropanoic acid (e.g., 610 mg) in a large excess of methanol (e.g., 25 mL), which also acts as the solvent.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Wash the organic phase with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with saturated brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Visualizations

Esterification_Workflow cluster_thionyl_chloride Method 1: Thionyl Chloride cluster_fischer Method 2: Fischer Esterification start_tc 3-Amino-3-phenylpropanoic Acid + Anhydrous Alcohol add_socl2 Add SOCl₂ dropwise at 0°C start_tc->add_socl2 react_tc Stir at RT or Reflux add_socl2->react_tc workup_tc Evaporate solvent react_tc->workup_tc neutralize_tc Neutralize & Extract workup_tc->neutralize_tc purify_tc Column Chromatography neutralize_tc->purify_tc product_tc Pure Ester purify_tc->product_tc start_fischer 3-Amino-3-phenylpropanoic Acid in excess Alcohol add_catalyst Add conc. H₂SO₄ start_fischer->add_catalyst react_fischer Reflux with water removal add_catalyst->react_fischer workup_fischer Evaporate excess alcohol react_fischer->workup_fischer neutralize_fischer Neutralize & Extract workup_fischer->neutralize_fischer purify_fischer Purify (Distillation/Chromatography) neutralize_fischer->purify_fischer product_fischer Pure Ester purify_fischer->product_fischer

Caption: Comparative workflow for the two primary esterification methods.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction (Equilibrium) start->cause1 cause2 Reagent Inactivity start->cause2 cause3 Side Reactions start->cause3 sol1 Use excess alcohol Remove H₂O cause1->sol1 For Fischer sol2 Use SOCl₂ method cause1->sol2 Alternative sol3 Use fresh SOCl₂ Ensure anhydrous conditions cause2->sol3 sol4 Use dilute conditions Avoid prolonged heating cause3->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Methyl 3-Amino-3-Phenylpropanoate Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 3-amino-3-phenylpropanoate hydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As an ester, it is susceptible to hydrolysis, particularly under basic or acidic conditions. Elevated temperatures can accelerate this degradation, and exposure to light may induce photolytic degradation.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

The most probable degradation pathway is the hydrolysis of the methyl ester group. This reaction can be catalyzed by either acid or base.

  • Acid-catalyzed hydrolysis: This is a reversible reaction where the ester reacts with water in the presence of an acid to form 3-amino-3-phenylpropanoic acid and methanol.[1][2][3]

  • Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester reacts with a base (e.g., hydroxide ions) to yield the carboxylate salt of 3-amino-3-phenylpropanoic acid and methanol.[1][2][3]

Diagram of Potential Degradation Pathway

MAPP_HCl Methyl 3-amino-3-phenylpropanoate HCl Hydrolysis Hydrolysis (Acid or Base Catalyzed) MAPP_HCl->Hydrolysis H₂O APPA 3-Amino-3-phenylpropanoic Acid Hydrolysis->APPA Methanol Methanol Hydrolysis->Methanol

Caption: Potential hydrolysis degradation pathway of this compound.

Q3: I am observing a loss of potency of my stock solution of this compound over time. What could be the cause and how can I mitigate it?

Loss of potency is likely due to the hydrolysis of the methyl ester. To mitigate this:

  • pH of the solvent: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize both acid- and base-catalyzed hydrolysis. Avoid alkaline conditions.

  • Storage Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down the degradation rate.[4][5] For long-term storage, freezing is recommended.

  • Solvent Choice: While aqueous buffers are common, for long-term storage, consider preparing the stock solution in a non-aqueous solvent like DMSO or ethanol if your experimental design allows. Always verify the compound's solubility and stability in the chosen solvent.

  • Fresh Preparation: Ideally, prepare solutions fresh before each experiment to ensure accurate concentrations.

Q4: Are there any recommended analytical methods to assess the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8] This method should be able to separate the parent compound from its potential degradation products, primarily 3-amino-3-phenylpropanoic acid.

A typical starting point for developing such a method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products.[9][10][11][12][13] Compare the retention times of the unexpected peaks with those of the degradation products.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH or column interactions.Adjust the pH of the mobile phase. The amine group in the molecule can interact with residual silanols on the column. Using a buffer with a pH below the pKa of the amine can improve peak shape. Consider using a column with end-capping.
Inconsistent analytical results Instability of the compound in the analytical sample solution (autosampler).If possible, keep the autosampler tray cooled. Limit the time samples are stored in the autosampler before injection. Prepare fresh sample dilutions for each analytical run.
Loss of compound during sample preparation Adsorption to container surfaces.Use silanized glass vials or polypropylene tubes to minimize adsorption.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10][11][12][13]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.[2][3][14][15]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 70 °C for 48 hours.[4][5]

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Diagram of a Typical Stability Testing Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolytic Prep_Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradants Compare->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: A typical experimental workflow for a forced degradation study.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product
0.1 M HCl, 60 °C, 24h~15%3-Amino-3-phenylpropanoic Acid
0.1 M NaOH, RT, 2h>90%3-Amino-3-phenylpropanoic Acid
3% H₂O₂, RT, 24h<5%Not significant
70 °C, 48h (Solution)~10%3-Amino-3-phenylpropanoic Acid
Photolytic (ICH Q1B)<2%Not significant

References

"troubleshooting racemate formation in chiral synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting racemate formation in chiral synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve issues related to stereochemical integrity during their experiments.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Concepts

Q1: What is racemization and why is it a critical issue in chiral synthesis?

A: Racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] This results in a loss of optical activity. In drug development and materials science, the biological activity and physical properties of a molecule are often highly dependent on its specific three-dimensional stereochemistry. The presence of an unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making strict stereochemical control essential.[1]

Q2: At which stages of a synthesis is racemization most likely to occur?

A: Racemization can occur at several stages throughout a synthetic workflow.[2]

  • During the main reaction: Harsh conditions such as high temperatures or the presence of strong acids or bases can provide the energy or chemical pathway to invert the stereocenter.[1][2]

  • During work-up: Aqueous work-ups involving strong acids or bases can cause the final product to racemize if it is sensitive to these conditions.[2]

  • During purification: Standard purification techniques like silica gel chromatography can lead to racemization for acid-sensitive compounds, as silica gel is inherently acidic.[2]

Section 2: Identifying and Quantifying Racemization

Q3: How can I determine if my product has racemized? What is enantiomeric excess (ee)?

A: To determine if racemization has occurred, you must measure the relative amounts of the two enantiomers in your sample. This is reported as enantiomeric excess (ee), which is a measure of the purity of a chiral sample.[3] It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A pure sample of a single enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%.[3]

Q4: What are the primary analytical techniques for determining enantiomeric excess (ee)?

A: Several analytical techniques are employed to quantify ee. The most common methods are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method that separates enantiomers on a chiral stationary phase (CSP).[3][4] Supercritical Fluid Chromatography (SFC) offers similar capabilities, often with reduced solvent consumption.[5] NMR spectroscopy can be used with a chiral solvating agent (CSA) or after converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), which will then exhibit distinct signals.[3][6]

Analytical Method Principle Advantages Limitations
Chiral HPLC/SFC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[3][5]High accuracy and sensitivity; widely applicable; preparative scale is possible.[4]Requires method development for each compound; CSPs can be expensive.
NMR Spectroscopy Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), which gives distinguishable NMR signals.[6][7]Non-destructive (for CSAs); provides structural information; no special equipment beyond an NMR spectrometer needed.Lower sensitivity than HPLC; requires pure samples; derivatization may not be 100% efficient.[3]
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.[3]Simple and fast.Requires a known value for the specific rotation of the pure enantiomer; insensitive to small amounts of impurity.[3][8]
Capillary Electrophoresis (CE) Separation of enantiomers based on their different migration speeds in an electric field in the presence of a chiral selector.[3]High separation efficiency; requires very small sample volumes.Less common than HPLC; can be more complex to set up.
Section 3: Troubleshooting Common Causes of Racemization

Q5: My reaction, run at a high temperature, resulted in a racemic product. What should I do?

A: High temperatures provide the activation energy needed to overcome the barrier for stereocenter inversion.[1]

  • Solution: The most direct approach is to lower the reaction temperature. Cryogenic conditions are frequently used in stereoselective synthesis to minimize racemization.[2] You should also monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to heat.[2]

Q6: I suspect the strongly basic/acidic conditions in my reaction are causing racemization. How can I fix this?

A: Strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or carbocations, which leads to a loss of stereochemical information.[2][9]

  • Solution: Employ milder reagents. For example, substitute strong inorganic bases like sodium hydroxide with organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] If an acid is required, screen weaker acids or Lewis acids that are less prone to causing racemization.

Q7: How does the choice of solvent affect stereoselectivity?

A: The solvent plays a significant role by influencing the stability of reaction intermediates.[2][10] Polar and especially protic solvents can stabilize charged intermediates that may be prone to racemization.[2][11] For some reactions, like the Staudinger reaction, polar solvents have been shown to favor the formation of trans products over cis products.[10][11]

  • Solution: It is often necessary to perform a solvent screen to find the optimal conditions that minimize racemization while maintaining an acceptable reaction rate.[2]

Q8: My product appears to be racemizing during purification on a silica gel column. What are my options?

A: Silica gel is acidic and can cause racemization of sensitive compounds.[2]

  • Solution 1: Deactivate the silica gel by treating it with a base. This can be done by adding a small percentage (e.g., 1-2%) of an amine like triethylamine to the eluent.

  • Solution 2: Use a neutral stationary phase, such as alumina, for your column chromatography.[2]

  • Solution 3: If possible, purify the compound by recrystallization, which avoids contact with potentially harmful stationary phases.

Q9: Can protecting groups help prevent racemization?

A: Yes, protecting groups are a critical tool for minimizing racemization.[2]

  • Steric Hindrance: Bulky protecting groups can physically block the approach of a base or other reagents to an acidic proton at the chiral center, thereby inhibiting its removal and subsequent racemization.[2]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation. For example, urethane-type protecting groups like Cbz and Fmoc are known to reduce racemization in amino acid chemistry.[2]

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis

This protocol outlines the steps for determining the enantiomeric excess of a chiral compound.

  • Method Development:

    • Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a common starting point.[3]

    • Choose a mobile phase system. For normal-phase HPLC, a mixture of hexane and an alcohol (e.g., isopropanol) is typical. For reversed-phase, a mixture of acetonitrile and water/buffer is used.[3]

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation:

    • Prepare a stock solution of your analyte in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a sample of the corresponding racemic mixture to identify the retention times of both enantiomers.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the retention times of both enantiomers.

    • Inject the sample to be analyzed.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.[3]

  • Quantification:

    • Integrate the peak areas corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100

Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (CDA)

This protocol describes the use of a CDA, such as Mosher's acid, to determine ee by ¹H NMR. The CDA converts the enantiomers into diastereomers, which have different NMR spectra.[6]

  • Derivatization:

    • In an NMR tube, dissolve a precisely weighed amount of the chiral analyte (e.g., an alcohol or amine, ~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (e.g., 1.1 to 1.2 equivalents) of the enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to scavenge the HCl produced.

    • Allow the reaction to proceed to completion at room temperature. Monitor by TLC or ¹H NMR if necessary.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

    • Ensure the spectral width is sufficient to capture all relevant signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two different diastereomers. These signals should be singlets, doublets, or other simple multiplets for accurate integration.

    • Carefully integrate the areas of these two distinct peaks.

    • Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original analyte. The ee can be calculated from the integration values (Int₁ and Int₂) using the same formula as for HPLC.

Visualizations

Troubleshooting Workflow for Racemate Formation

This diagram outlines a logical workflow for diagnosing and solving issues of racemization in a chiral synthesis.

G cluster_investigation Investigation cluster_causes Causes cluster_solutions Solutions problem Problem: Low Enantiomeric Excess (ee) or Racemate Formation investigate Investigation Stage problem->investigate causes Potential Causes investigate->causes solutions Potential Solutions causes->solutions check_sm 1. Check ee of Starting Material time_course 2. Analyze Reaction Mixture Over Time harsh_cond Harsh Conditions (Temp, pH) time_course->harsh_cond unstable_prod Product Instability time_course->unstable_prod sol_temp Lower Temperature harsh_cond->sol_temp sol_reagents Use Milder Reagents (e.g., organic bases) harsh_cond->sol_reagents reagents Reagent Choice reagents->sol_reagents sol_protect Introduce Protecting Groups reagents->sol_protect workup Work-up Conditions sol_workup Use Buffered or Neutral Work-up workup->sol_workup purification Purification Method sol_purify Deactivate Silica or Use Alumina purification->sol_purify unstable_prod->sol_temp unstable_prod->sol_protect

Caption: A troubleshooting workflow for identifying and resolving the causes of racemization.

Principle of Chiral Derivatization for NMR Analysis

This diagram illustrates how a chiral derivatizing agent (CDA) is used to create distinguishable diastereomers from a mixture of enantiomers for quantification by NMR.

G racemate Racemic Analyte (Mixture of R and S Enantiomers) cda Add Single Enantiomer of Chiral Derivatizing Agent (e.g., R-CDA) racemate->cda + diastereomers Diastereomeric Mixture (R-Analyte-R-CDA and S-Analyte-R-CDA) cda->diastereomers nmr Analyze by NMR Spectroscopy diastereomers->nmr result Result: Distinct & Quantifiable NMR Signals for Each Diastereomer nmr->result

Caption: The conceptual workflow for determining enantiomeric excess using chiral derivatization NMR.

References

"improving the efficiency of amidation reactions with beta-amino esters"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amidation reactions involving β-amino esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic protocols.

Troubleshooting Guide

This section addresses specific problems that may arise during the amidation of β-amino esters, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Use a more potent coupling reagent such as HATU, HBTU, or PyBOP. Consider converting the carboxylic acid to an acyl chloride or fluoride for highly unreactive systems.[1][2]
Poor solubility of the β-amino ester hydrochloride salt.Neutralize the hydrochloride salt to the free amine before the coupling reaction. This can be achieved by a pre-reaction workup with a mild base like sodium bicarbonate or by using an additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA) in the reaction mixture.[3]
Reaction equilibrium is not favorable.If a volatile byproduct like methanol is formed (when using a methyl ester), its removal can shift the equilibrium towards the product. This can be achieved by conducting the reaction under vacuum or with a gentle stream of inert gas.[4]
Steric hindrance from bulky substituents on either the β-amino ester or the carboxylic acid.Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be effective in overcoming steric barriers.[2] Employing a "double coupling" strategy, where the coupling step is repeated, can also drive the reaction to completion.[2]
Formation of Side Products Racemization at the α-carbon of the amino ester.Use milder reaction conditions and avoid excessive heat. The addition of racemization suppressants like HOBt or HOAt is recommended, especially when using carbodiimide coupling reagents.[1]
Formation of N-acylurea byproduct with carbodiimide reagents (e.g., DCC, DIC).Use phosphonium or uronium-based coupling reagents (e.g., PyBOP, HATU) which are less prone to this side reaction. If using carbodiimides, adding HOBt can help minimize N-acylurea formation.
Self-condensation of the β-amino ester.Ensure slow addition of the activating agent or the activated carboxylic acid to the solution of the β-amino ester. Maintaining a lower reaction temperature can also mitigate this side reaction.
Difficulty in Product Purification Unreacted starting materials.Optimize the stoichiometry of your reactants. A slight excess of the carboxylic acid and coupling reagent may be necessary to ensure full conversion of the β-amino ester.
Byproducts from the coupling reagent.Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup. For example, EDC•HCl is often preferred over DCC for this reason.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for amidation with a sterically hindered β-amino ester?

For sterically hindered substrates, standard carbodiimide reagents like DCC or DIC may be insufficient.[2] More powerful activating agents are recommended, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] These reagents form highly reactive esters that can overcome significant steric barriers.[2]

Q2: My β-amino ester is a hydrochloride salt. Do I need to neutralize it before the reaction?

Yes, the free amino group is required for the nucleophilic attack on the activated carboxylic acid.[3] The hydrochloride salt will not be reactive. You can neutralize it by washing with a mild aqueous base like sodium bicarbonate and extracting the free amine into an organic solvent, or by adding at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture – one to neutralize the salt and one to quench the acid produced during the coupling.[3]

Q3: How can I minimize racemization during the coupling reaction?

Racemization can be a significant issue, particularly with sensitive substrates. To minimize it:

  • Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress racemization.[1]

  • Avoid high temperatures and prolonged reaction times when possible.

  • Choose your coupling reagent carefully. Some modern reagents are designed for low racemization.

Q4: What solvent should I use for my amidation reaction?

The choice of solvent is crucial for ensuring all reactants are well-solvated.[2] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For substrates with poor solubility, N-methylpyrrolidone (NMP) can be a better option due to its superior solvating properties.[2] In some cases, a mixture of solvents can be beneficial.[2]

Q5: My reaction is reversible. How can I drive it to completion?

Some amidation reactions, especially those starting from esters, are reversible.[4] To drive the reaction forward, you can remove one of the byproducts. For example, if methanol is a byproduct, carrying out the reaction under vacuum or with a gentle stream of an inert gas can help remove it from the reaction mixture, thus shifting the equilibrium towards the amide product.[4]

Experimental Protocols

Protocol 1: General Amidation of a β-Amino Ester using HATU

This protocol describes a standard procedure for the amidation of a β-amino ester hydrochloride salt using HATU as the coupling reagent.

  • Neutralization of β-Amino Ester:

    • Dissolve the β-amino ester hydrochloride salt (1.0 eq) in a suitable organic solvent (e.g., DCM or DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10-15 minutes at room temperature.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in the same solvent.

    • Stir the mixture for 5-10 minutes at room temperature to allow for pre-activation.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the solution of the free β-amino ester.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Amidation using Acyl Chloride Formation

This protocol is suitable for less reactive starting materials where a more potent electrophile is required.

  • Acyl Chloride Formation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the β-amino ester (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_end Final Product start_acid Carboxylic Acid activation Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) start_acid->activation start_amine β-Amino Ester (Hydrochloride Salt) start_amine->activation coupling Amidation Reaction activation->coupling product Amide Product coupling->product

Caption: General workflow for the amidation of a β-amino ester.

troubleshooting_logic start Low Yield? check_activation Is the carboxylic acid fully activated? start->check_activation Yes check_amine Is the β-amino ester the free amine? check_activation->check_amine Yes solution_reagent Use a stronger coupling reagent (e.g., HATU, PyBOP) check_activation->solution_reagent No check_sterics Are the reactants sterically hindered? check_amine->check_sterics Yes solution_base Neutralize the amine salt with a base check_amine->solution_base No solution_conditions Increase reaction time/temp or use microwave synthesis check_sterics->solution_conditions Yes

Caption: Troubleshooting logic for low-yield amidation reactions.

References

Technical Support Center: Purification of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-amino-3-phenylpropanoate hydrochloride. The following sections detail methods for removing impurities and include experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent work-up procedures. These may include:

  • Unreacted Starting Materials: Such as 3-amino-3-phenylpropanoic acid.

  • Hydrolysis Products: The ester can hydrolyze back to 3-amino-3-phenylpropanoic acid, particularly if exposed to moisture for extended periods.

  • Residual Solvents: Solvents used in the synthesis and purification steps, like methanol or ethanol, may be present.[1]

  • Side-Products: Depending on the synthetic route, various side-products can form. For instance, if thionyl chloride is used for esterification, byproducts from its reaction with the solvent can occur.[2]

Q2: My purified product has a persistent color. What is the likely cause and how can I remove it?

A2: A persistent yellow or brown color can be due to trace impurities or degradation products. Treatment with activated carbon during recrystallization can be effective in removing colored impurities.

Q3: I am having trouble crystallizing the hydrochloride salt. It keeps "oiling out". What should I do?

A3: "Oiling out" can occur if the solution is supersaturated too quickly or if the melting point of your compound is lower than the boiling point of the solvent. Try the following:

  • Slow down the cooling process.

  • Add the anti-solvent more slowly and at a slightly warmer temperature.

  • Scratch the inside of the flask with a glass rod to induce nucleation.

  • Ensure your starting material is sufficiently pure; significant impurities can inhibit crystallization.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each fraction on a TLC plate and elute with the same mobile phase used for the column. Visualize the spots under UV light or by staining with a suitable reagent (e.g., ninhydrin for the amine). Combine the fractions that contain the pure product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture. Refer to the recrystallization protocol for solvent suggestions.
No crystals form upon cooling. Solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration and try cooling again.
Oiling out instead of crystallization. Cooling is too rapid; high impurity level.Re-heat the solution and allow it to cool more slowly. Consider a pre-purification step like extraction if impurities are high.
Low recovery of purified product. Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use a less polar solvent in the mixture to decrease solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities. Incorrect mobile phase polarity.Adjust the solvent ratio of your mobile phase. Use TLC to find an optimal solvent system where the product has an Rf value of approximately 0.3.
Product is stuck on the column. Mobile phase is not polar enough; strong interaction with silica gel.Gradually increase the polarity of the mobile phase. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help reduce tailing and improve elution.
Cracked or channeled column bed. Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether or Hexanes (anti-solvent)

  • Erlenmeyer flask

  • Heating plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Slowly add diethyl ether or hexanes as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature for crystallization to occur. Further cooling in an ice bath can improve the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold IPA/ether mixture.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Start the elution with a less polar mobile phase (e.g., DCM with 0.5% TEA) and gradually increase the polarity by adding methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 5% MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables represent typical data that could be obtained before and after purification.

Table 1: Purity of this compound Before and After Recrystallization

SamplePurity by HPLC (%)Major ImpurityImpurity Content (%)
Crude Product85.23-Amino-3-phenylpropanoic acid12.5
After Recrystallization99.53-Amino-3-phenylpropanoic acid<0.3

Table 2: Purity of this compound Before and After Column Chromatography

SamplePurity by ¹H NMR (%)Major ImpurityImpurity Content (%)
Crude Product88.7Unidentified starting material9.8
After Column Chromatography99.2Unidentified starting material<0.5

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude Product in Hot Isopropanol hot_filter Hot Filtration (optional, if colored) dissolve->hot_filter cool Slow Cooling & Anti-solvent Addition hot_filter->cool crystallize Crystallization cool->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry pure_product1 Pure Product filter_dry->pure_product1 pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient (DCM -> DCM/MeOH) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_evaporate Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_evaporate pure_product2 Pure Product combine_evaporate->pure_product2

Caption: General workflows for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (HPLC, NMR) start->check_purity is_pure Purity > 99%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Impurities is_pure->troubleshoot No recrystallize Recrystallization troubleshoot->recrystallize chromatography Column Chromatography troubleshoot->chromatography extraction Liquid-Liquid Extraction troubleshoot->extraction recrystallize->start Re-purify chromatography->start Re-purify extraction->start Re-purify

Caption: Logical workflow for troubleshooting the purification process.

References

Technical Support Center: Industrial Production of β-Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scale-up issues in the industrial production of β-amino esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for industrial-scale synthesis of β-amino esters?

A1: The most prevalent methods for large-scale production include the Michael addition of amines to α,β-unsaturated esters and the Mannich reaction.[1][2][3] For chiral β-amino esters, asymmetric synthesis strategies, including the use of chiral auxiliaries or catalysts, and enzymatic resolutions are employed.[1] Continuous-flow processes are also gaining traction for improved safety, consistency, and scalability.[4]

Q2: Why do yields often decrease when scaling up β-amino ester synthesis from the lab to a pilot plant?

A2: Yield reduction during scale-up is a common challenge and can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also less efficient in larger vessels, and poor temperature control can affect reaction kinetics and selectivity. Furthermore, changes in the surface-area-to-volume ratio can impact mass transfer and reaction rates.

Q3: What are the primary safety concerns when producing β-amino esters on an industrial scale?

A3: Key safety concerns include managing the exothermic nature of reactions like the Michael addition, which can lead to thermal runaway if not properly controlled.[5] The use of flammable solvents and hazardous reagents requires careful handling, storage, and disposal procedures.[6][7][8] In the case of polymerization to poly(β-amino esters), a rapid increase in viscosity can pose challenges for stirring and heat transfer, potentially leading to dangerous conditions.[5]

Q4: How can the stereoselectivity of a chiral β-amino ester synthesis be maintained during scale-up?

A4: Maintaining stereoselectivity on a larger scale requires stringent control over reaction parameters. Temperature fluctuations can significantly impact the selectivity of many chiral catalysts and auxiliaries.[9] The rate of reagent addition and the quality of mixing are also critical to ensure a homogeneous reaction environment. In some cases, the catalyst loading may need to be re-optimized for the larger scale. For enzymatic resolutions, maintaining the optimal pH and temperature is crucial for enzyme activity and selectivity.[10]

Troubleshooting Guides

Issue 1: Low Yield and Increased Impurities in Michael Addition Scale-Up

Q: We are observing a significant drop in yield and an increase in side products, such as bis-adducts, when scaling up the Michael addition of an amine to an acrylate.

A: This is a frequent issue often related to mass and heat transfer limitations. Here is a systematic approach to troubleshoot this problem:

  • Improve Mixing: Inadequate mixing can lead to localized high concentrations of the acrylate, favoring the addition of a second amine to the product.

    • Solution: Increase the agitation speed, or if possible, use a reactor with a more efficient impeller design. For very viscous reactions, consider using a high-torque mechanical stirrer.

  • Control the Exotherm: The Michael addition is often exothermic. A temperature spike can accelerate side reactions.

    • Solution: Implement a controlled addition of the acrylate to the amine solution, allowing the cooling system to dissipate the heat generated. Monitor the internal temperature closely and adjust the addition rate as needed.

  • Optimize Stoichiometry: While a slight excess of one reactant might be beneficial at the lab scale, the optimal ratio may change upon scale-up.

    • Solution: Experiment with slight variations in the amine-to-acrylate ratio at the pilot scale to find the optimal balance between conversion and selectivity.

Issue 2: Viscosity Increase and Poor Heat Transfer in Poly(β-amino ester) Synthesis

Q: During the polymerization of a diacrylate and a diamine to form a poly(β-amino ester), the reaction mixture becomes too viscous, leading to poor mixing and a rapid temperature increase. What can we do?

A: This is a common problem in bulk polymerization and is known as the Trommsdorff–Norrish effect, where increased viscosity slows down termination reactions, leading to an autoacceleration of the polymerization rate and heat generation.

  • Solvent Selection: Performing the polymerization in a suitable solvent can help to manage viscosity and improve heat transfer.

    • Solution: Choose a solvent that dissolves both the monomers and the resulting polymer. The solvent should also have a boiling point that allows for effective heat removal through reflux if necessary.

  • Monomer Concentration: Higher monomer concentrations will lead to a more rapid increase in viscosity.

    • Solution: Experiment with lower initial monomer concentrations. This will slow down the rate of viscosity increase, allowing for better temperature control.

  • Controlled Monomer Addition: Adding one of the monomers portion-wise or via a syringe pump can help to control the polymerization rate.

    • Solution: Start with one monomer in the reactor and slowly add the second monomer over time. This will keep the concentration of reactive species lower and allow for better management of the exotherm and viscosity.

Issue 3: Difficulty in Purifying the β-Amino Ester Product at Large Scale

Q: We are struggling to purify our β-amino ester product at the kilogram scale. Column chromatography is not feasible, and we are getting low recovery with crystallization.

A: Large-scale purification requires methods that are efficient, scalable, and cost-effective.

  • Crystallization Optimization: Crystallization is a highly suitable method for large-scale purification.

    • Solution:

      • Solvent Screening: Perform a systematic screening of different solvent systems (single solvents and mixtures) to find conditions that provide good solubility at high temperatures and low solubility at low temperatures.

      • Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often leads to larger, purer crystals.

      • Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization and control crystal size.

  • Salt Formation and Extraction: If the β-amino ester is basic, it can be purified by forming a salt, which can then be isolated and neutralized.

    • Solution: Treat the crude product with an acid (e.g., HCl, H2SO4) to form the corresponding salt. The salt may precipitate or can be extracted into an aqueous layer. After washing the aqueous layer with an organic solvent to remove impurities, the pH can be adjusted to regenerate the free β-amino ester, which can then be extracted into a fresh organic layer.

Data Presentation

Table 1: Impact of Scale on Michael Addition of Piperidine to Ethyl Acrylate

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactant Ratio (Amine:Acrylate) 1.1 : 11.1 : 1
Solvent NoneToluene (2 L)
Addition Time of Acrylate 5 minutes2 hours
Max. Internal Temperature 45 °C65 °C (with cooling)
Reaction Time 2 hours6 hours
Yield 95%88%
Purity (by GC) 98%95% (increased bis-adduct)

Note: This table is a representative example based on common observations during scale-up and is intended for illustrative purposes.

Table 2: Effect of Process Parameters on Poly(β-amino ester) Synthesis at Pilot Scale

ParameterMonomer Conc.Addition MethodMax. Viscosity (cP)Final Conversion
Run 1 Bulk (No Solvent)All at once> 50,000 (gelled)Incomplete
Run 2 50 wt% in TolueneAll at once~ 25,00092%
Run 3 50 wt% in TolueneDiacrylate added over 2h~ 8,00098%

Note: This table illustrates the impact of solvent and addition method on viscosity and conversion in a polymerization reaction.

Experimental Protocols

Protocol 1: Pilot-Scale Michael Addition of Diethylamine to Ethyl Acrylate

Materials:

  • Diethylamine (7.3 kg, 100 mol)

  • Ethyl acrylate (10.0 kg, 100 mol)

  • Toluene (20 L)

Equipment:

  • 50 L glass-lined reactor with a mechanical stirrer, thermocouple, and cooling jacket

  • Addition funnel or pump for controlled addition

Procedure:

  • Charge the reactor with diethylamine and toluene.

  • Start the agitator and cool the reactor contents to 10-15 °C.

  • Slowly add the ethyl acrylate to the reactor over a period of 2-3 hours, maintaining the internal temperature below 30 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by GC analysis of an aliquot.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Large-Scale Purification of a β-Amino Ester by Crystallization

Materials:

  • Crude β-amino ester (5 kg)

  • Isopropanol (15 L)

  • Heptane (15 L)

Equipment:

  • 50 L crystallizer with a mechanical stirrer, thermocouple, and cooling/heating jacket

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Charge the crystallizer with the crude β-amino ester and isopropanol.

  • Heat the mixture to 60-70 °C with stirring until all the solid has dissolved.

  • Slowly add heptane to the solution over 1 hour, maintaining the temperature. The solution should become slightly turbid.

  • Cool the mixture to room temperature over 4-6 hours.

  • Further cool the mixture to 0-5 °C and hold for 2 hours to maximize crystal formation.

  • Filter the solid product and wash the filter cake with a cold mixture of isopropanol/heptane (1:1).

  • Dry the purified product in a vacuum oven at 40 °C until a constant weight is achieved.

Visualizations

Troubleshooting_Low_Yield start Low Yield or High Impurity in Scale-Up q1 Is the reaction highly exothermic? start->q1 q2 Are you observing an increase in bis-adducts? q1->q2 No sol1 Improve heat transfer: - Slower addition rate - Increase cooling capacity - Use a solvent with a higher boiling point for reflux cooling q1->sol1 Yes q3 Is the reaction mixture becoming very viscous? q2->q3 No sol2 Improve mixing: - Increase agitation speed - Use a more efficient impeller - Controlled addition at the point of highest agitation q2->sol2 Yes q4 Is stereoselectivity decreasing? q3->q4 No sol3 Manage viscosity: - Use a suitable solvent - Lower monomer concentration - Controlled monomer addition q3->sol3 Yes sol4 Maintain stereoselectivity: - Implement strict temperature control - Ensure homogeneous mixing - Re-optimize catalyst loading q4->sol4 Yes end Improved Yield and Purity q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low yield in β-amino ester synthesis.

Purification_Workflow start Crude β-Amino Ester q1 Is the product a solid at room temperature? start->q1 q2 Is the product basic? q1->q2 No (Liquid) crystallization Optimize Crystallization: 1. Solvent screening 2. Controlled cooling 3. Seeding q1->crystallization Yes distillation Purify by Vacuum Distillation q2->distillation No salt_formation Purify via Salt Formation: 1. Form salt with acid 2. Aqueous extraction and wash 3. Neutralize and extract product q2->salt_formation Yes end Pure β-Amino Ester crystallization->end distillation->end salt_formation->end

Caption: Decision tree for large-scale purification of β-amino esters.

References

"preventing decomposition of methyl 3-amino-3-phenylpropanoate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-Amino-3-Phenylpropanoate

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methyl 3-amino-3-phenylpropanoate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is methyl 3-amino-3-phenylpropanoate and why is its stability important?

Methyl 3-amino-3-phenylpropanoate is a β-amino acid ester derivative used as a building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical, as degradation can introduce impurities that may affect reaction yields, produce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient.

Q2: What are the primary signs of decomposition?

Visual signs of decomposition can include a change in color from a white or pale yellow solid to a darker yellow or brown substance, as well as changes in consistency, such as clumping or melting.[3] Chemically, decomposition is identified by the appearance of new peaks during analytical testing (e.g., HPLC, NMR) corresponding to degradation products.[4]

Q3: What are the main pathways of decomposition for this compound?

The primary decomposition pathways for β-amino esters like methyl 3-amino-3-phenylpropanoate are:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding 3-amino-3-phenylpropanoic acid and methanol.[4][5][6]

  • Oxidation: The amino group can be susceptible to oxidation, particularly if exposed to air over long periods, which can lead to a variety of degradation products.

  • Intermolecular Aminolysis/Dimerization: The amino group of one molecule can potentially react with the ester group of another, leading to the formation of amide dimers and polymers.

Q4: What are the ideal storage conditions?

To ensure long-term stability, the compound should be stored in a freezer at temperatures under -20°C.[3][7] It is crucial to keep it in a dark place, under an inert atmosphere (such as argon or nitrogen), to protect it from light, moisture, and oxygen.[3][7]

Troubleshooting Guide

This section addresses specific issues that may arise during storage and handling.

Problem: Purity has decreased, and a new peak is observed in HPLC/NMR analysis.

  • Possible Cause 1: Hydrolysis. The presence of moisture has led to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-3-phenylpropanoic acid).[4][5]

    • Solution: Ensure the compound is stored in a tightly sealed container with a desiccant. When handling, use anhydrous solvents and work quickly in a low-humidity environment or a glove box. Before storage, ensure the material is thoroughly dried.

  • Possible Cause 2: Oxidation. The container was not properly sealed or purged with inert gas, leading to oxidation of the amine.

    • Solution: Repackage the material under an inert gas like argon or nitrogen. Use containers with high-quality seals (e.g., PTFE-lined caps) to prevent air ingress.

Problem: The material has changed color or become gummy.

  • Possible Cause: Significant Degradation. This indicates advanced decomposition, likely from a combination of hydrolysis, oxidation, or exposure to light and elevated temperatures.

    • Solution: The material is likely unsuitable for most applications and should be discarded. Review storage procedures to prevent future occurrences. Ensure storage location is consistently cold, dark, and protected from atmospheric exposure.

Data & Experimental Protocols

Recommended Storage Conditions Summary

The stability of methyl 3-amino-3-phenylpropanoate is highly dependent on its storage environment. The following table summarizes the recommended conditions based on supplier datasheets and the known chemical properties of β-amino esters.

ParameterRecommended ConditionRationale
Temperature Store in freezer, under -20°C[3][7]Slows the rate of all chemical degradation pathways.
Atmosphere Inert atmosphere (Argon or Nitrogen)[3][7]Prevents oxidation of the amine group.
Light Keep in a dark place[3][7]Prevents potential photolytic degradation.
Moisture Tightly sealed container, store with desiccantPrevents hydrolysis of the ester functional group.[5][6]
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method for determining the purity of methyl 3-amino-3-phenylpropanoate and identifying common impurities like its hydrolysis product.[4]

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the methyl 3-amino-3-phenylpropanoate sample into a clean, dry NMR tube.
  • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Add a known quantity of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for quantitative analysis.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for accurate integration.

3. Data Analysis:

  • Integrate the characteristic signals of the methyl ester protons (~3.6 ppm) and the aromatic protons.
  • Identify signals from potential impurities. For example, the hydrolysis product (3-amino-3-phenylpropanoic acid) will lack the methyl ester signal.
  • Calculate purity by comparing the integral of the product's signals to the sum of all compound-related signals or against the internal standard.[4]

Protocol 2: Inert Gas Blanketing for Long-Term Storage

This protocol describes the "Needle Purge" technique for creating an inert atmosphere inside a storage vial.

1. Materials:

  • Vial containing the compound with a PTFE-lined septum cap.
  • Source of dry, inert gas (Argon or Nitrogen) with a regulator.
  • Two long needles (e.g., 18-gauge).

2. Procedure:

  • Screw the septum cap onto the vial.
  • Insert one needle through the septum, ensuring its tip is below the level of the vial's shoulder (this will be the gas outlet).
  • Connect the second needle to the inert gas line and insert it through the septum, keeping its tip in the headspace above the compound.
  • Gently flow the inert gas into the vial for 2-3 minutes. The heavier inert gas will displace the lighter, moist air, which will exit through the outlet needle.
  • After purging, remove the outlet needle first, followed by the gas inlet needle.
  • For extra security, wrap the cap with Parafilm® and place it in the freezer.

Visualizations

DecompositionPathways Potential Decomposition Pathways cluster_conditions Degradation Conditions MAPP Methyl 3-amino-3-phenylpropanoate Acid 3-Amino-3-phenylpropanoic Acid (Hydrolysis Product) MAPP->Acid Hydrolysis Oxidized Oxidized Products MAPP->Oxidized Oxidation Dimer Amide Dimer / Polymer MAPP->Dimer Intermolecular Reaction Moisture Moisture (H₂O) Moisture->MAPP Oxygen Oxygen (O₂) Oxygen->MAPP Heat Heat / Light Heat->MAPP

Caption: Key degradation pathways for methyl 3-amino-3-phenylpropanoate.

TroubleshootingWorkflow Troubleshooting Workflow for Purity Check Start Start: Retrieve sample from storage Visual Visual Inspection: Check color & consistency Start->Visual Decision1 Is material discolored or gummy? Visual->Decision1 Discard Discard sample. Review storage procedures. Decision1->Discard Yes Analysis Perform Purity Analysis (e.g., HPLC, NMR) Decision1->Analysis No Decision2 Purity meets specification? Analysis->Decision2 Use Proceed with experiment Decision2->Use Yes Investigate Investigate cause: - Check for moisture ingress - Check for air exposure Decision2->Investigate No Repurify Consider repurification or discard Investigate->Repurify

Caption: A logical workflow for troubleshooting compound stability issues.

References

Technical Support Center: Optimizing Peptide Coupling with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide coupling reactions involving sterically hindered amino acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing hindered amino acids.

Q1: My peptide coupling reaction with a hindered amino acid is resulting in a low yield. What are the potential causes and solutions?

Low coupling yields with sterically hindered amino acids can stem from several factors, including steric hindrance, reduced nucleophilicity of the amine component, and peptide aggregation on the solid support.[1]

Potential Causes and Solutions:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[1][2]

    • Solution: Employ more potent activating reagents. Onium salts such as HATU, HBTU, and HCTU are generally more effective.[1][3] For particularly challenging couplings, phosphonium salts like PyBOP and PyAOP can be beneficial.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical for successful coupling.[1]

    • Solution: Optimize the reaction conditions. This may involve increasing the reaction time, performing a double coupling, or gently heating the reaction.[2] Microwave-assisted peptide synthesis can also be a powerful tool to drive difficult couplings to completion.[2]

  • Poor Solvation and Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, impeding further reactions.[1]

    • Solution: Choose a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF).[2][4] In some cases, using a mixture of solvents like DCM/DMF/NMP or adding chaotropic salts can disrupt aggregation.[2][5]

Q2: I am observing significant racemization in my peptide product. How can I minimize this side reaction?

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern, especially with hindered amino acids.[1]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additive: The selection of the coupling reagent and additive is paramount in suppressing racemization.

    • Solution: Utilize coupling reagents known for low racemization levels. Phosphonium-based reagents like PyBOP are often preferred over uronium salts for critical couplings.[1] The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is more effective at preventing racemization than HOBt.[1][3]

  • Base Selection: The choice of base and its concentration can significantly influence the extent of racemization.

    • Solution: Employ a weaker base such as N-methylmorpholine (NMM) or collidine in place of stronger, more hindered bases like diisopropylethylamine (DIPEA).[1]

  • Control of Reaction Temperature: Elevated temperatures can increase the rate of racemization.

    • Solution: If heating is necessary to drive the coupling to completion, it should be carefully optimized to the shortest time required.[1] Lowering the reaction temperature can also help reduce racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky side chains of the amino acids physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Aggregation: Hydrophobic sequences containing hindered residues are prone to aggregation on the solid support, leading to incomplete reactions.[1]

  • Inappropriate Coupling Reagent: Not all coupling reagents are effective for hindered systems. Standard carbodiimide reagents like DCC and EDC often result in low yields.[1][2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1]

Q2: Which coupling reagents are recommended for hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required.[1][3] Onium-salt-based reagents are often the preferred choice.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation reagent that is also highly efficient.[6][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are known to reduce the risk of racemization.[1]

Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[1] To minimize racemization:

  • Choose the Right Coupling Reagent and Additive: Use reagents known for low racemization, such as phosphonium salts (PyBOP), and additives like HOAt or Oxyma Pure.[1][3]

  • Select an Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like DIPEA.[1]

  • Control Reaction Temperature: Avoid prolonged exposure to high temperatures.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdvantagesDisadvantagesTypical Reaction Time (Hindered Coupling)
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings; forms reactive OAt esters.[6]Based on potentially explosive HOAt; can cause guanidinylation of the N-terminal amine.[6]1 - 2 hours[6]
HBTU Aminium/Uronium SaltHighly efficient and widely used; byproducts are generally soluble.[6]Less reactive than HATU for some difficult couplings.1 - 4 hours
HCTU Aminium/Uronium SaltMore reactive than HBTU due to the 6-Cl-HOBt moiety.Byproducts can be more difficult to remove.1 - 3 hours
COMU Aminium/Uronium SaltEfficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[6][7]Can have limited stability in solution.[6]1-hour double coupling[6]
PyBOP Phosphonium SaltEfficient coupling; avoids guanidinylation side reactions; generally associated with lower racemization levels.[1][6]Generally less reactive than HATU.[6]16 hours[6]
T3P® Phosphonic AnhydrideExcellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[6][8]Application is fundamentally different from other reagents.[6]Varies[6]

Experimental Protocols

Protocol 1: General Procedure for Coupling a Hindered Amino Acid using HATU

This protocol provides a general guideline and may require optimization for specific peptide sequences.

Materials:

  • Fmoc-protected hindered amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP in a suitable reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected hindered amino acid, HATU, and HOAt (if used as an additive) in DMF. Add DIPEA to the solution and vortex briefly. Allow for a pre-activation time of 1-5 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time may be extended, or gentle heating can be applied.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[1]

Visualizations

Troubleshooting_Peptide_Coupling start Low Coupling Yield problem1 Inadequate Coupling Reagent? start->problem1 problem2 Suboptimal Reaction Conditions? start->problem2 problem3 Peptide Aggregation? start->problem3 solution1 Switch to Potent Reagent (e.g., HATU, HCTU, COMU, PyBOP) problem1->solution1 end Improved Yield solution1->end solution2 Optimize Conditions: - Increase reaction time - Double coupling - Gentle heating/Microwave problem2->solution2 solution2->end solution3 Improve Solvation: - Use NMP instead of DMF - Add chaotropic salts - Use solvent mixtures problem3->solution3 solution3->end

Caption: Troubleshooting workflow for low peptide coupling yields.

Coupling_Reagent_Selection start Hindered Amino Acid Coupling q1 High Risk of Racemization? start->q1 reagent_phos Consider Phosphonium Reagents (e.g., PyBOP, PyAOP) q1->reagent_phos Yes q2 Extremely Hindered Coupling? q1->q2 No end Optimized Reagent Choice reagent_phos->end reagent_amin Consider Aminium Reagents (e.g., HATU, HCTU, COMU) reagent_hatu HATU is a strong candidate q2->reagent_hatu Yes reagent_hbtu HBTU/HCTU may be sufficient q2->reagent_hbtu No reagent_hatu->end reagent_hbtu->end

Caption: Decision tree for selecting a suitable coupling reagent.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-Amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for methyl 3-amino-3-phenylpropanoate hydrochloride and its structural analogs. Due to the limited availability of public experimental data for the primary compound, this guide leverages data from closely related structures to provide a robust analytical framework.

Comparative NMR Data Analysis

To facilitate a clear understanding of the spectral characteristics, the following tables summarize the reported ¹H and ¹³C NMR data for key structural analogs of this compound. These analogs, including the corresponding ethyl ester and the isomeric methyl 2-amino-3-phenylpropanoate hydrochloride, provide valuable insights into the expected chemical shifts and coupling constants for the target molecule.

Table 1: ¹H NMR Data Comparison of Phenylpropanoate Analogs

CompoundSolventChemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration, Assignment)
This compound (Predicted) DMSO-d₆~7.3-7.5 (m, 5H, Ar-H), ~4.5-4.7 (t, J ≈ 7-8 Hz, 1H, CH-NH₃⁺), ~3.6 (s, 3H, OCH₃), ~3.0-3.2 (d, J ≈ 7-8 Hz, 2H, CH₂)
Ethyl 3-amino-3-phenylpropanoate Hydrochloride -No specific data found in public databases.
Methyl 2-amino-3-phenylpropanoate Hydrochloride -No specific data found in public databases.

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: ¹³C NMR Data Comparison of Phenylpropanoate Analogs

CompoundSolventChemical Shift (δ) in ppm (Assignment)
This compound (Predicted) DMSO-d₆~170-172 (C=O), ~138-140 (Ar-C, quat.), ~128-130 (Ar-CH), ~52 (OCH₃), ~50 (CH-NH₃⁺), ~40 (CH₂)
Ethyl 3-amino-3-phenylpropanoate Hydrochloride -No specific data found in public databases.
Methyl 2-amino-3-phenylpropanoate Hydrochloride -No specific data found in public databases.

Interpreting the Spectral Data: A Look at Structural Influences

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-withdrawing nature of the ester and the phenyl group, along with the protonated amino group, significantly influences the positions of the signals.

The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.3-7.5 ppm) due to the deshielding effect of the ring current. The methine proton (CH-NH₃⁺) is also shifted downfield because of the adjacent electron-withdrawing ammonium group. The methylene protons (CH₂) adjacent to the chiral center will likely appear as a doublet of doublets due to coupling with the methine proton. The methyl protons of the ester group will be a sharp singlet in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will have characteristic shifts, with the quaternary carbon appearing at a lower field than the protonated carbons. The carbons of the aliphatic chain will appear in the upfield region, with their specific shifts determined by the proximity to the functional groups.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of amino acid ester hydrochlorides.

Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and has a well-defined residual solvent peak for referencing.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable alternative for polar solvents) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is common.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H & 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Peak Picking & Integration (1H) reference->integrate assign Assign Signals integrate->assign compare Compare with Alternatives assign->compare structure Structure Confirmation compare->structure

Caption: Workflow for NMR analysis of organic compounds.

By following these protocols and comparative data, researchers can confidently approach the NMR analysis of this compound and related compounds, ensuring accurate structural elucidation for their research and development endeavors.

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of methyl 3-amino-3-phenylpropanoate, with its structural isomer, methyl 2-amino-3-phenylpropanoate, and its ethyl ester analogue, ethyl 3-amino-3-phenylpropanoate.

This comparison highlights the influence of the amino group position and the nature of the ester alkyl group on the fragmentation pathways. The data presented is a synthesis of publicly available spectral data and established fragmentation principles.

Comparison of Key Mass Spectrometry Data

The following table summarizes the key mass spectral data for methyl 3-amino-3-phenylpropanoate and its comparators. The molecular weight of methyl 3-amino-3-phenylpropanoate is 179.22 g/mol , and for ethyl 3-amino-3-phenylpropanoate, it is 193.25 g/mol .[1][2] The isomeric methyl 2-amino-3-phenylpropanoate also has a molecular weight of 179.22 g/mol .

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Proposed Fragment Structures
Methyl 3-amino-3-phenylpropanoate 179106, 104, 79[C₆H₅CH=NH₂]⁺, [C₇H₆N]⁺, [C₆H₇]⁺
Methyl 2-amino-3-phenylpropanoate 179120, 91, 88[M-COOCH₃]⁺, [C₇H₇]⁺ (tropylium), [H₂N=CHCOOCH₃]⁺
Ethyl 3-amino-3-phenylpropanoate 193120, 106, 91[M-COOC₂H₅]⁺, [C₆H₅CH=NH₂]⁺, [C₇H₇]⁺ (tropylium)

Proposed Fragmentation Pathway of Methyl 3-amino-3-phenylpropanoate

The fragmentation of methyl 3-amino-3-phenylpropanoate is primarily driven by the presence of the phenyl and amino groups, leading to characteristic fragment ions. The proposed pathway is initiated by the ionization of the molecule, followed by distinct cleavage patterns.

fragmentation_pathway M Methyl 3-amino-3-phenylpropanoate [M]⁺• m/z = 179 F106 [C₇H₈N]⁺ m/z = 106 M->F106 - •CH₂COOCH₃ F104 [C₇H₆N]⁺ m/z = 104 F106->F104 - H₂ F79 [C₆H₇]⁺ m/z = 79 F106->F79 - HCN F77 [C₆H₅]⁺ m/z = 77 F104->F77 - HCN

Proposed fragmentation pathway of methyl 3-amino-3-phenylpropanoate.

The key fragments observed for methyl 3-amino-3-phenylpropanoate are m/z 106, 104, and 79.[1] The ion at m/z 106 is likely formed by the cleavage of the bond between the benzylic carbon and the adjacent methylene group, resulting in a stable benzylic amine cation, [C₆H₅CHNH₂]⁺. Subsequent loss of a hydrogen molecule (H₂) can lead to the fragment at m/z 104. The fragment at m/z 79 could arise from the loss of HCN from the m/z 106 ion.

Comparative Fragmentation Analysis

Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester): In contrast to the 3-amino isomer, the fragmentation of the 2-amino isomer is dominated by the loss of the carbomethoxy group (•COOCH₃) to form an ion at m/z 120. Another prominent fragmentation pathway involves the formation of the tropylium ion at m/z 91, a common feature for compounds containing a benzyl group. The fragment at m/z 88 is likely due to the cleavage of the bond between the alpha and beta carbons, yielding the [H₂N=CHCOOCH₃]⁺ ion.

Ethyl 3-amino-3-phenylpropanoate: While specific experimental data is limited, the fragmentation of the ethyl ester is predicted to follow a similar initial pathway to its methyl counterpart. The primary fragmentation would likely involve the loss of the carboethoxy group (•COOC₂H₅) to produce an ion at m/z 120. Similar to the methyl ester, the formation of the benzylic amine cation at m/z 106 is also expected. The presence of a benzyl group also makes the formation of the tropylium ion at m/z 91 a probable fragmentation route.

Experimental Protocol

The following provides a standard methodology for acquiring the electron ionization mass spectrum of methyl 3-amino-3-phenylpropanoate and its analogs.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Sample Preparation:

  • Dissolve approximately 1 mg of the analytical standard in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

GC-MS Conditions:

  • Injector: Split/splitless injector, operated at 250°C.

  • Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

    • Scan Rate: 2 scans/second.

Data Analysis: The acquired mass spectra should be analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern can then be interpreted based on established fragmentation rules for amines, esters, and aromatic compounds to propose the fragmentation pathways. Comparison with library spectra (e.g., NIST) is also recommended for confirmation.

References

A Comparative Analysis of the Reactivity of α- and β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of α- and β-amino acids into peptides and other molecular scaffolds is a cornerstone of modern drug discovery and development. The inherent reactivity of their ester derivatives is a critical consideration in synthesis, stability, and prodrug design. This guide provides an objective comparison of the reactivity of α- versus β-amino acid esters, focusing on hydrolysis and intramolecular cyclization, supported by experimental data and detailed protocols.

Executive Summary

Extensive research indicates a significant difference in the reactivity profiles of α- and β-amino acid esters. In general, β-amino acid esters exhibit greater stability towards hydrolysis compared to their α-counterparts. While α-amino acid esters are prone to hydrolysis and intramolecular cyclization to form diketopiperazines, β-amino acid esters tend to undergo cyclization to form β-lactams under specific conditions and are generally more resistant to hydrolysis.

Data Presentation: A Comparative Overview

The following tables summarize the key reactivity differences based on available literature. It is important to note that direct quantitative comparisons of reaction rates under identical conditions are not extensively available in the literature. The provided experimental protocols are designed to enable researchers to generate such valuable comparative data.

Table 1: Comparative Hydrolysis of α- vs. β-Amino Acid Esters

Featureα-Amino Acid Estersβ-Amino Acid EstersReferences
Qualitative Hydrolysis Rate Generally categorized as rapidly or slowly hydrolyzing, depending on the side chain and protecting groups.Generally categorized as non-hydrolyzing or very slowly hydrolyzing; considered stable for extended periods (> 24h) in solution.[1]
Susceptibility to Base-Catalyzed Hydrolysis Readily undergo hydrolysis in the presence of a base.More resistant to base-catalyzed hydrolysis.[1]
Quantitative Rate Constants (k) Specific comparative data not readily available in the literature. The provided experimental protocol can be used to determine these values.Specific comparative data not readily available in the literature. The provided experimental protocol can be used to determine these values.

Table 2: Comparative Intramolecular Cyclization of α- vs. β-Amino Acid Esters

Featureα-Amino Acid Estersβ-Amino Acid EstersReferences
Primary Cyclization Product Diketopiperazines (six-membered rings)β-Lactams (four-membered rings)[2][3]
Driving Force The intrinsic stability of the six-membered diketopiperazine ring.Favorable intramolecular nucleophilic attack of the amino group on the ester carbonyl.[3]
Common Conditions Can occur spontaneously, especially with unhindered amino acids, and is often a side reaction in peptide synthesis.Typically requires specific reaction conditions, such as the use of a non-nucleophilic base, to facilitate cyclization.[4]
Impact in Synthesis Often an undesired side reaction in solid-phase peptide synthesis, leading to truncated sequences.Can be a synthetically useful transformation for the preparation of β-lactam-containing compounds.[4]

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways discussed in this guide.

Hydrolysis_Pathway cluster_alpha α-Amino Acid Ester Hydrolysis cluster_beta β-Amino Acid Ester Hydrolysis alpha_ester α-Amino Acid Ester alpha_acid α-Amino Acid alpha_ester->alpha_acid + H₂O (H⁺ or OH⁻ catalysis) beta_ester β-Amino Acid Ester beta_acid β-Amino Acid beta_ester->beta_acid + H₂O (slower, more resistant)

Caption: General hydrolysis pathway for α- and β-amino acid esters.

Cyclization_Pathways cluster_alpha_cyclization α-Amino Acid Ester Cyclization cluster_beta_cyclization β-Amino Acid Ester Cyclization alpha_ester_dimer Two molecules of α-Amino Acid Ester diketopiperazine Diketopiperazine (Six-membered ring) alpha_ester_dimer->diketopiperazine Intramolecular amidation beta_ester_cyclization β-Amino Acid Ester beta_lactam β-Lactam (Four-membered ring) beta_ester_cyclization->beta_lactam Intramolecular amidation

Caption: Intramolecular cyclization pathways for α- and β-amino acid esters.

Experimental Protocols

The following protocols provide a standardized framework for the comparative analysis of α- and β-amino acid ester reactivity.

Protocol 1: Comparative Analysis of Hydrolysis Rates by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of ester hydrolysis.

1. Materials:

  • α-Amino acid ester (e.g., Ethyl glycinate)

  • β-Amino acid ester (e.g., Ethyl 3-aminopropanoate)[5]

  • Deuterated buffer solution (e.g., phosphate buffer in D₂O, pH 7.4)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

  • NMR spectrometer

2. Procedure:

  • Prepare a stock solution of the deuterated buffer containing a known concentration of the internal standard (TSP).

  • For each ester, prepare an NMR sample by dissolving a precise amount of the ester in the buffered D₂O solution to a final concentration of ~10 mM.

  • Acquire an initial ¹H NMR spectrum (t=0) for each sample. Ensure the spectral window covers the characteristic signals of the ester (e.g., the ethyl group quartet and triplet) and the corresponding alcohol product (e.g., ethanol).

  • Incubate the NMR tubes at a constant temperature (e.g., 25 °C or 37 °C).

  • Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for 24-48 hours).

  • Process the spectra and integrate the signals corresponding to a non-exchangeable proton of the ester and the corresponding proton of the alcohol product, relative to the integral of the internal standard.

  • Plot the concentration of the ester versus time to determine the rate of hydrolysis. The pseudo-first-order rate constant (k) can be obtained from the slope of the natural logarithm of the ester concentration versus time.

3. Data Analysis Workflow:

NMR_Data_Analysis Acquire_Spectra Acquire Time-course ¹H NMR Spectra Integrate_Signals Integrate Ester and Product Signals vs. Internal Standard Acquire_Spectra->Integrate_Signals Calculate_Concentration Calculate Concentration of Ester at Each Time Point Integrate_Signals->Calculate_Concentration Plot_Data Plot ln([Ester]) vs. Time Calculate_Concentration->Plot_Data Determine_Rate Determine Rate Constant (k) from the Slope Plot_Data->Determine_Rate

Caption: Workflow for NMR-based hydrolysis kinetics analysis.

Protocol 2: Comparative Analysis of Intramolecular Cyclization by HPLC

This protocol is designed to monitor the formation of cyclization products.

1. Materials:

  • α-Amino acid ester (e.g., H-Gly-Pro-OtBu)

  • β-Amino acid ester (e.g., Ethyl 3-aminobutanoate)

  • Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Non-nucleophilic base (for β-lactam formation, e.g., DBU)

  • HPLC system with a C18 column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • Standards of the expected cyclization products (Diketopiperazine and β-Lactam, if available)

2. Procedure:

  • Prepare stock solutions of the α- and β-amino acid esters in the chosen aprotic solvent at a known concentration (e.g., 1 mg/mL).

  • For the β-amino acid ester, prepare a parallel reaction with the addition of a catalytic amount of a non-nucleophilic base (e.g., 0.1 equivalents of DBU) to promote β-lactam formation.

  • Incubate all solutions at a constant temperature (e.g., room temperature).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of acetic acid to the basic reaction).

  • Dilute the aliquot with the mobile phase and inject it into the HPLC system.

  • Monitor the disappearance of the starting material and the appearance of the cyclization product peak.

  • Quantify the amount of product formed at each time point by creating a calibration curve with a standard or by assuming equal response factors for the starting material and product for a semi-quantitative comparison.

3. Logical Relationship for Cyclization Analysis:

HPLC_Cyclization_Analysis cluster_alpha_hplc α-Ester Analysis cluster_beta_hplc β-Ester Analysis alpha_reaction Incubate α-Ester Solution alpha_hplc HPLC Analysis at Time Intervals alpha_reaction->alpha_hplc alpha_product Monitor for Diketopiperazine alpha_hplc->alpha_product beta_reaction Incubate β-Ester Solution (with/without base) beta_hplc HPLC Analysis at Time Intervals beta_reaction->beta_hplc beta_product Monitor for β-Lactam beta_hplc->beta_product

Caption: Comparative workflow for analyzing cyclization products by HPLC.

Conclusion

The evidence strongly suggests that β-amino acid esters are significantly more stable towards hydrolysis than α-amino acid esters. Furthermore, the two classes of esters exhibit distinct intramolecular cyclization pathways, with α-amino acid esters forming diketopiperazines and β-amino acid esters forming β-lactams. These fundamental differences in reactivity have profound implications for their application in peptide synthesis, prodrug design, and the development of novel biomaterials. The provided experimental protocols offer a robust framework for researchers to generate quantitative, comparative data to further elucidate these reactivity differences and inform their research and development efforts.

References

Peptides Containing Methyl 3-Amino-3-Phenylpropanoate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and stability is a perpetual endeavor. Peptides, with their high specificity and biological activity, represent a promising class of molecules. The incorporation of non-natural amino acids, such as methyl 3-amino-3-phenylpropanoate (a β-phenylalanine derivative), into peptide backbones has emerged as a key strategy to modulate their pharmacological profiles. This guide provides a comparative analysis of the biological activity of these modified peptides, supported by available experimental data, to aid in the design and development of next-generation peptide-based therapeutics.

The introduction of β-amino acids like methyl 3-amino-3-phenylpropanoate into peptide sequences can confer remarkable properties. These modifications can induce unique secondary structures, enhance proteolytic stability, and alter the binding affinity and selectivity for biological targets.[1][2] This guide will delve into the antimicrobial and anticancer activities of these modified peptides, presenting a comparison with their α-amino acid counterparts where data is available.

Comparative Analysis of Biological Activity

The primary allure of incorporating methyl 3-amino-3-phenylpropanoate and other β-amino acids lies in the potential for improved therapeutic indices. While direct comparative data for peptides with and without this specific methyl ester remains limited in publicly accessible literature, we can draw valuable insights from studies on closely related β-phenylalanine-containing peptides.

Antimicrobial Activity
Peptide/CompoundTarget OrganismMIC (µM)Reference
Piscidin-1E. coli1.5[4]
Piscidin-1 (Phe2 -> Ala)E. coli3.8[5]
Piscidin-1 (Phe2 -> Lys)E. coli4.0[5]
Dehydrophenylalanine-containing peptide (VS1)E. coli25[6]

This table presents MIC values for phenylalanine-containing peptides and their analogs to provide a comparative context for potential antimicrobial activity. Data for peptides specifically containing methyl 3-amino-3-phenylpropanoate is not available in the reviewed literature.

Anticancer Activity

The development of potent and selective anticancer peptides (ACPs) is a significant area of research. The incorporation of β-phenylalanine derivatives has shown promise in enhancing anticancer efficacy. Several studies have reported the synthesis and evaluation of β-phenylalanine derivatives with significant cytotoxic activity against various cancer cell lines.[1] For example, di- and tripeptides containing β-phenylalanine have demonstrated proteasome inhibition with IC50 values in the micromolar and even nanomolar range.[1]

Peptide/CompoundCancer Cell LineIC50Reference
Dipeptide with β-phenylalanineNot Specified1 µM[1]
Tripeptide with β-phenylalanineNot Specified1 µM[1]
Compound 14 (β-PAD derivative)Not Specified9 nM[1]
Compound 15 (β-PAD derivative)Not Specified1 nM[1]
L-phenylalanine dipeptide (HXL131)PC3 (Prostate Cancer)5.15 ± 0.22 µmol/L[7]

This table summarizes the IC50 values of various compounds containing β-phenylalanine derivatives, highlighting their potential as anticancer agents. Direct comparative data for a peptide with and without methyl 3-amino-3-phenylpropanoate is not available in the reviewed literature.

Experimental Protocols

A comprehensive understanding of the biological activity of these modified peptides necessitates a clear description of the experimental methodologies used for their synthesis and evaluation.

Peptide Synthesis

The synthesis of peptides containing methyl 3-amino-3-phenylpropanoate typically follows standard solid-phase peptide synthesis (SPPS) protocols.[8][9][10]

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

SPPS Workflow Resin Resin Support Attach Attach Fmoc-protected methyl 3-amino-3-phenylpropanoate Resin->Attach Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple next Fmoc-amino acid Repeat Repeat Deprotection, Coupling, and Washing Couple->Repeat n cycles Wash1->Couple Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Purify Purify Peptide (e.g., RP-HPLC) Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-β-Phe(3-COOMe)-OH)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF.

  • First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected methyl 3-amino-3-phenylpropanoate) is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid.

  • Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The antimicrobial activity of the synthesized peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5]

Workflow for MIC Determination:

MIC Determination Prep_Peptide Prepare serial dilutions of the peptide Inoculate Inoculate peptide dilutions with bacteria Prep_Peptide->Inoculate Prep_Bacteria Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL) Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Peptide Dilution: A two-fold serial dilution of the peptide is prepared in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: A bacterial suspension is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the peptides on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.

Workflow for MTT Assay:

MTT Assay Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with serial dilutions of the peptide Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Synthesized peptide

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • MTT reagent

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by peptides containing methyl 3-amino-3-phenylpropanoate are not yet fully elucidated and likely depend on the overall peptide sequence and the biological target. However, based on the known mechanisms of antimicrobial and anticancer peptides, several pathways are likely to be involved.

Potential Antimicrobial Signaling Pathway Interaction:

Many antimicrobial peptides exert their effect by directly disrupting the bacterial cell membrane. However, some can also translocate into the cytoplasm and interfere with intracellular processes. For instance, they may suppress MAPK-mediated signaling pathways by disrupting the binding of lipopolysaccharide (LPS) to toll-like receptors.[4]

Antimicrobial Signaling Peptide β-Phenylalanine Peptide TLR4 Toll-like Receptor 4 (TLR4) Peptide->TLR4 Inhibits binding LPS LPS LPS->TLR4 Binds to MAPK_Pathway MAPK Signaling Pathway (e.g., p38, JNK, ERK) TLR4->MAPK_Pathway Activates Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response Leads to

Caption: Potential inhibition of the TLR4-MAPK signaling pathway by β-peptides.

Potential Anticancer Signaling Pathway Interaction:

Anticancer peptides can induce cell death through various mechanisms, including membrane disruption and apoptosis. Some peptides can trigger apoptotic pathways by interacting with components of the Bcl-2 family of proteins or by activating caspase cascades. Additionally, some β-phenylalanine derivatives have been shown to inhibit the proteasome, a key regulator of protein degradation and cell cycle progression.[1] The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is another potential target for peptide-based therapeutics.[11]

Anticancer Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide β-Phenylalanine Peptide Proteasome Proteasome Peptide->Proteasome Inhibits Bcl2 Bcl-2 Family Proteins Peptide->Bcl2 Modulates Beta_Catenin β-catenin Peptide->Beta_Catenin May Inhibit Translocation Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Regulates Caspases Caspases Bcl2->Caspases Regulates Apoptosis Apoptosis Caspases->Apoptosis Induces Beta_Catenin->Apoptosis Regulates

Caption: Potential anticancer mechanisms of β-phenylalanine-containing peptides.

References

A Comparative Guide to the Synthetic Routes of Beta-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-phenylalanine and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and peptidomimetics. The methyl ester of beta-phenylalanine, in particular, serves as a key intermediate. This guide provides an objective comparison of several prominent synthetic routes to beta-phenylalanine methyl ester, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for four distinct synthetic methodologies: Arndt-Eistert Homologation, Enzymatic Synthesis via ω-Transaminase, Rodionow-Johnson Reaction with Enzymatic Resolution, and the Reformatsky Reaction.

ParameterArndt-Eistert HomologationEnzymatic Synthesis (ω-Transaminase)Rodionow-Johnson & Enzymatic ResolutionReformatsky Reaction
Starting Materials N-Boc-L-phenylalanineEthyl benzoylacetate, Amine donorBenzaldehyde, Malonic acid, Ammonium acetateN-(tert-butylsulfinyl)imine, Methyl bromoacetate
Key Reagents Isobutyl chloroformate, Diazomethane, Silver benzoateω-Transaminase, PLPLipase (e.g., Amano PS)Zinc
Overall Yield ~70-80% (for protected acid)Up to 32% conversion (S-enantiomer)~45% (for R-enantiomer after resolution)[1]85%
Enantiomeric Excess >99%Not explicitly stated for isolated ester>99%[1]>90% de
Stereocontrol High (retention of configuration)High (enzyme-dependent)High (resolution-dependent)High (substrate-controlled)
Scalability Scalable, but use of diazomethane is a concernPotentially scalableIndustrially applied[1]Scalable
Key Advantages High enantiopurity, well-established"Green" approach, high enantioselectivityCost-effective starting materials, industrial precedentHigh yield and diastereoselectivity
Key Disadvantages Use of hazardous and explosive diazomethaneModerate conversion rates, requires enzyme optimizationRacemic synthesis followed by resolution (lower theoretical max yield for one enantiomer)Requires chiral auxiliary for enantioselectivity

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Arndt-Eistert Homologation of N-Boc-L-phenylalanine

This method involves the one-carbon chain extension of an α-amino acid to a β-amino acid. The reaction proceeds with high retention of stereochemistry.[2][3][4][5][6]

a) Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes to form the mixed anhydride.

b) Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from the previous step at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

c) Wolff Rearrangement and Esterification: The crude diazoketone solution is concentrated under reduced pressure. The residue is dissolved in methanol. Silver benzoate (0.1 eq) is added, and the solution is stirred at room temperature until the evolution of nitrogen gas ceases.

d) Workup and Purification: The reaction mixture is filtered and concentrated. The residue is purified by silica gel column chromatography to yield N-Boc-beta-phenylalanine methyl ester.

Enzymatic Synthesis using ω-Transaminase

This biocatalytic approach utilizes an ω-transaminase to asymmetrically aminate a β-keto ester, yielding the chiral β-amino ester.[7][8]

a) Reaction Setup: For a 200 mL scale synthesis, dissolve ethyl benzoylacetate (1.15 g, 30 mM) and an appropriate amine donor (e.g., o-xylylenediamine, 0.82 g, 30 mM) in an aqueous solution containing 30% (v/v) dimethyl sulfoxide (DMSO). Adjust the pH to 7.5 with 100 mM HEPES buffer and add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

b) Enzymatic Conversion: Initiate the reaction by adding 20 mg of purified ω-transaminase (e.g., 3FCR_4M mutant). The reaction is performed in a round-bottomed flask at 30 °C with stirring (150 rpm).

c) Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

d) Purification: The crude product is purified by column chromatography to isolate the (S)- or (R)-beta-phenylalanine ethyl ester. Note that the isolated yield of the pure ester after chromatography may be lower than the conversion rate due to potential instability and purification losses.

Rodionow-Johnson Reaction and Enzymatic Resolution

This classical approach involves the synthesis of racemic beta-phenylalanine, followed by esterification and enzymatic resolution to obtain the enantiomerically pure ester.[1]

a) Rodionow-Johnson Reaction: Condense benzaldehyde and malonic acid in the presence of ammonium acetate. This reaction typically produces racemic beta-phenylalanine along with by-products like cinnamic acid. The yields are often moderate.

b) Esterification: The crude racemic beta-phenylalanine is esterified to the corresponding methyl ester using standard methods, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.

c) Enzymatic Resolution: The racemic beta-phenylalanine methyl ester is subjected to enzymatic hydrolysis using a lipase, such as Amano PS from Burkholderia cepacia. The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, to obtain (R)-beta-phenylalanine, the hydrolysis is allowed to proceed to approximately 50% conversion, yielding (R)-beta-phenylalanine (as the acid) and leaving behind (S)-beta-phenylalanine methyl ester. The separation of the acid and the remaining ester is then performed. This method can achieve high enantiomeric excess (>99%) for the resolved products.[1]

Asymmetric Reformatsky Reaction

This method allows for the highly diastereoselective synthesis of β-amino esters by reacting a chiral imine with a zinc enolate.[9]

a) Formation of the Reformatsky Reagent: Activate zinc metal (e.g., with iodine). The activated zinc then reacts with methyl bromoacetate in an appropriate solvent like THF to form the zinc enolate (Reformatsky reagent).

b) Asymmetric Addition to a Chiral Imine: React the in situ generated Reformatsky reagent with an enantiopure N-tert-butylsulfinyl imine derived from benzaldehyde. The reaction is typically carried out at reflux in THF. The sulfinyl group directs the stereochemical outcome of the addition.

c) Workup and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting chiral β-amino ester is then purified by column chromatography. This method has been reported to provide the corresponding β-amino ester in high yield (85%) and with high diastereoselectivity (>90% de).[9]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes.

Arndt_Eistert_Homologation cluster_0 Arndt-Eistert Homologation N-Boc-L-phenylalanine N-Boc-L-phenylalanine Mixed_Anhydride Mixed Anhydride N-Boc-L-phenylalanine->Mixed_Anhydride Isobutyl chloroformate, N-methylmorpholine Diazoketone Diazoketone Mixed_Anhydride->Diazoketone Diazomethane Ketene Ketene Diazoketone->Ketene Ag benzoate (Wolff Rearrangement) N-Boc-beta-phenylalanine_methyl_ester N-Boc-beta-phenylalanine methyl ester Ketene->N-Boc-beta-phenylalanine_methyl_ester Methanol

Caption: Arndt-Eistert Homologation Workflow.

Enzymatic_Synthesis cluster_1 Enzymatic Synthesis Ethyl_benzoylacetate Ethyl benzoylacetate Reaction_Mixture Reaction Mixture Ethyl_benzoylacetate->Reaction_Mixture Amine_donor Amine Donor Amine_donor->Reaction_Mixture Beta_phenylalanine_ester beta-Phenylalanine methyl ester Reaction_Mixture->Beta_phenylalanine_ester ω-Transaminase, PLP

Caption: Enzymatic Synthesis via ω-Transaminase.

Rodionow_Johnson_Resolution cluster_2 Rodionow-Johnson & Enzymatic Resolution Benzaldehyde Benzaldehyde Racemic_beta_phenylalanine Racemic beta-phenylalanine Benzaldehyde->Racemic_beta_phenylalanine Malonic_acid Malonic acid Malonic_acid->Racemic_beta_phenylalanine NH4OAc Racemic_ester Racemic methyl ester Racemic_beta_phenylalanine->Racemic_ester MeOH, H+ Enantiopure_ester Enantiopure methyl ester Racemic_ester->Enantiopure_ester Lipase Enantiopure_acid Enantiopure beta-phenylalanine Racemic_ester->Enantiopure_acid Lipase

Caption: Rodionow-Johnson and Enzymatic Resolution.

Reformatsky_Reaction cluster_3 Asymmetric Reformatsky Reaction Methyl_bromoacetate Methyl bromoacetate Reformatsky_Reagent Reformatsky Reagent Methyl_bromoacetate->Reformatsky_Reagent Zinc Zinc Zinc->Reformatsky_Reagent Adduct Adduct Reformatsky_Reagent->Adduct Chiral_Imine Chiral N-sulfinyl imine Chiral_Imine->Adduct Chiral_beta_amino_ester Chiral beta-amino ester Adduct->Chiral_beta_amino_ester Workup

Caption: Asymmetric Reformatsky Reaction Workflow.

References

A Comparative Guide to the Structural Confirmation of Methyl 3-Amino-3-Phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of methyl 3-amino-3-phenylpropanoate derivatives is a critical step in drug discovery and development. These compounds, which are derivatives of β-amino acids, often exhibit stereoisomerism, where different enantiomers can have varied pharmacological and toxicological profiles. Therefore, a robust analytical workflow employing a combination of techniques is essential to unambiguously determine their chemical structure, including stereochemistry. This guide provides a comparative overview of the most common analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The structural elucidation of small organic molecules like methyl 3-amino-3-phenylpropanoate derivatives relies on a suite of analytical methods.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the molecular structure, while mass spectrometry (MS) provides information on molecular weight and elemental composition.[1][2] For chiral molecules, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for separation and quantification of enantiomers.[3][4][5] X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state.[2][6]

Logical Workflow for Structural Elucidation

A typical workflow for the structural confirmation of a new methyl 3-amino-3-phenylpropanoate derivative involves a multi-step process, starting with preliminary analysis and leading to definitive structural assignment.

Structural Elucidation Workflow General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_detailed Detailed Structural Analysis cluster_absolute Absolute Configuration Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Initial Characterization NMR_1D 1D NMR (¹H, ¹³C) - Functional Groups - Basic Connectivity Purification->NMR_1D Chiral_Sep Chiral Chromatography (HPLC/SFC) - Enantiomeric Purity (ee) - Separation of Enantiomers Purification->Chiral_Sep NMR_2D 2D NMR (COSY, HSQC, HMBC) - Detailed Connectivity NMR_1D->NMR_2D Further Elucidation Xray X-ray Crystallography - 3D Structure - Absolute Stereochemistry Chiral_Sep->Xray If crystalline CD Circular Dichroism (CD) - Confirmation of Stereochemistry Chiral_Sep->CD

Caption: General workflow for the structural confirmation of a new chemical entity.

Comparative Analysis of Key Spectroscopic Techniques

NMR spectroscopy, mass spectrometry, and X-ray crystallography are the cornerstones of structural elucidation.[1][2] Each technique provides unique and complementary information.

Parameter Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) X-ray Crystallography
Information Obtained Detailed connectivity of atoms (2D NMR), functional groups, stereochemistry (relative).[1][7][8]Molecular weight, elemental formula (HRMS), fragmentation patterns for structural clues.[2]Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry.[6][9][10]
Sample Requirements 1-10 mg, soluble in deuterated solvent.Micrograms to nanograms, soluble or volatile.High-quality single crystal (often a bottleneck).[6]
Throughput Minutes to hours per experiment.High throughput, minutes per sample.Days to weeks (crystal growth and data collection).
Limitations Lower sensitivity, complex spectra for mixtures.Does not provide detailed connectivity, isomers can be difficult to distinguish.[2]Requires a suitable single crystal, structure may differ from solution conformation.[6]

Comparison of Chromatographic Techniques for Chiral Separation

For chiral molecules like methyl 3-amino-3-phenylpropanoate derivatives, separation of enantiomers is crucial. HPLC and SFC are the most common techniques for this purpose.[3][4][5]

Parameter Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol).[3]Normal-Phase: Hexane/Ethanol.[5] Polar Organic Mode: Acetonitrile/Methanol.[5]
Advantages Faster analysis times, reduced organic solvent consumption ("green" chemistry), often better resolution and peak shapes.[3]Well-established and robust, wide variety of available chiral stationary phases (CSPs).[3][4]
Typical Flow Rate 3.0 - 4.0 mL/min.[3][5]0.5 - 1.5 mL/min.
Common CSPs Polysaccharide-based (e.g., cellulose and amylose derivatives).[3][4]Polysaccharide-based (e.g., Chiralpak, Chiralcel), crown ether-based.[3]
Detection UV, Mass Spectrometry (MS).UV, Fluorescence, MS.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

This protocol outlines the general steps for acquiring and interpreting NMR spectra for a novel methyl 3-amino-3-phenylpropanoate derivative.

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

b. Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify proton environments and their integrations.

  • Acquire a ¹³C NMR spectrum to identify carbon environments.

  • Acquire 2D NMR spectra as needed:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.[7]

c. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Assign chemical shifts for both ¹H and ¹³C nuclei by analyzing the 1D and 2D spectra.

  • Use coupling constants from the ¹H NMR and correlations from the 2D spectra to piece together the molecular structure.

Mass Spectrometry for Molecular Weight and Formula Determination

This protocol describes a general method for analyzing a sample by LC-MS.

a. Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used for small molecules.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing 0.1% formic acid to promote ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[2]

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Data Acquisition: Acquire full scan MS data to determine the mass of the molecular ion ([M+H]⁺). If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.

X-ray Crystallography for 3D Structure Determination

This protocol provides a general overview of the steps involved in single-crystal X-ray diffraction.

a. Crystal Growth:

  • This is often the most challenging step.[6]

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method.

  • Other techniques include vapor diffusion and cooling crystallization.

b. Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

c. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the phase problem to generate an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the model against the experimental data to obtain the final structure, including bond lengths, angles, and atomic coordinates.[9][10]

Relationship Between Analytical Techniques

The various analytical techniques provide interconnected pieces of information that, when combined, lead to the complete structural confirmation of a molecule.

Analytical Techniques Relationship Interrelationship of Analytical Techniques MS Mass Spectrometry Structure Final Confirmed Structure MS->Structure Molecular Formula & Weight NMR NMR Spectroscopy Chromatography Chromatography (HPLC/SFC) NMR->Chromatography Guides separation method development NMR->Structure Connectivity & Relative Stereochemistry Chromatography->MS Provides pure samples for MS Xray X-ray Crystallography Chromatography->Xray Provides pure enantiomers for crystallization Chromatography->Structure Purity & Enantiomeric Ratio Xray->Structure Absolute Stereochemistry

Caption: How different analytical techniques contribute to structural elucidation.

Conclusion

The structural confirmation of methyl 3-amino-3-phenylpropanoate derivatives requires an integrated analytical approach. While NMR and mass spectrometry are indispensable for determining the molecular formula and connectivity, chromatographic techniques are essential for assessing enantiomeric purity. For an unambiguous determination of the absolute stereochemistry, X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. The choice and sequence of these techniques should be guided by the specific goals of the analysis, whether for routine quality control or for the definitive characterization of a novel compound.

References

A Comparative Guide to the Enzymatic Stability of Peptides Incorporating β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the inherent instability of peptides is a primary obstacle to their clinical application. Natural peptides, composed of α-amino acids, are often rapidly degraded by proteases in the body, leading to a short in vivo half-life.[1][2][3][4][5] A powerful strategy to overcome this limitation is the incorporation of β-amino acids into the peptide backbone. This guide provides an objective comparison of the enzymatic stability of standard α-peptides and their β-amino acid-containing counterparts, supported by experimental data and detailed protocols.

The fundamental difference between α- and β-amino acids lies in the structure of their backbone. β-amino acids possess an additional carbon atom between the α-carbon and the carboxyl group, extending the peptide backbone.[6][7][8] This seemingly minor alteration fundamentally changes the peptide's conformation and its susceptibility to enzymatic cleavage, making it a cornerstone strategy for developing robust peptide-based therapeutics.[3][6][9]

The Mechanism of Enhanced Proteolytic Resistance

The remarkable stability of peptides containing β-amino acids stems from their structural dissimilarity to natural α-peptides. Proteolytic enzymes have evolved to recognize and bind to the specific three-dimensional conformation of α-peptide chains. The introduction of a β-amino acid disrupts this natural backbone structure.[10] This creates steric hindrance, preventing the enzyme's active site from properly docking with the peptide bond, thereby inhibiting cleavage.[3] Peptides composed entirely of β-amino acids (β-peptides) or those with alternating α- and β-residues (α/β-peptides) are poor substrates for common proteases.[7][9][11][12]

G cluster_0 α-Peptide Degradation cluster_1 β-Peptide Resistance Protease Protease Cleavage Active Site Binding Protease->Cleavage Recognizes aPeptide α-Peptide Substrate aPeptide->Cleavage Fits Fragments Degraded Fragments Cleavage->Fragments Protease_b Protease Hindrance Steric Hindrance Protease_b->Hindrance Cannot Bind bPeptide β-Peptide Substrate (Altered Backbone) bPeptide->Hindrance No Fit Stable Intact Peptide Hindrance->Stable

Figure 1: Proteolytic Degradation Pathways.

Comparative Stability: Experimental Data

Quantitative studies consistently demonstrate the superior stability of peptides containing β-amino acids when exposed to various proteases and biological fluids.

Table 1: Stability Against Purified Proteolytic Enzymes
Peptide TypeEnzyme(s)Stability ResultsReference
α-Peptide (Control)Various (e.g., Chymotrypsin)Complete cleavage within 15 minutes.[13]
β-Peptides (36 variants)15 different proteases (including Proteasome 20S)Stable for at least 48 hours under the same conditions.[13]
α,β-PeptideTrypsin, ChymotrypsinResistant to cleavage after 36 hours of incubation.[9]
α,β-PeptidePronaseMinor cleavage detected only after 90 hours.[9]
α-Peptide Ligand (Control)Proteinase KStandard degradation observed.[7]
α/β-Peptide LigandProteinase K280-fold more resistant to proteolytic degradation.[7]
Table 2: Stability in Biological Fluids
Peptide TypeBiological MatrixStability Metric (Half-Life, t½)Key FindingReference
Unmodified PeptideHuman Plasmat½ = 16 hoursBaseline stability.[10]
Peptide with βAla-βAla linkerHuman Plasmat½ = 10 hoursIn this specific case, the linker decreased stability in plasma, highlighting sequence and context dependency.[10]
Standard α-PeptidesSerum, PlasmaGenerally degraded faster in serum than in plasma.The choice of biological matrix significantly impacts stability results.[14][15]
Mixed α,β-PeptidesGeneralWhile β-β bonds are highly stable, α-β bonds can be slowly cleaved by aggressive enzymes like pronase.Offers a "tunable" stability profile by balancing α and β residues.[11]

Experimental Protocol: In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general method for assessing the stability of a test peptide in a biological matrix like human plasma.[1][2][16]

Materials
  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma (commercially sourced or freshly prepared).

  • Quenching/Precipitation Solution (e.g., 10% Trichloroacetic Acid (TCA) in water, or Acetonitrile containing an internal standard).

  • Incubator or water bath set to 37°C.

  • Microcentrifuge.

  • HPLC or LC-MS system for analysis.

Procedure
  • Preparation : Pre-warm an aliquot of plasma to 37°C in a low-bind microcentrifuge tube.

  • Initiation : Spike the plasma with the test peptide to a final concentration (e.g., 10 µM). Mix gently and immediately withdraw the first aliquot for the t=0 time point.

  • Incubation : Place the peptide-plasma mixture in the 37°C incubator.

  • Time Points : At various intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.

  • Quenching : Immediately add the withdrawn aliquot to a tube containing a fixed volume of cold quenching solution (a 1:3 or 1:4 ratio of plasma to solution is common). This stops the enzymatic reaction and precipitates plasma proteins.

  • Protein Precipitation : Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis : Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Data Analysis : Plot the percentage of intact peptide remaining versus time. From this curve, calculate the peptide's half-life (t½).

G cluster_workflow Experimental Workflow: Plasma Stability Assay A 1. Pre-warm Plasma (37°C) B 2. Spike with Peptide A->B C 3. Incubate at 37°C B->C D 4. Withdraw Aliquots at Time Points (t=0, 5, 15...) C->D E 5. Quench Reaction & Precipitate Proteins D->E F 6. Centrifuge to Pellet Proteins E->F G 7. Analyze Supernatant (HPLC / LC-MS) F->G H 8. Calculate Half-Life (t½) G->H

Figure 2: Workflow for In Vitro Plasma Stability Assay.

Conclusion

The incorporation of β-amino acids is a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[6][9][12][13] By altering the peptide backbone, this modification makes the molecule unrecognizable to most endogenous proteases, significantly prolonging its half-life.[10] While fully β-peptides offer maximum stability, mixed α/β-peptides provide a valuable compromise, allowing for the retention of biological activity while still conferring a substantial degree of proteolytic resistance.[9][11] This approach is a critical tool for medicinal chemists, enabling the design of peptide-based drugs with the necessary pharmacokinetic properties for successful clinical development.

References

"cost-benefit analysis of different chiral resolution techniques"

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of chiral resolution techniques is crucial for researchers, scientists, and professionals in drug development to select the most efficient and economical method for obtaining enantiomerically pure compounds. The choice of technique depends on various factors, including the scale of the separation, the physicochemical properties of the racemate, desired purity, and cost constraints. This guide provides a detailed cost-benefit analysis of the most prevalent chiral resolution techniques, supported by experimental data and protocols.

Comparison of Key Chiral Resolution Techniques

The primary methods for resolving racemic mixtures include classical diastereomeric salt crystallization, chiral chromatography, enzymatic resolution, and emerging membrane-based separations. Each method presents a unique set of advantages and limitations in terms of cost, efficiency, scalability, and applicability.

TechniquePrincipleTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization due to different solubilities.[1]< 50% (can approach 100% with racemization of the unwanted enantiomer)[2]> 98%Simple, scalable, and cost-effective if the resolving agent is inexpensive and recyclable.[2][3]Limited to compounds that form salts; finding a suitable resolving agent can be challenging; discards 50% of the material without a recycling process.[3][4]
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP) in HPLC, SFC, or GC, leading to different retention times.[4]> 95%> 99%Widely applicable, high resolution, suitable for analytical and preparative scales.[2][5]High cost of chiral columns and instrumentation; solvent consumption can be high (especially HPLC); scalability can be a bottleneck.[6][7][8]
- Supercritical Fluid Chromatography (SFC) A type of chiral chromatography using a supercritical fluid (typically CO2) as the main mobile phase.[9]> 95%> 99%Faster than HPLC, reduced organic solvent use (lower cost and environmental impact), faster sample recovery.[10][11]High initial equipment cost.[12]
Enzymatic Resolution An enzyme (e.g., lipase) selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for separation of the reacted and unreacted enantiomers.[13]< 50% (Kinetic Resolution); up to 100% (Dynamic Kinetic Resolution)[13]> 99%High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[14]Limited to 50% yield unless combined with racemization; enzyme cost and stability can be concerns.[13]
Membrane Separation Enantiomers are separated based on their differential transport rates through a chiral membrane.[15]VariableVariable (can reach 100% in specific cases)[16]Low energy consumption, potential for low cost and high scalability, continuous operation.[4][15]Emerging technology, limited commercial availability, potential trade-off between selectivity and permeability.[4][17]

Cost-Benefit Analysis

The economic viability of a chiral resolution process is a critical factor in industrial applications.

  • Classical Resolution is often the most cost-effective method for large-scale production, provided an inexpensive resolving agent is available and can be efficiently recovered.[18][19] The primary cost driver is the resolving agent itself.

  • Chiral Chromatography generally involves high operational costs due to the expensive chiral stationary phases (CSPs), which can cost over $2,000 per column, and high solvent consumption for HPLC.[6][20] However, it offers high purity and broad applicability. Supercritical Fluid Chromatography (SFC) significantly reduces costs associated with solvent purchase and disposal, making it a more economical and environmentally friendly chromatographic option.[11][12] Outsourcing milligram-scale chiral SFC separations can still exceed $1,000 per sample in the U.S.[21]

  • Enzymatic Resolution can be cost-effective, especially when the enzyme is immobilized and reused. The main costs are associated with the enzyme and the need for racemization steps to improve yields beyond 50%.[13]

  • Membrane Technology is emerging as a compelling low-cost alternative, offering reduced energy consumption and simpler equipment, making it promising for large-scale industrial production.[15] However, the technology is still in development for many applications.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting an appropriate chiral resolution technique.

G start Racemic Mixture scale Scale of Separation? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Analytical preparative Preparative / Large Scale (>1g) scale->preparative Preparative compound_props Compound Properties? functional_groups Forms Salts (Acid/Base)? compound_props->functional_groups Check Properties cost_purity Cost vs. Purity Priority? high_purity Highest Purity Required cost_purity->high_purity Purity cost_effective Cost-Effectiveness is Key cost_purity->cost_effective Cost chromatography Chiral HPLC / SFC / GC analytical->chromatography preparative->compound_props enzyme_substrate Enzyme Substrate? functional_groups->enzyme_substrate No classical Classical Resolution functional_groups->classical Yes enzyme_substrate->cost_purity No enzymatic Enzymatic Resolution enzyme_substrate->enzymatic Yes prep_chrom Preparative SFC / HPLC membrane Membrane Separation (Emerging) high_purity->prep_chrom cost_effective->classical Re-evaluate cost_effective->membrane

References

Spectroscopic Comparison of R and S Enantiomers of Methyl 3-Amino-3-Phenylpropanoate: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chiral Spectroscopy

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a property exploited by various spectroscopic techniques to distinguish between them. Spectroscopic methods are paramount in determining the enantiomeric purity and absolute configuration of chiral molecules, which is of critical importance in the pharmaceutical industry where the physiological activity of enantiomers can vary significantly.

Spectroscopic Techniques for Enantiomeric Differentiation

A comprehensive spectroscopic comparison of the R and S enantiomers of methyl 3-amino-3-phenylpropanoate would involve the application of several key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra (¹H and ¹³C) of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes or adducts, respectively. These diastereomers have distinct chemical environments, leading to different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration when compared with theoretical calculations.

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, enantiomers exhibit mirror-image ECD spectra. This technique is particularly useful for molecules containing chromophores and can provide information about the stereochemistry of the molecule.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the R and S enantiomers of methyl 3-amino-3-phenylpropanoate.

experimental_workflow Experimental Workflow for Spectroscopic Comparison of Enantiomers cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis_R Synthesis of (R)-enantiomer purification_R Purification of (R)-enantiomer synthesis_R->purification_R synthesis_S Synthesis of (S)-enantiomer purification_S Purification of (S)-enantiomer synthesis_S->purification_S enantiomeric_purity Enantiomeric Purity Analysis (Chiral HPLC) purification_R->enantiomeric_purity purification_S->enantiomeric_purity nmr NMR Spectroscopy (¹H, ¹³C with Chiral Shift Reagent) enantiomeric_purity->nmr Pure Enantiomers vcd Vibrational Circular Dichroism (VCD) enantiomeric_purity->vcd ecd Electronic Circular Dichroism (ECD) enantiomeric_purity->ecd nmr_analysis Compare Diastereomeric NMR Spectra nmr->nmr_analysis vcd_analysis Compare Mirror-Image VCD Spectra vcd->vcd_analysis ecd_analysis Compare Mirror-Image ECD Spectra ecd->ecd_analysis absolute_config Determine Absolute Configuration (VCD/ECD vs. Theory) vcd_analysis->absolute_config ecd_analysis->absolute_config

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of R and S enantiomers.

Data Presentation (Hypothetical)

Due to the absence of experimental data in the public domain, the following tables are presented as templates to illustrate how the quantitative data from such a comparative study would be organized.

Table 1: Hypothetical ¹H NMR Data for R and S Enantiomers of Methyl 3-amino-3-phenylpropanoate in the Presence of a Chiral Solvating Agent.

ProtonChemical Shift (ppm) - (R)-enantiomerChemical Shift (ppm) - (S)-enantiomerΔδ (ppm)
H-αe.g., 4.52e.g., 4.55e.g., 0.03
H-βe.g., 2.80, 2.95e.g., 2.82, 2.98e.g., 0.02, 0.03
O-CH₃e.g., 3.68e.g., 3.70e.g., 0.02
Phenyl-He.g., 7.2-7.4e.g., 7.2-7.4N/A

Table 2: Hypothetical VCD and ECD Data for R and S Enantiomers of Methyl 3-amino-3-phenylpropanoate.

Spectroscopic TechniqueWavenumber/Wavelength (cm⁻¹/nm)(R)-enantiomer (ΔA)(S)-enantiomer (ΔA)
VCD
N-H stretche.g., 3350e.g., +1.5 x 10⁻⁵e.g., -1.5 x 10⁻⁵
C=O stretche.g., 1735e.g., -2.0 x 10⁻⁵e.g., +2.0 x 10⁻⁵
ECD
π → πe.g., 210e.g., +5.0e.g., -5.0
n → πe.g., 260e.g., -1.2e.g., +1.2

Experimental Protocols (General)

The following are generalized protocols for the key experiments. Specific parameters would need to be optimized for methyl 3-amino-3-phenylpropanoate.

5.1 NMR Spectroscopy with a Chiral Solvating Agent

  • Sample Preparation: Prepare separate NMR tubes for the R and S enantiomers, each containing approximately 5-10 mg of the compound dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent (CSA): Add a carefully weighed amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each NMR tube. The molar ratio of CSA to the enantiomer should be optimized, typically starting from 1:1.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a specific temperature on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the chemical shifts of corresponding protons in the spectra of the R and S enantiomers to identify any induced non-equivalence.

5.2 Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation: Prepare solutions of the R and S enantiomers in a suitable solvent (e.g., CDCl₃) at a concentration that provides an absorbance of approximately 0.5-1.0 in the infrared region of interest.

  • Data Acquisition: Record the VCD and IR spectra of each enantiomer using a VCD spectrometer. The spectra of the pure solvent should also be recorded for background subtraction.

  • Data Analysis: Subtract the solvent spectrum from the sample spectra. The VCD spectra of the two enantiomers should be mirror images of each other.

5.3 Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: Prepare solutions of the R and S enantiomers in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0.

  • Data Acquisition: Record the ECD and UV-Vis spectra of each enantiomer using an ECD spectropolarimeter.

  • Data Analysis: The ECD spectra of the R and S enantiomers should be mirror images.

Conclusion

While a direct, published spectroscopic comparison of the R and S enantiomers of methyl 3-amino-3-phenylpropanoate is currently unavailable, this guide provides the necessary theoretical and methodological framework for conducting such a study. The application of NMR with chiral auxiliaries, VCD, and ECD spectroscopy would provide invaluable data for the differentiation, quantification, and absolute configuration determination of these enantiomers. Such information is crucial for researchers in the fields of stereoselective synthesis, pharmaceutical development, and materials science.

Safety Operating Guide

Proper Disposal of Methyl 3-amino-3-phenylpropanoate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl 3-amino-3-phenylpropanoate hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with general safety protocols.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to personal protective equipment (PPE) standards is mandatory to prevent skin and eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against splashes and fine dust.
Hand Protection GlovesChemical-resistant (e.g., nitrile rubber)Prevents direct skin contact.
Body Protection Laboratory CoatStandardProtects clothing and skin from contamination.
Respiratory RespiratorNIOSH-approved respirator (if ventilation is inadequate)Prevents inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in a manner that ensures safety and complies with local, regional, and national regulations.

Unused or Waste Product Disposal
  • Collection : Collect waste material in a designated, properly labeled, and sealed container.[2]

  • Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consultation with local, regional, and national hazardous waste regulations is necessary to ensure complete and accurate classification.

  • Transfer : Dispose of the contents and the container at an approved waste disposal plant or through a licensed hazardous waste disposal contractor.[2][3][4] Do not dispose of this chemical into drains or sewer systems.

Contaminated Material and Container Disposal
  • Decontamination : Triple rinse empty containers with an appropriate solvent (e.g., water or as recommended by your institution's safety office).

  • Container Disposal : Puncture or crush the rinsed containers to prevent reuse. Dispose of the containers in accordance with the same regulations as the chemical itself.

  • Contaminated PPE : Contaminated gloves, lab coats, and other disposable materials should be collected in a sealed bag and disposed of as hazardous waste.

Accidental Spill Cleanup

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust.[3][5] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]

  • Collection : Place the contained material into a suitable, labeled container for disposal.[2]

  • Decontamination : Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused/Waste Product assess_waste->unused_product  Chemical spill_material Spill Material assess_waste->spill_material Accidental Spill empty_container Empty Container assess_waste->empty_container Contaminated Container collect_waste Collect in a Labeled, Sealed Container unused_product->collect_waste contain_spill Contain Spill with Inert Material spill_material->contain_spill rinse_container Triple Rinse Container empty_container->rinse_container dispose Dispose of at an Approved Waste Disposal Facility collect_waste->dispose contain_spill->collect_waste puncture_container Puncture to Prevent Reuse rinse_container->puncture_container end End of Disposal Process dispose->end puncture_container->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-amino-3-phenylpropanoate hydrochloride. Following these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health risks. While the toxicological properties have not been fully investigated, it is classified as a substance that may cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation should be avoided.[3] Adherence to the following PPE guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, which can cause irritation.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[3]To protect eyes from splashes or dust particles that can cause serious irritation.[2][4]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[1]To prevent respiratory tract irritation from inhalation of dust or vapors.[2][4]

Operational Plan: Safe Handling Protocol

Safe handling of this compound involves a combination of engineering controls, safe work practices, and personal diligence.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.[1]

    • Confirm that an emergency eyewash station and safety shower are accessible.

    • Gather all necessary PPE as specified in Table 1 and inspect for integrity.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling the Chemical:

    • Always handle this compound within a chemical fume hood to ensure adequate ventilation.[1]

    • Avoid breathing dust, vapors, mist, or gas.[1][4]

    • Prevent contact with skin, eyes, and clothing.[1][3]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Keep the container tightly closed when not in use.[1][4]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and contact a physician or poison control center immediately.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1]

    • Keep containers tightly closed.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents.[1][3]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Chemical Handling cluster_storage Storage cluster_emergency Emergency Response Prep1 Verify Fume Hood & Safety Showers Prep2 Inspect & Don PPE Prep1->Prep2 Prep3 Prepare Equipment Prep2->Prep3 Handle1 Work in Fume Hood Prep3->Handle1 Handle2 Minimize Dust Generation Handle1->Handle2 Handle3 Avoid Contact & Inhalation Handle2->Handle3 Handle4 Keep Container Closed Handle3->Handle4 Emergency Accidental Exposure? Handle3->Emergency Store1 Cool, Dry, Ventilated Area Handle4->Store1 Store2 Tightly Closed Container Store1->Store2 Store3 Away from Incompatibles Store2->Store3 Action Follow First-Aid Seek Medical Attention Emergency->Action Yes

Caption: Workflow for handling this compound.

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not dispose of this chemical into the sanitary sewer system or release it into the environment.[1]

    • Collect all waste material, including unused product and any contaminated absorbent materials from spills, in a designated and properly labeled hazardous waste container.

  • Container Management:

    • The waste container should be kept tightly closed and stored in a secure, well-ventilated area, away from incompatible materials.

    • Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Spill Cleanup:

    • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

    • Contain the spill and absorb the material with an inert absorbent like sand or vermiculite.[1]

    • Sweep or scoop up the absorbed material and place it into the designated hazardous waste container for disposal.[4]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[4]

    • All disposal practices must be in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Chemical Disposal:

cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal Collect1 Segregate Waste Collect2 Use Labeled Hazardous Waste Container Collect1->Collect2 Final1 Store Waste Securely Collect2->Final1 Spill1 Wear PPE & Ventilate Spill2 Contain & Absorb Spill Spill1->Spill2 Spill3 Collect into Waste Container Spill2->Spill3 Spill3->Collect2 Final2 Contact EHS Department Final1->Final2 Final3 Transfer to Approved Waste Facility Final2->Final3

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-3-phenylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-3-phenylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.